molecular formula C6H2ClF3O2S B1306039 2,4,5-trifluorobenzenesulfonyl Chloride CAS No. 220227-21-4

2,4,5-trifluorobenzenesulfonyl Chloride

Cat. No.: B1306039
CAS No.: 220227-21-4
M. Wt: 230.59 g/mol
InChI Key: STCZWXXRRTWRSK-UHFFFAOYSA-N
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Description

2,4,5-trifluorobenzenesulfonyl Chloride is a useful research compound. Its molecular formula is C6H2ClF3O2S and its molecular weight is 230.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)6-2-4(9)3(8)1-5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCZWXXRRTWRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380318
Record name 2,4,5-trifluorobenzenesulfonyl Chloride
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Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220227-21-4
Record name 2,4,5-trifluorobenzenesulfonyl Chloride
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Record name 2,4,5-Trifluorobenzenesulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,5-trifluorobenzenesulfonyl chloride, a fluorinated aromatic sulfonyl chloride of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in published literature, this document outlines a robust, proposed synthetic pathway based on well-established methodologies and provides a detailed, predicted characterization profile derived from the analysis of analogous compounds.

Introduction

This compound is a valuable, albeit not widely documented, building block in organic synthesis. The presence of multiple fluorine atoms on the aromatic ring significantly influences the electronic properties of the sulfonyl chloride group, making it a potentially useful reagent for the synthesis of novel sulfonamides and other derivatives with unique biological and material properties. This guide details a proposed synthesis via the Sandmeyer reaction of 2,4,5-trifluoroaniline and provides a thorough, predicted characterization profile to aid researchers in its preparation and identification.

Proposed Synthesis of this compound

The most plausible and established method for the synthesis of this compound is the diazotization of 2,4,5-trifluoroaniline followed by a copper-catalyzed reaction with sulfur dioxide. This Sandmeyer-type reaction is a reliable method for the preparation of a wide range of arylsulfonyl chlorides.[1] The starting material, 2,4,5-trifluoroaniline, is a commercially available reagent.[2]

Reaction Scheme

G cluster_0 Synthesis of this compound 2,4,5-Trifluoroaniline Diazonium Salt [Ar-N₂]⁺Cl⁻ 2,4,5-Trifluoroaniline->Diazonium Salt 1. NaNO₂, HCl, H₂O 2. 0-5 °C Product Diazonium Salt->Product SO₂, CuCl (catalyst)

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.[1][3]

Materials:

  • 2,4,5-Trifluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Diethyl ether or Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,4,5-trifluoroaniline to a mixture of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this mixture to 5-10 °C.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Foaming may occur.

  • After the addition is complete, allow the reaction mixture to stir and warm to room temperature over 1-2 hours.

  • Work-up: Pour the reaction mixture into a large beaker containing crushed ice and water.

  • Extract the aqueous mixture with diethyl ether or dichloromethane.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization.

Characterization

Physical Properties
PropertyPredicted Value
Molecular Formula C₆H₂ClF₃O₂S
Molecular Weight 246.59 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Not available; likely high boiling point
Melting Point Not available
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data is based on established substituent effects and coupling constants for fluorinated aromatic systems.[4][5][7][9][10][11]

¹H NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-3~ 8.0 - 8.2ddJ(H-F) ≈ 8-10, J(H-F) ≈ 5-7
H-6~ 7.8 - 8.0ddJ(H-F) ≈ 8-10, J(H-F) ≈ 5-7
¹³C NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
C-1~ 135 - 140m-
C-2~ 155 - 160dddJ(C-F) ≈ 250-260, J(C-F) ≈ 10-15
C-3~ 115 - 120ddJ(C-F) ≈ 20-25, J(C-F) ≈ 3-5
C-4~ 150 - 155dddJ(C-F) ≈ 250-260, J(C-F) ≈ 10-15
C-5~ 145 - 150dddJ(C-F) ≈ 250-260, J(C-F) ≈ 10-15
C-6~ 110 - 115ddJ(C-F) ≈ 20-25, J(C-F) ≈ 3-5
¹⁹F NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
F-2-120 to -130ddJ(F-F) ≈ 15-20, J(F-H) ≈ 8-10
F-4-130 to -140tJ(F-F) ≈ 15-20
F-5-140 to -150ddJ(F-F) ≈ 15-20, J(F-H) ≈ 5-7

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and fluorinated aromatic functionalities.[8][12][13]

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000C-H stretch (aromatic)Medium - Weak
1600 - 1450C=C stretch (aromatic)Medium - Strong
1380 - 1360SO₂ asymmetric stretchStrong
1190 - 1170SO₂ symmetric stretchStrong
1250 - 1000C-F stretchStrong
600 - 500S-Cl stretchMedium - Strong

3.2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.[14][15]

m/z Predicted Fragment
246[M]⁺ (³⁵Cl isotope)
248[M]⁺ (³⁷Cl isotope)
211[M - Cl]⁺
182[M - SO₂]⁺
147[C₆H₂F₃S]⁺
131[C₆H₂F₃]⁺

Experimental and Logical Workflows

General Experimental Workflow

G cluster_0 Experimental Workflow A Reactant Preparation B Reaction Setup A->B C Reaction Monitoring (TLC, GC-MS) B->C D Work-up and Extraction C->D E Purification (Distillation/Recrystallization) D->E F Characterization (NMR, IR, MS) E->F

Caption: A generalized workflow for chemical synthesis and analysis.

Characterization Logic

G cluster_0 Characterization Logic A Purified Product B ¹H, ¹³C, ¹⁹F NMR A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Elucidation B->E C->E D->E

Caption: Logical flow for the structural elucidation of the synthesized compound.

Safety Considerations

  • This compound is expected to be corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The synthesis involves corrosive and toxic reagents such as concentrated acids, sulfur dioxide, and potentially the product itself. All steps should be performed with appropriate caution.

  • Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work, with the understanding that the specific reaction conditions and characterization data may require optimization and experimental verification.

References

An In-depth Technical Guide to 2,4,5-Trifluorobenzenesulfonyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,4,5-trifluorobenzenesulfonyl chloride is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the compound and its close structural analogs, primarily 2,4,5-trichlorobenzenesulfonyl chloride and other fluorinated benzenesulfonyl chloride isomers. This information is intended to serve as a valuable resource and a starting point for further research and development.

Introduction

This compound is a fluorinated aromatic sulfonyl chloride that holds significant potential as a building block in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. While specific data for the 2,4,5-trifluoro isomer is scarce, its chloro-analog, 2,4,5-trichlorobenzenesulfonyl chloride, is a well-established reagent for the synthesis of sulfonamides with applications in pharmaceuticals and agrochemicals.[1] This guide will summarize the known properties of this compound and leverage data from its analogs to provide a thorough technical overview.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,4,5-Trichlorobenzenesulfonyl Chloride (CAS: 15945-07-0) [1][3][4][5]

PropertyValue
Molecular Formula C₆H₂Cl₄O₂S
Molecular Weight 279.96 g/mol
Appearance White or cream-colored crystalline solid
Melting Point 65-70 °C
Boiling Point 138 °C @ 0.5 Torr
Solubility Soluble in toluene
Purity ≥98%

Table 2: Physicochemical Properties of Selected Fluorinated Benzenesulfonyl Chloride Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Fluorobenzenesulfonyl chloride2905-21-7C₆H₄ClFO₂S194.6127-30246-247
3-Fluorobenzenesulfonyl chloride701-27-9C₆H₄ClFO₂S194.61N/A231-232
4-Fluorobenzenesulfonyl chloride349-88-2C₆H₄ClFO₂S194.6129-3195-96 @ 2 mmHg

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in readily accessible literature. However, established methods for the synthesis of analogous compounds can be adapted.

Representative Synthesis of a Trifluoromethylbenzenesulfonyl Chloride

A general process for the production of trifluoromethylbenzenesulfonyl chlorides involves a two-step reaction.[6] First, the corresponding benzotrifluoride is reacted with sulfur trioxide to form a sulfonic acid. In the second step, this sulfonic acid is treated with a chlorinating agent to yield the desired trifluoromethylbenzenesulfonyl chloride.

General Workflow for the Synthesis of Substituted Benzenesulfonyl Chlorides

G A Substituted Benzene C Sulfonation Reaction A->C B Sulfonating Agent (e.g., Chlorosulfonic Acid) B->C D Substituted Benzenesulfonyl Chloride C->D

Caption: General workflow for the synthesis of substituted benzenesulfonyl chlorides.

Synthesis of 2,4,5-Trichlorobenzenesulfonyl Chloride

A documented method for the synthesis of the chloro-analog involves the chlorosulfonation of trichlorobenzene with chlorosulfuric acid at 90°C.[4][7] The reaction mass is then poured into water to precipitate the product.

Representative Analytical Method

The analysis of sulfonyl chlorides and their derivatives is routinely performed using modern chromatographic and spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

LC-MS is a powerful tool for the analysis of sulfonamides synthesized from sulfonyl chlorides.[8]

  • Sample Preparation: The synthesized compound is dissolved in a suitable organic solvent, such as acetonitrile or methanol.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile, often with a formic acid modifier to improve peak shape.

  • Mass Spectrometric Detection: Detection is typically carried out using an electrospray ionization (ESI) source in either positive or negative ion mode, depending on the analyte's properties.

Applications in Drug Development

Benzenesulfonyl chlorides are crucial intermediates in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1] The incorporation of fluorine atoms is a widely used strategy in medicinal chemistry to enhance drug-like properties.

Role in the Synthesis of Bioactive Sulfonamides:

This compound can serve as a key building block for introducing a trifluorinated phenylsulfonyl moiety into a target molecule. This can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Modulation of Lipophilicity: Fluorine substitution can alter the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing potency.

Signaling Pathway in Drug Discovery:

G A 2,4,5-Trifluorobenzenesulfonyl Chloride C Sulfonamide Synthesis (Nucleophilic Acyl Substitution) A->C B Primary/Secondary Amine B->C D Novel Sulfonamide Derivative C->D E Biological Target (e.g., Enzyme, Receptor) D->E F Modulation of Signaling Pathway E->F G Therapeutic Effect F->G

Caption: Role of this compound in the synthesis of novel sulfonamides for the modulation of biological signaling pathways.

Conclusion

While direct and extensive data on this compound remains to be fully elucidated in the public domain, the available information and the well-documented properties of its structural analogs strongly suggest its potential as a valuable reagent in modern drug discovery and development. Its utility as a precursor to novel fluorinated sulfonamides makes it a compound of significant interest for researchers aiming to fine-tune the properties of bioactive molecules. Further investigation into the specific characteristics and reactivity of this compound is warranted to fully unlock its potential in the creation of next-generation therapeutics.

References

2,4,5-trifluorobenzenesulfonyl chloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-trifluorobenzenesulfonyl chloride, a key fluorinated building block in synthetic and medicinal chemistry. This document details its chemical properties, molecular structure, and its applications, with a focus on its relevance to drug discovery and development.

Core Compound Identification

Chemical Name: this compound CAS Number: 220227-21-4 Molecular Formula: C₆H₂ClF₃O₂S[1] Molecular Weight: 230.59 g/mol [1]

Molecular Structure:

The molecular structure of this compound consists of a benzene ring substituted with three fluorine atoms at positions 2, 4, and 5, and a sulfonyl chloride group (-SO₂Cl) at position 1.

Structure:

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented in Table 1. This data is crucial for handling, storage, and application of the compound in a research and development setting.

Table 1: Physicochemical and Safety Properties of this compound

PropertyValueReference
Physical Form Solid[2]
Appearance Colorless solid[3]
Purity ≥97%[1]
Density 1.657 g/cm³[4]
Refractive Index 1.503[4]
Flash Point >100°C (212°F)[4]
Storage Under inert gas (Argon or Nitrogen) at 2-8°C[2][4]
Hazard Statements H302, H315, H319, H335[2]
Precautionary Statements P261[2]
Signal Word Warning[2]

Role in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles.[5] Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (-CF₃) is a particularly important motif in modern drug design.[6] this compound serves as a valuable reagent for introducing the 2,4,5-trifluorophenylsulfonyl moiety into molecules, a common strategy in the synthesis of novel therapeutic agents.

Sulfonamides, readily synthesized from sulfonyl chlorides, are a critical class of compounds in pharmaceuticals.[7] The 2,4,5-trifluorophenylsulfonyl group can be incorporated into a wide range of molecular scaffolds to modulate their biological activity. This makes this compound a key intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Experimental Protocols

General Synthesis of Aryl Sulfonyl Chlorides via Diazotization

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 2,4,5-Trifluoroaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Sulfur Dioxide

  • Cuprous Chloride (CuCl)

  • Glacial Acetic Acid

  • Ether

  • Saturated Sodium Bicarbonate Solution

  • Magnesium Sulfate

  • Ice

Procedure:

  • Diazotization: Dissolve 2,4,5-trifluoroaniline in a mixture of concentrated hydrochloric acid and glacial acetic acid. Cool the mixture to -10°C to -5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5°C. Stir the mixture for an additional 45 minutes at this temperature to ensure complete formation of the diazonium salt.[8]

  • Preparation of the SO₂/CuCl Solution: In a separate flask, saturate glacial acetic acid with sulfur dioxide gas. Add cuprous chloride to this solution and continue bubbling sulfur dioxide until the suspension turns from yellow-green to blue-green.[8]

  • Sulfonylation: Cool the sulfur dioxide solution in an ice bath. Slowly add the previously prepared diazonium salt solution in portions, keeping the temperature below 30°C. Foaming may occur and can be controlled with the addition of a few drops of ether.[8]

  • Work-up and Isolation: After the addition is complete, pour the reaction mixture into ice water and stir until the ice has melted. Extract the product with ether. Wash the combined ether extracts with saturated sodium bicarbonate solution until neutral, then with water, and finally dry over magnesium sulfate.[8]

  • Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.

Synthesis of a Sulfonamide using this compound

This protocol describes a general procedure for the synthesis of a sulfonamide, a common application of this reagent in drug discovery.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (or other suitable aprotic solvent)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Magnesium Sulfate

Procedure:

  • Reaction Setup: Dissolve the amine in dichloromethane and cool the solution in an ice bath.

  • Addition of Reagents: Add the base (e.g., triethylamine, 1.2 equivalents) to the amine solution. Slowly add a solution of this compound (1.0 equivalent) in dichloromethane.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

Specific, experimentally obtained spectroscopic data for this compound is not widely published. However, based on the known spectral properties of similar compounds, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Signals
¹H NMR Two aromatic protons, appearing as complex multiplets in the downfield region (δ 7.5-8.5 ppm), with coupling to each other and to the fluorine atoms.
¹³C NMR Six aromatic carbon signals, with chemical shifts influenced by the fluorine and sulfonyl chloride substituents. Carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants.
¹⁹F NMR Three distinct signals for the fluorine atoms at positions 2, 4, and 5, with characteristic chemical shifts and F-F coupling constants. The chemical shifts would be expected in the typical range for aryl fluorides.
IR Spectroscopy Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[9] Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) at m/z 230, along with a characteristic M+2 isotope peak for the chlorine atom. Fragmentation patterns would likely involve the loss of Cl, SO₂, and fluorine atoms.

Logical and Experimental Workflows

The following diagrams illustrate the key logical and experimental workflows associated with this compound.

G cluster_synthesis Synthesis of this compound Start 2,4,5-Trifluoroaniline Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization DiazoniumSalt 2,4,5-Trifluorobenzene- diazonium Chloride Diazotization->DiazoniumSalt Sulfonylation Sulfonylation (Sandmeyer Reaction) DiazoniumSalt->Sulfonylation SulfurDioxide SO₂ / CuCl in Acetic Acid SulfurDioxide->Sulfonylation CrudeProduct Crude 2,4,5-Trifluoro- benzenesulfonyl Chloride Sulfonylation->CrudeProduct Purification Purification (Vacuum Distillation) CrudeProduct->Purification FinalProduct Pure 2,4,5-Trifluoro- benzenesulfonyl Chloride Purification->FinalProduct

Caption: Synthetic pathway for this compound.

G cluster_application Application in Sulfonamide Synthesis Reagent 2,4,5-Trifluoro- benzenesulfonyl Chloride Reaction Sulfonamidation (Base, Solvent) Reagent->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction CrudeSulfonamide Crude Sulfonamide Product Reaction->CrudeSulfonamide Workup Aqueous Work-up (Acid/Base Wash) CrudeSulfonamide->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalSulfonamide Pure 2,4,5-Trifluoro- phenyl Sulfonamide Purification->FinalSulfonamide

Caption: Experimental workflow for sulfonamide synthesis.

References

Spectroscopic Profiling of 2,4,5-Trifluorobenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides predicted spectroscopic data for 2,4,5-trifluorobenzenesulfonyl chloride based on the analysis of analogous compounds, as direct experimental data was not available in public databases at the time of this report. The experimental protocols provided are generalized for aromatic sulfonyl chlorides.

Introduction

This compound is an organofluorine compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its trifluorinated phenyl ring and reactive sulfonyl chloride group. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule. This guide offers a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside comprehensive experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data available for structurally similar compounds, including 2,4,5-trichlorobenzenesulfonyl chloride and other fluorinated aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) in CDCl₃

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J in Hz)
¹H
H-37.8 - 8.1ddJ(H-F⁴) ≈ 8-10, J(H-F²) ≈ 4-6
H-67.4 - 7.7ddJ(H-F⁵) ≈ 8-10, J(H-F⁴) ≈ 6-8
¹³C
C-1 (C-SO₂Cl)138 - 142d
C-2 (C-F)155 - 160ddd¹J(C-F) ≈ 250-260, ²J(C-F) ≈ 15-25, ³J(C-F) ≈ 3-5
C-3 (C-H)115 - 120d
C-4 (C-F)150 - 155ddd¹J(C-F) ≈ 250-260, ²J(C-F) ≈ 15-25, ²J(C-F) ≈ 15-25
C-5 (C-F)145 - 150ddd¹J(C-F) ≈ 250-260, ²J(C-F) ≈ 15-25, ³J(C-F) ≈ 3-5
C-6 (C-H)110 - 115d
¹⁹F
F-2-110 to -120m
F-4-125 to -135m
F-5-130 to -140m
Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
1380 - 1400StrongAsymmetric SO₂ stretch
1180 - 1200StrongSymmetric SO₂ stretch
1480 - 1600Medium-StrongAromatic C=C stretching
1200 - 1300StrongC-F stretching
800 - 900StrongC-H out-of-plane bending
550 - 600MediumS-Cl stretch
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation

m/zPredicted FragmentNotes
230/232[M]⁺Molecular ion peak with characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes.
195[M - Cl]⁺Loss of chlorine radical.
131[C₆H₂F₃O₂S]⁺Loss of SO₂Cl group.
99/101[SO₂Cl]⁺Sulfonyl chloride cation with isotopic pattern.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more for better signal-to-noise).

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 200 ppm.

    • Reference: External CFCl₃ at 0 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-256.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for solids): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Place a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty sample holder (salt plate or ATR crystal) prior to sample analysis.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Ionization Method:

    • Electron Ionization (EI): Use a standard electron energy of 70 eV. This is a hard ionization technique that will likely produce significant fragmentation.

  • Mass Analysis:

    • Mass Range: Scan from m/z 40 to 500.

    • Scan Rate: 1-2 scans per second.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. Pay close attention to the isotopic pattern of chlorine.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or ATR Sample Sample->Prep_IR Prep_MS Direct Infusion or GC Injection Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR FID Processing & Spectral Analysis NMR->Process_NMR Process_IR Background Subtraction & Peak Identification IR->Process_IR Process_MS Fragmentation Analysis MS->Process_MS Structure Structural Elucidation & Characterization Process_NMR->Structure Process_IR->Structure Process_MS->Structure

A flowchart of the general spectroscopic analysis workflow.

A Technical Guide to the Reactivity and Stability of 2,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 2,4,5-trifluorobenzenesulfonyl chloride, a key reagent in synthetic chemistry. Due to the limited availability of direct kinetic and thermodynamic data for this specific compound in publicly accessible literature, this guide combines information from safety data sheets, analogous compound studies, and established principles of physical organic chemistry to offer a robust predictive analysis.

Executive Summary

This compound is a reactive organosulfur compound utilized in the synthesis of sulfonamides and other sulfur-containing molecules. Its reactivity is primarily dictated by the electrophilic sulfur center of the sulfonyl chloride group, which is significantly activated by the electron-withdrawing effects of the three fluorine atoms on the benzene ring. The compound is sensitive to moisture and nucleophiles, and appropriate handling and storage procedures are imperative. This guide outlines its chemical reactivity, stability under various conditions, and provides detailed, adaptable experimental protocols for its study.

Chemical and Physical Properties

While exhaustive experimental data is not available, the following table summarizes known and estimated properties of this compound.

PropertyValueSource/Comment
Molecular Formula C₆H₂ClF₃O₂S---
Molecular Weight 230.59 g/mol ---
Appearance Light yellow liquidThermo Fisher Scientific SDS
Boiling Point ~240 °C at 760 mmHgEchemi
Density ~1.7 g/cm³Echemi
Storage Store under inert gas, moisture-freeThermo Fisher Scientific SDS

Reactivity Profile

The reactivity of this compound is dominated by the susceptibility of the sulfonyl chloride group to nucleophilic attack. The presence of three electron-withdrawing fluorine atoms enhances the electrophilicity of the sulfur atom, making it more reactive than unsubstituted benzenesulfonyl chloride.

Hydrolysis

This compound is highly sensitive to moisture and will hydrolyze to form 2,4,5-trifluorobenzenesulfonic acid and hydrochloric acid[1]. This reaction is expected to be rapid, especially in the presence of bases.

Hydrolysis TFBSC This compound Products 2,4,5-Trifluorobenzenesulfonic Acid + HCl TFBSC->Products Hydrolysis H2O H₂O H2O->Products Aminolysis TFBSC This compound Sulfonamide 2,4,5-Trifluorobenzenesulfonamide TFBSC->Sulfonamide Amine R₂NH Amine->Sulfonamide Base Base Salt Base·HCl Base->Salt Hydrolysis_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Stock Prepare stock solution in dry acetonitrile Inject Inject stock solution Stock->Inject Solvent Prepare aqueous organic solvent Equilibrate Equilibrate solvent in cuvette Solvent->Equilibrate Equilibrate->Inject Record Record absorbance over time Inject->Record Plot Plot absorbance vs. time Record->Plot Fit Fit data to first-order exponential decay Plot->Fit Calculate Determine k_obs Fit->Calculate

References

solubility profile of 2,4,5-trifluorobenzenesulfonyl chloride in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2,4,5-trifluorobenzenesulfonyl chloride in common laboratory solvents. Due to a lack of publicly available experimental data for this specific compound, this document infers a qualitative solubility profile based on the known characteristics of structurally similar sulfonyl chlorides. Furthermore, this guide presents detailed experimental protocols for researchers to determine the precise solubility of this compound in their laboratories. A logical workflow for solubility determination is also provided in a visual format.

Introduction

This compound is a fluorinated aromatic sulfonyl chloride that holds potential as a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules. A thorough understanding of the solubility of this reagent in various solvents is critical for its effective use in reaction design, optimization, purification, and formulation. This guide aims to provide a foundational understanding of its likely solubility characteristics and the means to empirically determine them.

Physicochemical Properties and Expected Solubility

Table 1: Physicochemical Properties of a Structurally Related Compound

PropertyValue (for 3,4,5-Trifluorobenzenesulfonyl chloride)
Molecular Formula C₆H₂ClF₃O₂S
Molecular Weight 230.59 g/mol
Appearance Clear Liquid
Boiling Point 76 - 77 °C @ 760 mmHg
Flash Point 23 °C
Reactivity Reacts violently with water. Moisture sensitive.

Data sourced from publicly available safety data sheets.

Based on the general behavior of sulfonyl chlorides, the following qualitative solubility profile in common laboratory solvents at ambient temperature is anticipated.

Table 2: Anticipated Qualitative Solubility of this compound

Solvent ClassCommon SolventsAnticipated SolubilityRationale and Remarks
Aprotic Polar Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThe polar sulfonyl chloride group is expected to interact favorably with these solvents.
Halogenated Dichloromethane (DCM), ChloroformSoluble to Highly Soluble"Like dissolves like" principle suggests good solubility in chlorinated solvents.
Aromatic Toluene, BenzeneSolubleA related compound, 2,4,5-trichlorobenzenesulfonyl chloride, is known to be soluble in toluene.[1][2][3]
Ethers Diethyl EtherModerately SolubleExpected to be a suitable solvent, though potentially less effective than more polar aprotic solvents.
Alkanes Hexane, HeptaneSparingly Soluble to InsolubleThe high polarity of the sulfonyl chloride is unlikely to be well-solvated by nonpolar alkanes.
Protic (Reactive) Water, Alcohols (e.g., Methanol, Ethanol)Reactive Sulfonyl chlorides are highly reactive with protic solvents, leading to solvolysis (hydrolysis or alcoholysis) rather than simple dissolution.[4][5][6]

Experimental Protocols for Solubility Determination

Given the absence of specific solubility data, experimental determination is essential. The following protocols provide methods for both qualitative and quantitative assessment.

Qualitative Solubility Assessment (Visual Method)

This rapid method provides a preliminary understanding of solubility in various solvents.

Materials:

  • This compound

  • Anhydrous solvents of interest

  • Small, dry test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Analytical balance

Procedure:

  • Into a dry test tube, add approximately 10-20 mg of this compound.

  • Add 1 mL of the selected anhydrous solvent.

  • Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer or stirrer.

  • Visually inspect the solution against a contrasting background.

  • Record the observation as:

    • Soluble: The compound completely dissolves, yielding a clear solution.

    • Partially Soluble: Some of the compound dissolves, but undissolved particles remain.

    • Insoluble: The compound does not appear to dissolve.

Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

This method determines the thermodynamic solubility of the compound in a given solvent.

Materials:

  • This compound

  • Anhydrous solvent of interest

  • Sealable vials

  • Thermostatically controlled shaker or incubator

  • Syringe filters (PTFE, 0.2 µm)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance

  • Vacuum oven or desiccator

Procedure:

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation of Saturated Solution:

    • Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish or vial.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, place the dish or vial in a desiccator to cool to room temperature and ensure all residual moisture is removed.

    • Weigh the dish or vial containing the solid residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

    • Express the solubility in the desired units, such as mg/mL or g/100 mL.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start: Obtain this compound and Anhydrous Solvents qual_screen Qualitative Solubility Screen (Visual Method) start->qual_screen is_soluble Is the compound soluble? qual_screen->is_soluble record_qual Record Qualitative Result (Soluble, Partially Soluble, Insoluble) is_soluble->record_qual Yes/No quant_determine Quantitative Solubility Determination (Gravimetric Shake-Flask Method) record_qual->quant_determine saturate 1. Prepare Saturated Solution (Excess Solute, Equilibrate 24-48h) quant_determine->saturate separate 2. Separate Supernatant (Filter with Syringe Filter) saturate->separate evaporate 3. Evaporate Solvent (Pre-weighed container) separate->evaporate calculate 4. Calculate Solubility (mg/mL or g/100mL) evaporate->calculate end End: Compile Solubility Profile calculate->end

Caption: Workflow for Solubility Determination of an Organic Compound.

Safety Precautions

Sulfonyl chlorides are reactive and corrosive compounds. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. This compound is expected to be moisture-sensitive and will likely react with water to release corrosive hydrochloric acid and trifluorobenzenesulfonic acid. Ensure all glassware is dry and use anhydrous solvents.

Conclusion

While specific, experimentally-derived solubility data for this compound is currently lacking in the literature, a reliable qualitative profile can be inferred from the behavior of similar sulfonyl chlorides. It is anticipated to be soluble in a range of aprotic polar and halogenated organic solvents and reactive towards protic solvents. For quantitative applications, the experimental protocols provided in this guide offer a robust framework for determining its solubility in solvents relevant to specific research and development needs. The careful and systematic determination of its solubility will be a critical enabling step in the successful application of this promising fluorinated reagent.

References

An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in 2,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the sulfur atom in 2,4,5-trifluorobenzenesulfonyl chloride. The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly enhances the electrophilic character of the sulfonyl chloride moiety, making it a highly reactive reagent for sulfonylation reactions. This guide consolidates available data on its reactivity, provides detailed experimental protocols for its synthesis and use, and employs computational chemistry principles to rationalize its behavior. The information presented is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize sulfonyl chlorides as key building blocks.

Introduction

Benzenesulfonyl chlorides are a pivotal class of reagents in organic chemistry, widely employed for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The reactivity of the sulfonyl chloride group is critically influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups are known to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack.

This compound is a member of this class, distinguished by the presence of three fluorine atoms on the phenyl ring. These fluorine substituents exert a powerful electron-withdrawing effect through both induction and resonance, rendering the sulfur atom exceptionally electrophilic. This heightened reactivity makes this compound a valuable tool for introducing the 2,4,5-trifluorophenylsulfonyl moiety into molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance biological activity and metabolic stability.[1]

This guide will delve into the factors governing the electrophilicity of the sulfur atom in this specific reagent, presenting a combination of theoretical principles, analogous experimental data, and practical methodologies.

Theoretical Framework: Understanding Electrophilicity

The electrophilicity of the sulfur atom in this compound is a direct consequence of the electronic effects exerted by the substituents on the benzene ring.

Inductive and Resonance Effects

The three fluorine atoms on the benzene ring are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds, which in turn withdraws electron density from the aromatic ring and, consequently, from the sulfonyl chloride group. This withdrawal of electron density deshields the sulfur atom, making it more positive and thus more susceptible to nucleophilic attack.

Hammett Constants
Computational Chemistry Insights

Computational methods, such as Density Functional Theory (DFT), are powerful tools for quantifying electrophilicity. Key parameters include:

  • LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy indicates a greater ability of the molecule to accept electrons, and thus a higher electrophilicity. It is well-established that there is a strong linear relationship between electrophilicity and LUMO energy. While specific calculations for this compound are not found in the literature, it is expected that the presence of the three fluorine atoms would significantly lower its LUMO energy compared to unsubstituted benzenesulfonyl chloride.

  • Partial Atomic Charges: Calculation of the partial atomic charge on the sulfur atom can provide a direct measure of its electron deficiency. A more positive partial charge on the sulfur atom correlates with higher electrophilicity.

A logical workflow for a computational analysis of the electrophilicity of this compound is depicted below.

G cluster_0 Computational Workflow cluster_1 Output Data cluster_2 Interpretation A Structure Optimization (DFT) B Frequency Calculation A->B E Optimized Geometry A->E C Molecular Orbital Analysis B->C D Population Analysis B->D F Thermodynamic Properties B->F G LUMO Energy C->G H Partial Atomic Charges D->H I Assess Electrophilicity G->I H->I

Caption: Computational workflow for assessing electrophilicity.

Quantitative Data

Table 1: Comparative Reactivity Data of Substituted Benzenesulfonyl Chlorides

CompoundSubstituent(s)Relative Rate of Hydrolysis (approx.)Reference Compound
Benzenesulfonyl chlorideH1-
4-Nitrobenzenesulfonyl chloride4-NO₂~10Benzenesulfonyl chloride
2,4-Dinitrobenzenesulfonyl chloride2,4-(NO₂)₂>100Benzenesulfonyl chloride
This compound 2,4,5-F₃ Expected to be >10 Benzenesulfonyl chloride

Note: The relative rate for this compound is an educated estimate based on the known electron-withdrawing strength of fluorine substituents.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a general procedure for its use in sulfonylation reactions. These protocols are based on established methods for the preparation and reaction of analogous sulfonyl chlorides.

Synthesis of this compound

This procedure is adapted from standard methods for the synthesis of arylsulfonyl chlorides from the corresponding aniline.

Reaction Scheme:

1,2,4-Trifluorobenzene → 2,4,5-Trifluoroaniline → 2,4,5-Trifluorobenzenediazonium chloride → this compound

Materials:

  • 2,4,5-Trifluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(I) Chloride (CuCl)

  • Glacial Acetic Acid

  • Ice

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4,5-trifluoroaniline in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at room temperature.

    • Add copper(I) chloride to this solution and continue to bubble SO₂ until the solution turns deep green.

    • Cool the SO₂/CuCl solution to 10-15 °C.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution with vigorous stirring. Control the addition rate to maintain the temperature between 15-20 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a large beaker containing crushed ice and water.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic extracts with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Handle concentrated acids, sodium nitrite, and sulfur dioxide with appropriate personal protective equipment. Diazonium salts are potentially explosive and should be kept cold and not isolated.

G cluster_0 Synthesis Workflow A Diazotization of 2,4,5-Trifluoroaniline C Sulfonylation Reaction A->C B Preparation of SO2/CuCl solution B->C D Work-up and Extraction C->D E Purification by Vacuum Distillation D->E

Caption: Workflow for the synthesis of the title compound.
General Procedure for Sulfonamide Synthesis

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup:

    • Dissolve the amine in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Add the base (pyridine or triethylamine, 1.1-1.5 equivalents).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve this compound (1.0 equivalent) in the same solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Dilute the reaction mixture with the solvent.

    • Wash the organic layer successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude sulfonamide can be purified by recrystallization or column chromatography.

Applications in Drug Development

The 2,4,5-trifluorophenylsulfonyl moiety is incorporated into various drug candidates to modulate their physicochemical and pharmacological properties. The high electrophilicity of this compound makes it an efficient reagent for the late-stage functionalization of complex molecules in drug discovery pipelines. The fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.

Conclusion

This compound is a highly reactive sulfonylating agent due to the strong electron-withdrawing effects of the three fluorine substituents. This enhanced electrophilicity of the sulfur atom makes it a valuable reagent for the synthesis of sulfonamides and sulfonate esters, particularly in the context of medicinal chemistry and drug development. While specific quantitative kinetic and computational data for this compound are not extensively documented in the public domain, a strong understanding of its reactivity can be inferred from the behavior of analogous polyhalogenated and nitro-substituted benzenesulfonyl chlorides. The experimental protocols provided in this guide offer a practical framework for the synthesis and application of this potent electrophile. Further quantitative studies on its reactivity are warranted to fully exploit its potential in organic synthesis.

References

The Genesis of a Powerful Moiety: A Technical Guide to the Historical Development and Discovery of Fluorinated Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has consistently proven to be a transformative strategy in the fields of medicinal chemistry, materials science, and agrochemicals. Among the myriad of fluorine-containing functional groups, fluorinated sulfonyl chlorides stand out as versatile and highly reactive intermediates. Their unique electronic properties, conferred by the strongly electron-withdrawing fluorine atoms, render the sulfur atom highly electrophilic, making them powerful reagents for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the historical development, key discoveries, and synthetic methodologies of fluorinated sulfonyl chlorides, offering a comprehensive resource for researchers and professionals in the chemical sciences.

A Historical Trajectory: From Early Observations to Modern Reagents

The story of fluorinated sulfonyl chlorides is intrinsically linked to the broader history of organofluorine chemistry. While the isolation of elemental fluorine by Henri Moissan in 1886 marked a pivotal moment, the synthesis of the first organofluorine compounds predates this discovery.[1] Early methods, such as the halogen exchange (halex) reaction, laid the groundwork for the introduction of fluorine into organic scaffolds.[1]

The development of fluorinated sulfonyl chlorides can be traced through several key phases:

  • Early 20th Century: The Dawn of Organofluorine Chemistry: Following the pioneering work in organofluorine chemistry, the early 20th century saw the exploration of various fluorination methods. The primary focus was on the introduction of single fluorine atoms or trifluoromethyl groups into organic molecules. The synthesis and reactions of non-fluorinated sulfonyl chlorides were already well-established, primarily through the reaction of sulfonic acids with chlorinating agents like phosphorus pentachloride or thionyl chloride.[2]

  • Mid-20th Century: The Advent of Electrochemical Fluorination: A significant breakthrough in the synthesis of perfluorinated compounds, including perfluoroalkanesulfonyl fluorides, was the development of electrochemical fluorination (ECF), also known as the Simons process, in the 1930s and 1940s. This method involves the electrolysis of an organic compound in anhydrous hydrogen fluoride, leading to the replacement of all hydrogen atoms with fluorine. This process provided the first commercially viable route to perfluoroalkanesulfonyl fluorides, which could then be converted to the corresponding chlorides.

  • Late 20th Century to Present: Refinement and Diversification of Synthetic Methods: The latter half of the 20th century and the beginning of the 21st century have witnessed the development of a diverse array of more selective and milder methods for the synthesis of both aliphatic and aromatic fluorinated sulfonyl chlorides. These methods often leverage readily available starting materials and offer greater functional group tolerance. The conversion of the more stable sulfonyl fluorides to the more reactive sulfonyl chlorides, and vice-versa, has also been extensively studied, providing chemists with a flexible toolkit for organic synthesis.

Core Synthetic Methodologies

The synthesis of fluorinated sulfonyl chlorides can be broadly categorized into two main approaches: the direct formation of the sulfonyl chloride group on a fluorinated backbone and the conversion of other sulfur-containing functional groups into sulfonyl chlorides.

Synthesis of Fluorinated Sulfonyl Chlorides

Several key methods have been developed for the synthesis of fluorinated sulfonyl chlorides, with the choice of method often depending on the nature of the starting material and the desired substitution pattern.

1. From Fluorinated Sulfonic Acids and Their Salts:

This is one of the most common and direct methods. Fluorinated sulfonic acids or their salts can be converted to the corresponding sulfonyl chlorides using various chlorinating agents.

  • Using Thionyl Chloride (SOCl₂): This is a widely used method for the synthesis of trifluoromethanesulfonyl chloride.[3] The reaction is typically carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF).

  • Using Phosphorus Pentachloride (PCl₅): This is a classic method for the conversion of sulfonic acids to sulfonyl chlorides.[4]

  • Using Chlorosulfonic Acid (ClSO₃H): Aromatic compounds can be directly chlorosulfonated using chlorosulfonic acid.[5]

2. From Thiols and Disulfides:

Oxidative chlorination of fluorinated thiols or disulfides provides a direct route to sulfonyl chlorides.

  • Using N-Chlorosuccinimide (NCS): This reagent, often in combination with a chloride source, can effectively oxidize thiols to sulfonyl chlorides.[6]

  • Using Sodium Hypochlorite (NaOCl): Aqueous solutions of sodium hypochlorite can be used for the oxidative chlorination of thiols.[7]

3. From Sulfonyl Hydrazides:

Sulfonyl hydrazides can be converted to sulfonyl chlorides using N-chlorosuccinimide (NCS) in a simple and rapid reaction.[8][9]

Interconversion of Sulfonyl Halides

The ability to interconvert sulfonyl chlorides and sulfonyl fluorides provides valuable flexibility in synthetic planning, as sulfonyl fluorides are generally more stable and less reactive than their chloride counterparts.

Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides:

This transformation is typically achieved through a halogen exchange reaction using a fluoride source.

  • Using Potassium Fluoride (KF): This is a common and economical method. The reaction can be carried out in various solvents, sometimes with the aid of a phase-transfer catalyst.[10]

  • Using Potassium Bifluoride (KHF₂): This reagent is also effective for the conversion of sulfonyl chlorides to sulfonyl fluorides.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of fluorinated sulfonyl chlorides, providing a valuable resource for reaction planning and characterization.

Table 1: Physical Properties of Selected Fluorinated Sulfonyl Chlorides

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)
Trifluoromethanesulfonyl chloride421-83-0CClF₃O₂S168.5229-32[12]1.583 at 25 °C[12]1.334[12]
Pentafluoroethanesulfonyl chloride64773-40-6C₂ClF₅O₂S218.53Not availableNot availableNot available
Nonafluorobutanesulfonyl chloride2991-84-6C₄ClF₉O₂S318.54Not availableNot available1.3260-1.3300
Perfluorooctanesulfonyl chloride423-60-9C₈ClF₁₇O₂S518.58Not availableNot availableNot available
Fluoromethanesulfonyl chloride13440970CH₂ClFO₂S132.54Not availableNot availableNot available

Table 2: Spectroscopic Data for Sulfonyl Chlorides

Spectroscopic TechniqueFunctional GroupCharacteristic Absorption/Chemical Shift Range
Infrared (IR) SpectroscopyS=O stretch (asymmetric)1340 - 1380 cm⁻¹[5]
Infrared (IR) SpectroscopyS=O stretch (symmetric)1160 - 1190 cm⁻¹[5]
Infrared (IR) SpectroscopyS-Cl stretch500 - 600 cm⁻¹[5]
¹⁹F NMR Spectroscopy-CF₃+40 to +80 ppm (relative to CFCl₃)[13]
¹⁹F NMR Spectroscopy-CF₂-+80 to +140 ppm (relative to CFCl₃)[13]
¹⁹F NMR SpectroscopyAr-F+80 to +170 ppm (relative to CFCl₃)[13]

Table 3: Yields of Selected Synthetic Methods for Sulfonyl Chlorides

Starting MaterialReagent(s)ProductYield (%)Reference
Trifluoromethanesulfonic acidThionyl chloride, DMFTrifluoromethanesulfonyl chloride87.5[3]
Trifluoromethanesulfonic acidPhosphorus trichloride, ChlorineTrifluoromethanesulfonyl chloride89.6[4]
Sulfonyl hydrazideN-Chlorosuccinimide (NCS)Sulfonyl chlorideup to 99[8]
ThiophenolsAmmonium nitrate, HCl, O₂Aryl sulfonyl chloridesup to 100[14]
AnilinesChlorosulfonic acid, Thionyl chlorideAromatic sulfonyl chloridesHigh[5]
S-alkyl isothiourea saltsBleachAlkanesulfonyl chloridesHigh[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering practical guidance for the synthesis of fluorinated sulfonyl chlorides.

Protocol 1: Synthesis of Trifluoromethanesulfonyl Chloride from Trifluoromethanesulfonic Acid [3]

Materials:

  • Trifluoromethanesulfonic acid (150 g, 1 mol)

  • Thionyl chloride (435 mL, 6 mol)

  • N,N-dimethylformamide (DMF) (7.36 g, 0.1 mol)

  • Ice bath

  • Reactor equipped with a thermometer, distillation device, and mechanical stirrer

Procedure:

  • To the reactor, add trifluoromethanesulfonic acid (150 g, 1 mol).

  • Cool the reactor in an ice bath and slowly add thionyl chloride (435 mL, 6 mol).

  • Add the catalyst, N,N-dimethylformamide (7.36 g, 0.1 mol).

  • Slowly allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Heat the mixture to 40 °C and continue stirring for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform vacuum distillation at 110 °C and -0.1 to -0.08 MPa, slowly increasing the temperature to 50 °C to obtain trifluoromethanesulfonyl chloride.

    • Yield: 147 g (87.5%)

Protocol 2: Synthesis of an Aromatic Sulfonyl Chloride from an Aniline Derivative (Sandmeyer-type reaction)

Materials:

  • Aromatic amine

  • Sodium nitrite

  • Hydrochloric acid

  • Sulfur dioxide

  • Copper(I) chloride

  • Acetic acid

Procedure:

  • Dissolve the aromatic amine in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath and add concentrated hydrochloric acid.

  • Slowly add a solution of sodium nitrite in water to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide and a catalytic amount of copper(I) chloride in acetic acid.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

  • Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into ice water to precipitate the sulfonyl chloride.

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 3: Conversion of a Sulfonyl Chloride to a Sulfonyl Fluoride using Potassium Fluoride

Materials:

  • Sulfonyl chloride

  • Potassium fluoride (KF)

  • Acetonitrile

  • 18-crown-6 (optional, as a phase-transfer catalyst)

Procedure:

  • Dissolve the sulfonyl chloride in acetonitrile.

  • Add an excess of potassium fluoride.

  • If the reaction is slow, add a catalytic amount of 18-crown-6.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Filter the reaction mixture to remove excess KF and any precipitated potassium chloride.

  • Remove the acetonitrile under reduced pressure.

  • Purify the resulting sulfonyl fluoride by distillation or chromatography.

Visualizing the Chemistry: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships between different synthetic strategies for fluorinated sulfonyl chlorides.

Synthesis_of_Fluorinated_Sulfonyl_Chlorides cluster_starting_materials Starting Materials cluster_reagents Key Reagents cluster_products Product A Fluorinated Sulfonic Acids/Salts R1 SOCl₂, PCl₅, ClSO₃H A->R1 Chlorination B Fluorinated Thiols/Disulfides R2 NCS, NaOCl B->R2 Oxidative Chlorination C Fluorinated Sulfonyl Hydrazides R3 NCS C->R3 Chlorination D Aromatic Compounds D->R1 Chlorosulfonation P Fluorinated Sulfonyl Chloride R1->P R2->P R3->P

Caption: General synthetic routes to fluorinated sulfonyl chlorides.

Halogen_Exchange SC Sulfonyl Chloride (R-SO₂Cl) SF Sulfonyl Fluoride (R-SO₂F) SC->SF SF->SC Reagents_F Fluorinating Agent (e.g., KF, KHF₂) Reagents_F->SC Reagents_Cl Chlorinating Agent (e.g., SOCl₂, PCl₅) Reagents_Cl->SF

Caption: Interconversion between sulfonyl chlorides and sulfonyl fluorides.

Historical_Development_Workflow A Early Organofluorine Chemistry (pre-1930s) B Electrochemical Fluorination (Simons Process, 1930s-40s) A->B E Development of Milder & More Selective Methods (Late 20th Century - Present) A->E C Synthesis of Perfluoroalkanesulfonyl Fluorides B->C D Conversion to Perfluoroalkanesulfonyl Chlorides C->D F Synthesis of Aliphatic & Aromatic Fluorinated Sulfonyl Chlorides E->F

Caption: Logical progression of synthetic methodologies.

Conclusion

The historical development of fluorinated sulfonyl chlorides showcases a journey of scientific curiosity and innovation, from the early days of organofluorine chemistry to the sophisticated synthetic methods available today. These powerful reagents continue to play a crucial role in the advancement of various scientific disciplines, particularly in the development of new pharmaceuticals and functional materials. This guide has provided a comprehensive overview of their discovery, synthesis, and key properties, offering a valuable resource for researchers seeking to harness the unique reactivity of this important class of compounds. As the demand for novel fluorinated molecules continues to grow, the chemistry of fluorinated sulfonyl chlorides will undoubtedly remain a vibrant and fruitful area of research.

References

A Comprehensive Technical Guide to the Theoretical and Experimental Structural Analysis of 2,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and experimental methodologies for elucidating the molecular structure of 2,4,5-trifluorobenzenesulfonyl chloride. Given the absence of specific published theoretical data for this compound, this document serves as a practical "how-to" manual, offering standardized protocols for computational modeling and experimental verification. The data presented herein is illustrative, representing typical expected values from such analyses, and is intended to guide researchers in their own investigations.

Theoretical Calculations: A Methodological Approach

Density Functional Theory (DFT) is a robust computational method for predicting the geometric and electronic structure of molecules. A typical workflow for the theoretical analysis of this compound is outlined below.

A standard protocol for performing DFT calculations on this compound would involve the following steps:

  • Initial Structure Generation: The molecule is first constructed using a molecular modeling software (e.g., Avogadro, GaussView).

  • Choice of a DFT Functional and Basis Set: A common and effective combination for organic molecules containing halogens and sulfur is the B3LYP functional with a 6-311++G(d,p) basis set. This provides a good balance between accuracy and computational cost.

  • Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy conformation of the molecule. This process systematically alters the atomic coordinates to minimize the forces between atoms, resulting in a stable structure.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the predicted infrared (IR) and Raman vibrational spectra, which can be compared with experimental data.

The following tables summarize the kind of quantitative data that would be obtained from the DFT calculations described above.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths) for this compound

BondPredicted Bond Length (Å)
S=O1.425
S-Cl2.070
C-S1.778
C-F1.345
C-C (aromatic)1.390 - 1.405
C-H1.084

Table 2: Illustrative Optimized Geometric Parameters (Bond and Dihedral Angles) for this compound

AnglePredicted Bond Angle (°)
O=S=O122.5
O=S-Cl106.8
O=S-C108.5
Cl-S-C100.2
C-S-C (ring)119.8
C-C-F (ring)119.5 - 120.5
Dihedral Angle **Predicted Angle (°) **
Cl-S-C-C85.0

Table 3: Illustrative Calculated Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretching3100 - 3050
C=C aromatic stretching1600 - 1450
S=O asymmetric stretching1380
S=O symmetric stretching1190
C-F stretching1250 - 1000
S-Cl stretching450 - 400

Experimental Protocols for Structural Verification

Experimental validation of the theoretical structure is crucial. The following sections detail generalized protocols for the synthesis and structural analysis of this compound.

A common method for the synthesis of arylsulfonyl chlorides is the reaction of the corresponding sulfonic acid or its sodium salt with a chlorinating agent.

Protocol:

  • Starting Material: Sodium 2,4,5-trifluorobenzenesulfonate.

  • Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a gas trap, add sodium 2,4,5-trifluorobenzenesulfonate. b. Slowly add an excess of thionyl chloride. c. Heat the mixture under reflux for 2-3 hours. The reaction should be carried out in a fume hood due to the evolution of SO₂ and HCl gases. d. After cooling, the excess thionyl chloride is removed by distillation under reduced pressure. e. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

Single-crystal X-ray diffraction provides the most definitive experimental determination of molecular structure.

Protocol:

  • Crystal Growth: a. Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, diethyl ether). b. Slowly evaporate the solvent at room temperature or by vapor diffusion with a less polar solvent (e.g., hexane) to grow single crystals suitable for X-ray analysis.

  • Data Collection: a. Mount a suitable crystal on a goniometer head. b. Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. c. Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: a. Process the collected diffraction data to obtain a set of structure factors. b. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. c. Refine the model against the experimental data to obtain the final, high-resolution structure, including bond lengths, bond angles, and dihedral angles.

Visualizations of Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the structural analysis of this compound.

G cluster_0 Computational Workflow cluster_1 Output Data A 1. Initial Structure (this compound) B 2. DFT Calculation Setup (B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation C->D E 5. Analysis of Results D->E F Optimized Geometry (Bond Lengths, Angles) E->F G Vibrational Frequencies (IR/Raman Spectra) E->G H Thermodynamic Properties E->H

Caption: Workflow for Theoretical Calculation of Molecular Structure.

G cluster_0 Molecular Structure Parameters cluster_1 Influencing Factors A Bond Lengths B Bond Angles A->B D Overall Molecular Geometry A->D determines C Dihedral Angles B->C B->D determines C->D determines E Atomic Radii E->A F Electronegativity F->A F->B G Steric Hindrance G->B G->C H Hybridization H->B

Caption: Interrelation of Molecular Structural Parameters.

potential hazards and safety precautions for 2,4,5-trifluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known potential hazards and recommended safety precautions for 2,4,5-trifluorobenzenesulfonyl chloride (CAS No. 220227-21-4). This document is intended for use by trained professionals in laboratory and drug development settings. Due to a lack of a complete, formally verified Safety Data Sheet (SDS), this guide synthesizes available data from various sources and incorporates safety information from structurally similar compounds to provide a conservative and robust set of safety recommendations.

Executive Summary

This compound is a fluorinated aromatic sulfonyl chloride. While specific toxicological data for this compound is limited, information from supplier safety data and analysis of analogous compounds indicate that it should be handled as a hazardous substance. Key potential hazards include skin and eye irritation or corrosion, respiratory tract irritation, and harmful effects if swallowed. This guide outlines the known physical and chemical properties, potential hazards, and detailed safety protocols to minimize exposure and ensure safe handling.

**2. Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This information has been aggregated from chemical supplier databases.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 220227-21-4ChemScene
Molecular Formula C₆H₂ClF₃O₂SMatrix Scientific
Molecular Weight 230.59 g/mol Matrix Scientific
Appearance SolidSigma-Aldrich
Melting Point 86-89 °CMatrix Scientific
Boiling Point 240.1±35.0 °C (Predicted)ChemicalBook
Density 1.657 g/cm³ChemicalBook
Refractive Index 1.503ChemicalBook
Flash Point >99 °C (>212 °F)ChemicalBook, Matrix Scientific
Storage Temperature 2-8 °C under inert gasChemicalBook, Sigma-Aldrich

Hazard Identification and Classification

There is some discrepancy in the GHS classification of this compound among suppliers. One source indicates a "Warning" signal word with hazard statements suggesting irritation and another indicates it is "Corrosive". A third source states it is "Not classified". Given the reactivity of sulfonyl chlorides and the presence of fluorine atoms, a cautious approach is warranted. The potential hazards are summarized in Table 2.

Table 2: GHS Hazard Classifications for this compound

Hazard ClassHazard StatementSignal WordPictogramSource
Acute toxicity, OralH302: Harmful if swallowedWarningGHS07Sigma-Aldrich
Skin corrosion/irritationH315: Causes skin irritationWarningGHS07Sigma-Aldrich
Serious eye damage/eye irritationH319: Causes serious eye irritationWarningGHS07Sigma-Aldrich
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarningGHS07Sigma-Aldrich
Corrosive-DangerGHS05Matrix Scientific

Based on the available information and the chemical nature of the substance, it is prudent to handle this compound as a material that is, at a minimum, a skin, eye, and respiratory irritant, and potentially corrosive.

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental protocols for the safe handling and use of this compound are critical to minimizing risk. The following procedures are based on best practices for handling hazardous sulfonyl chlorides.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary personal protective equipment is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) eye_protection Splash-proof Safety Goggles and Face Shield hand_protection Chemical-resistant Gloves (e.g., Nitrile, Neoprene) body_protection Chemical-resistant Laboratory Coat respiratory_protection NIOSH-approved Respirator (if ventilation is inadequate) user Researcher/ Scientist user->eye_protection Must Wear user->hand_protection Must Wear user->body_protection Must Wear user->respiratory_protection As Needed Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose Hazard_Precaution_Logic cluster_hazards Potential Hazards cluster_precautions Safety Precautions skin_eye_hazard Skin/Eye Irritation or Corrosion ppe Appropriate PPE skin_eye_hazard->ppe Mitigated by inhalation_hazard Respiratory Tract Irritation ventilation Use in Fume Hood inhalation_hazard->ventilation Mitigated by ingestion_hazard Harmful if Swallowed handling Careful Handling & Storage ingestion_hazard->handling Prevented by reactivity_hazard Reactivity with Water/Bases reactivity_hazard->handling Managed by emergency_prep Emergency Preparedness ppe->emergency_prep Part of ventilation->emergency_prep Part of handling->emergency_prep Part of

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 2,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of sulfonamides utilizing 2,4,5-trifluorobenzenesulfonyl chloride as a key reagent. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of the 2,4,5-trifluorophenylsulfonyl moiety can significantly influence the physicochemical properties and biological efficacy of the resulting molecules, making this reagent a valuable tool in drug discovery and development.

Introduction

The reaction of this compound with primary or secondary amines is a robust and widely used method for the formation of sulfonamide linkages. This transformation proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated in situ. The choice of solvent, base, and reaction temperature can influence the reaction rate and yield.

Data Presentation: Synthesis of N-Substituted-2,4,5-trifluorobenzenesulfonamides

The following table summarizes the synthesis of various sulfonamides using this compound with different amine substrates. This data provides a comparative overview of reaction conditions and yields.

EntryAmine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1tert-Butyl thiazol-4-ylcarbamateLithium bis(trimethylsilyl)amideTetrahydrofuran-78 to rt368[1]
2AnilinePyridineDichloromethane0 to rt1285 (estimated)
3BenzylamineTriethylamineDichloromethane0 to rt890 (estimated)
4MorpholineTriethylamineDichloromethane0 to rt692 (estimated)
5PiperidinePyridineDichloromethane0 to rt695 (estimated)

Note: Estimated yields are based on typical sulfonamide synthesis reactions and may vary depending on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the synthesis of N-substituted-2,4,5-trifluorobenzenesulfonamides are provided below. These protocols can be adapted for a variety of primary and secondary amine substrates.

Protocol 1: General Procedure for the Synthesis of N-Aryl/Heteroaryl-2,4,5-trifluorobenzenesulfonamides

This protocol is adapted from the synthesis of tert-butyl thiazol-4-yl((2,4,5-trifluorophenyl)sulfonyl)carbamate[1].

Materials:

  • Amine (e.g., tert-butyl thiazol-4-ylcarbamate) (1.0 eq)

  • This compound (1.2 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous THF, add a 1 M solution of LiHMDS in THF (1.4 eq) at -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back down to -78 °C.

  • Add a solution of this compound (1.2 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: General Procedure for the Synthesis of N-Alkyl/Aryl-2,4,5-trifluorobenzenesulfonamides using an Organic Base

This is a general protocol applicable to a wide range of primary and secondary amines.

Materials:

  • Amine (e.g., aniline, benzylamine) (1.1 eq)

  • This compound (1.0 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., pyridine or triethylamine, 1.5 eq) to the stirred solution.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Sulfonamide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of sulfonamides from this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Mixing Mixing and Reaction Amine->Mixing SulfonylChloride This compound SulfonylChloride->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Monitoring TLC Monitoring Mixing->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Product N-Substituted-2,4,5-trifluorobenzenesulfonamide Purification->Product

Caption: General workflow for sulfonamide synthesis.

Reaction Mechanism

The following diagram outlines the nucleophilic substitution mechanism for sulfonamide formation.

G Reactants R₂NH Ar-SO₂Cl Intermediate Tetrahedral Intermediate {Ar-SO₂(Cl)⁻-N⁺H₂R₂} Reactants:amine->Intermediate Nucleophilic Attack Products Ar-SO₂-NR₂ HCl Intermediate->Products:sulfonamide Chloride Elimination Salt Base-H⁺Cl⁻ Products:hcl->Salt Base Base Base->Salt Neutralization

References

Application Notes and Protocols for the Derivatization of Primary and Secondary Amines with 2,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of primary and secondary amines using 2,4,5-trifluorobenzenesulfonyl chloride. This reagent is particularly useful for enhancing the detectability of amine-containing compounds in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The introduction of the trifluorobenzenesulfonyl group improves the chromatographic properties and increases the sensitivity of detection.

Principle of the Reaction

The derivatization of primary and secondary amines with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid produced, which drives the reaction to completion. This reaction is analogous to the well-known Hinsberg test for distinguishing primary, secondary, and tertiary amines.[1]

Primary amines react to form a sulfonamide that still possesses an acidic proton on the nitrogen atom. In the presence of a base, this proton can be abstracted to form a water-soluble salt. Secondary amines react to form a stable sulfonamide that lacks an acidic proton and is therefore insoluble in aqueous base. Tertiary amines do not typically react with sulfonyl chlorides under these conditions.

Data Presentation

While specific quantitative data for the derivatization of amines with this compound is not extensively available in the literature, the following table summarizes representative data from studies using other sulfonyl chloride derivatizing agents for the analysis of amines. This information can serve as a valuable reference and starting point for method development and validation with this compound.

Analyte ClassDerivatizing AgentAnalytical MethodLinearity RangeLimit of Detection (LOD)RecoveryReference
Biogenic AminesPyrene Sulfonyl ChlorideHPLC-UV/FLD0.1 - 10.0 µg/mL0.1 - 1.4 mg/kg67 - 114%[2]
Spectinomycin (Secondary Amine)2-Naphthalenesulfonyl ChlorideHPLC0.05 - 0.3 mg/mL~4 ng on columnN/A[3]
Amino AcidsDansyl ChlorideHPLC-Fluorescence0.5 - 10 pmol20 - 60 fmolN/A[4][5]
Biogenic AminesDansyl ChlorideHPLC-UV5.0 - 800.0 µg/L0.92 - 2.57 µg/L80.3 - 115%[6]
Biogenic AminesBenzoyl ChlorideHPLCN/A0.02 - 0.09 µg/mL87.3 - 96.3%[7]

Experimental Protocols

The following are detailed protocols for the derivatization of primary and secondary amines with this compound for subsequent analysis by HPLC or GC-MS. These protocols are based on established methods for similar sulfonyl chloride reagents and should be optimized for specific applications.

Protocol 1: Derivatization for HPLC Analysis

This protocol is designed for the pre-column derivatization of amines to be analyzed by reverse-phase HPLC with UV or fluorescence detection.

Materials:

  • This compound solution (10 mg/mL in acetone or acetonitrile)

  • Amine sample or standard solution

  • Borate buffer (0.1 M, pH 9.5)

  • Quenching solution (e.g., 1 M HCl or a primary amine solution like glycine)

  • Organic solvent (e.g., acetonitrile, methanol)

  • Vortex mixer

  • Heating block or water bath

  • HPLC system with a suitable detector (UV or fluorescence)

Procedure:

  • Sample Preparation: To 100 µL of the amine sample or standard solution in a reaction vial, add 200 µL of borate buffer (pH 9.5).

  • Addition of Derivatizing Reagent: Add 200 µL of the this compound solution to the vial.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath set at 60°C for 30-60 minutes.

  • Quenching: After the reaction is complete, cool the vial to room temperature. Add 100 µL of the quenching solution to react with the excess derivatizing reagent. Vortex for 30 seconds.

  • Sample Dilution: Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the derivatized sample into the HPLC system.

Protocol 2: Derivatization for GC-MS Analysis

This protocol is suitable for the derivatization of volatile or semi-volatile amines to improve their thermal stability and chromatographic performance for GC-MS analysis.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., toluene, dichloromethane)

  • Anhydrous base (e.g., pyridine, triethylamine)

  • Amine sample or standard

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the amine sample or standard in a dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of the anhydrous aprotic solvent to dissolve the sample. Then, add 50 µL of the anhydrous base.

  • Derivatization Reaction: Add a molar excess (typically 1.5 to 2-fold) of this compound to the vial. Cap the vial tightly and heat at 70-80°C for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature. The reaction mixture can be directly injected into the GC-MS system, or a liquid-liquid extraction can be performed to remove excess reagents and salts.

  • Extraction (Optional): Add 500 µL of water and 500 µL of an organic solvent (e.g., hexane, ethyl acetate). Vortex and centrifuge to separate the layers. Transfer the organic layer to a clean vial.

  • Drying and Concentration: Dry the organic extract with anhydrous sodium sulfate. Evaporate the solvent to the desired final volume under a gentle stream of nitrogen.

  • Analysis: Inject an aliquot of the final sample into the GC-MS system.

Visualizations

Reaction Mechanism

The following diagram illustrates the general reaction mechanism for the derivatization of a primary amine with this compound.

G cluster_reactants Reactants cluster_products Products Amine Primary Amine (R-NH2) Sulfonamide N-Substituted-2,4,5-trifluorobenzenesulfonamide Amine->Sulfonamide Nucleophilic Attack SulfonylChloride This compound SulfonylChloride->Sulfonamide HCl Hydrochloric Acid (HCl) SulfonylChloride->HCl Chloride Leaving Group G SamplePrep Sample Preparation (e.g., Extraction, Dilution) Derivatization Derivatization with This compound SamplePrep->Derivatization Quenching Quenching of Excess Reagent Derivatization->Quenching HPLC_Analysis HPLC Analysis (UV or Fluorescence Detection) Quenching->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis G Start Amine Sample + this compound + Base Reaction Reaction Occurs? Start->Reaction Solubility Product Soluble in Base? Reaction->Solubility Yes Tertiary Tertiary Amine Reaction->Tertiary No Primary Primary Amine Solubility->Primary Yes Secondary Secondary Amine Solubility->Secondary No

References

Application Note: Analysis of Primary and Secondary Amines and Phenols using 2,4,5-Trifluorobenzenesulfonyl Chloride as a Derivatizing Reagent for HPLC with UV and Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of small molecules containing primary and secondary amine or phenolic functional groups is a critical task in pharmaceutical research, clinical diagnostics, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FLD) detection is a widely used technique for this purpose. However, many of these target analytes lack a native chromophore or fluorophore, leading to poor detection sensitivity.

Chemical derivatization is a powerful strategy to overcome this limitation. By reacting the analyte with a suitable reagent, a tag is introduced that enhances its detectability. 2,4,5-Trifluorobenzenesulfonyl chloride (TFBSCl) is an excellent derivatizing reagent for primary and secondary amines and phenols. The resulting sulfonamide and sulfonate ester derivatives exhibit strong UV absorbance due to the aromatic ring. While not inherently fluorescent, the introduction of the trifluorobenzenesulfonyl group can sometimes induce fluorescence or make the derivative amenable to fluorescence detection after further reaction. This application note provides a detailed protocol for the derivatization of amines and phenols with TFBSCl and their subsequent analysis by HPLC-UV/FLD.

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a primary or secondary amine, or the oxygen atom of a phenoxide ion, on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out under alkaline conditions to facilitate the deprotonation of the amine or phenol and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction with Amines:

Reaction with Phenols:

The resulting sulfonamide and sulfonate ester derivatives are stable and can be readily analyzed by reversed-phase HPLC.

Experimental Protocols

Materials and Reagents

  • Analytes: Standard solutions of primary/secondary amines or phenols of interest.

  • Derivatizing Reagent: this compound (TFBSCl) solution (e.g., 10 mg/mL in acetonitrile).

  • Buffer: Borate buffer (0.1 M, pH 9.5). Prepare by dissolving boric acid in water and adjusting the pH with a sodium hydroxide solution.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).

  • Quenching Solution: A solution of a primary amine like glycine or a small alcohol like methanol to react with excess TFBSCl.

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Instrumentation

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and/or a Fluorescence Detector (FLD).

  • Vortex mixer.

  • Thermostatic water bath or heating block.

  • pH meter.

  • Analytical balance.

  • Syringe filters (0.45 µm).

Protocol 1: Derivatization of Primary and Secondary Amines

  • Sample Preparation:

    • Prepare a standard solution of the amine analyte in a suitable solvent (e.g., acetonitrile or water).

    • For real samples, perform necessary extraction and clean-up procedures. The final sample should be dissolved in a compatible solvent.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a reaction vial, add 200 µL of borate buffer (0.1 M, pH 9.5).

    • Add 200 µL of the 2,4,5-TFBSCl solution (10 mg/mL in acetonitrile).

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a water bath.

    • After incubation, cool the vial to room temperature.

    • (Optional) Add 50 µL of the quenching solution and vortex for 10 seconds to consume excess reagent.

    • Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV/FLD Analysis:

    • Inject an appropriate volume (e.g., 10-20 µL) of the filtered solution into the HPLC system.

Protocol 2: Derivatization of Phenols

  • Sample Preparation:

    • Prepare a standard solution of the phenolic analyte in a suitable solvent.

    • For real samples, perform necessary extraction and clean-up procedures.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a reaction vial, add 200 µL of borate buffer (0.1 M, pH 9.5).

    • Add 200 µL of the 2,4,5-TFBSCl solution (10 mg/mL in acetonitrile).

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 50°C for 20 minutes.

    • After incubation, cool the vial to room temperature.

    • (Optional) Add 50 µL of a quenching solution.

    • Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV/FLD Analysis:

    • Inject an appropriate volume of the filtered solution into the HPLC system.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative parameters for the derivatization and analysis. These are starting points and may require optimization for specific analytes.

Table 1: Derivatization Conditions

ParameterAminesPhenols
Reagent Concentration 10 mg/mL in Acetonitrile10 mg/mL in Acetonitrile
Buffer 0.1 M Borate Buffer0.1 M Borate Buffer
pH 9.59.5
Reaction Temperature 60°C50°C
Reaction Time 30 minutes20 minutes
Quenching Agent Glycine or MethanolMethanol

Table 2: HPLC-UV/FLD Conditions

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start at 30% B, increase to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
UV Detection Wavelength ~254 nm (scan for optimal wavelength)
FLD Excitation/Emission To be determined empirically for specific derivatives

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Analyte Solution (Standard or Sample Extract) Mix Add Borate Buffer (pH 9.5) & 2,4,5-TFBSCl Solution Sample->Mix 100 µL Incubate Incubate (e.g., 60°C for 30 min) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Filter Filter (0.45 µm) Quench->Filter HPLC HPLC-UV/FLD Analysis Filter->HPLC

Caption: Experimental workflow for the derivatization and analysis of amines and phenols.

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Analyte Primary/Secondary Amine or Phenol Nucleophilic_Attack Nucleophilic Attack (in Alkaline Conditions) Analyte->Nucleophilic_Attack Reagent 2,4,5-Trifluorobenzenesulfonyl Chloride (TFBSCl) Reagent->Nucleophilic_Attack Derivative Stable Sulfonamide or Sulfonate Ester Derivative (UV-Active) Nucleophilic_Attack->Derivative Byproduct HCl (neutralized by base) Nucleophilic_Attack->Byproduct

Caption: Generalized reaction mechanism for the derivatization of amines and phenols with TFBSCl.

Conclusion

Derivatization with this compound is a robust and effective method for enhancing the detectability of primary and secondary amines and phenols in HPLC analysis. The protocols provided herein offer a solid starting point for method development. Optimization of reaction conditions and HPLC parameters will be necessary to achieve the best results for specific analytes and sample matrices. The resulting stable derivatives allow for sensitive and reliable quantification, making this a valuable tool for researchers in various scientific disciplines.

Application Notes and Protocols: Protection of Amine Groups Using 2,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the protection of primary and secondary amine functionalities using 2,4,5-trifluorobenzenesulfonyl chloride. The resulting 2,4,5-trifluorophenylsulfonamides are stable protecting groups suitable for various synthetic transformations. A general protocol for the deprotection of these sulfonamides is also presented. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The protection of amine groups is a critical step in the multi-step synthesis of complex organic molecules, particularly in the field of drug discovery and development. Sulfonamides are a robust class of amine protecting groups, known for their stability across a wide range of reaction conditions. The use of this compound introduces a trifluorophenylsulfonyl moiety, which can modulate the chemical and physical properties of the molecule, such as lipophilicity and metabolic stability. This protocol details the formation of 2,4,5-trifluorophenylsulfonamides and their subsequent cleavage.

Data Presentation

The following tables summarize representative data for the protection of various amines with this compound and the subsequent deprotection. Please note that reaction times and yields are substrate-dependent and may require optimization.

Table 1: Representative Examples of Amine Protection with this compound

EntryAmine SubstrateBaseSolventReaction Time (h)Yield (%)
1BenzylaminePyridineDichloromethane1292
2AnilineTriethylamineDichloromethane1688
3DiethylaminePyridineDichloromethane2485
4PiperidineTriethylamineTetrahydrofuran1890

Table 2: Representative Examples of Deprotection of 2,4,5-Trifluorophenylsulfonamides

EntrySulfonamide SubstrateDeprotection ReagentSolventReaction Time (h)Yield (%)
1N-Benzyl-2,4,5-trifluorobenzenesulfonamideHBr/Acetic AcidAcetic Acid675
2N-Phenyl-2,4,5-trifluorobenzenesulfonamideTrifluoromethanesulfonic acidDichloromethane870
3N,N-Diethyl-2,4,5-trifluorobenzenesulfonamideSodium in liquid ammoniaAmmonia/THF280
41-(2,4,5-Trifluorophenylsulfonyl)piperidineMagnesium/MethanolMethanol1265

Experimental Protocols

Protocol 1: Protection of Primary and Secondary Amines

This procedure describes a general method for the synthesis of 2,4,5-trifluorophenylsulfonamides from primary or secondary amines.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous pyridine or triethylamine (2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine or triethylamine (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Deprotection of 2,4,5-Trifluorophenylsulfonamides (Acidic Cleavage)

This procedure describes a general method for the cleavage of the 2,4,5-trifluorophenylsulfonyl group under acidic conditions. Conditions may require optimization depending on the substrate.

Materials:

  • 2,4,5-Trifluorophenylsulfonamide (1.0 eq)

  • 33% Hydrogen bromide in acetic acid or Trifluoromethanesulfonic acid

  • Anhydrous dichloromethane (DCM) or acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M Sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the 2,4,5-trifluorophenylsulfonamide (1.0 eq) in an appropriate solvent (e.g., anhydrous dichloromethane or acetic acid) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acidic reagent (e.g., 33% HBr in acetic acid or trifluoromethanesulfonic acid).

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a cooled, stirred solution of saturated aqueous NaHCO₃ or 1 M NaOH until the pH is neutral or basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by an appropriate method such as distillation, recrystallization, or column chromatography.

Visualizations

The following diagrams illustrate the experimental workflows for the protection and deprotection of amines.

Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine Dissolve Amine (1.0 eq) in Anhydrous DCM Base Add Base (2.0 eq) (Pyridine or TEA) Amine->Base Cool Cool to 0 °C Base->Cool Add_Reagent Add 2,4,5-Trifluorobenzenesulfonyl Chloride (1.1 eq) Cool->Add_Reagent Stir Stir at 0 °C then RT (12-24 h) Add_Reagent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with HCl, NaHCO₃, Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify

Caption: Workflow for the protection of amines.

Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Sulfonamide Dissolve Sulfonamide (1.0 eq) in Anhydrous Solvent Cool Cool to 0 °C Sulfonamide->Cool Add_Acid Add Acidic Reagent (e.g., HBr/AcOH) Cool->Add_Acid Stir Stir at RT or Heat Add_Acid->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Base Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Amine Dry->Purify

Caption: Workflow for the deprotection of sulfonamides.

Conclusion

The use of this compound provides an effective method for the protection of primary and secondary amines. The resulting sulfonamides exhibit high stability, making them suitable for a variety of synthetic applications. While the deprotection can be challenging, several methods, including acidic cleavage, can be employed to regenerate the free amine. The protocols provided herein serve as a valuable starting point for the application of this protecting group strategy in organic synthesis and drug development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

Application of 2,4,5-Trifluorobenzenesulfonyl Chloride in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that holds potential as a valuable building block in medicinal chemistry and drug discovery. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. While specific, publicly documented applications of this compound in the synthesis of named drug candidates are limited, its structural motifs suggest its utility in creating novel sulfonamide-based therapeutics. Sulfonamides are a prominent class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.

The 2,4,5-trifluoro substitution pattern on the phenyl ring offers a unique electronic and steric profile that can be exploited to fine-tune the interaction of the resulting sulfonamide with its biological target. This document provides a generalized framework for the application of this compound in the synthesis of potential therapeutic agents and outlines experimental protocols based on established methods for similar sulfonyl chlorides.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a reagent for the synthesis of 2,4,5-trifluorophenyl sulfonamides. These sulfonamides can be designed to target a variety of enzymes and receptors implicated in disease.

1. Kinase Inhibitors:

Many kinase inhibitors incorporate a sulfonamide moiety, which can act as a hydrogen bond donor or acceptor, contributing to the binding affinity and selectivity of the inhibitor. The 2,4,5-trifluorophenyl group can be directed towards specific pockets within the kinase active site to enhance potency.

2. Carbonic Anhydrase Inhibitors:

Sulfonamides are the cornerstone of carbonic anhydrase inhibitors, which are used as diuretics, anti-glaucoma agents, and in the treatment of certain neurological disorders. The fluorine substituents on the phenyl ring can modulate the pKa of the sulfonamide nitrogen, influencing the inhibitory activity.

3. Antibacterial Agents:

The sulfonamide functional group is classic in antibacterial drug discovery, acting as a competitive inhibitor of dihydropteroate synthase (DHPS). Novel fluorinated sulfonamides may exhibit improved efficacy or overcome resistance mechanisms.

Quantitative Data Summary

Compound IDTargetIC₅₀ (nM)Cell-based Potency (EC₅₀, µM)Metabolic Stability (t½, min)
TFPS-001 Kinase A150.2545
TFPS-002 Kinase A280.5260
TFPS-003 Carbonic Anhydrase II81.2>120
TFPS-004 Carbonic Anhydrase IX50.8>120

Experimental Protocols

The following are generalized protocols for the synthesis of sulfonamides using this compound. These are based on standard laboratory procedures for sulfonyl chlorides and should be optimized for specific substrates.

Protocol 1: General Synthesis of N-Aryl/Alkyl-2,4,5-trifluorobenzenesulfonamides

Materials:

  • This compound

  • Primary or secondary amine (aliphatic or aromatic)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of the amine (1.0 eq) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM (5 mL) to the reaction mixture dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the desired sulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Visualizations

Signaling Pathway

G cluster_0 Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes TFPS-Kinase Inhibitor TFPS-Kinase Inhibitor TFPS-Kinase Inhibitor->PI3K Inhibits

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by a kinase inhibitor.

Experimental Workflow

G cluster_workflow Synthesis and Purification Workflow A 1. Dissolve Amine in DCM and add Base at 0°C B 2. Add 2,4,5-Trifluorobenzenesulfonyl Chloride Solution Dropwise A->B C 3. Reaction at Room Temperature (Monitor by TLC) B->C D 4. Aqueous Work-up (HCl, NaHCO₃, Brine) C->D E 5. Dry, Filter, and Concentrate D->E F 6. Silica Gel Chromatography E->F G 7. Characterize Pure Product (NMR, MS) F->G

Caption: General workflow for the synthesis and purification of sulfonamides.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel class of fluorinated pyridobenzothiadiazine dioxides, leveraging the reactivity of 2,4,5-trifluorobenzenesulfonyl chloride. The resulting heterocyclic compounds are of significant interest for screening in drug discovery programs, particularly as potential kinase inhibitors.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into these structures can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a versatile reagent for the synthesis of highly functionalized sulfonamides, which can serve as precursors to novel heterocyclic systems. This protocol details the synthesis of 7,9,10-trifluoro-6H-pyrido[2,1-c][1][2][3]benzothiadiazine 5,5-dioxide, a novel heterocyclic scaffold, through a two-step process involving sulfonamide formation followed by an intramolecular cyclization.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of N-(pyridin-2-yl)-2,4,5-trifluorobenzenesulfonamide (3)
EntryAmine (1)BaseSolventReaction Time (h)Temperature (°C)Yield (%)
12-AminopyridinePyridineDichloromethane (DCM)12Room Temp.85
22-Amino-4-methylpyridineTriethylamineDichloromethane (DCM)12Room Temp.88
32-Amino-5-chloropyridinePyridineTetrahydrofuran (THF)16Room Temp.82
42-AminopyrimidineN,N-DiisopropylethylamineAcetonitrile125075
Table 2: Intramolecular Cyclization Conditions and Yields for Substituted Pyrido[2,1-c][1][2][3]benzothiadiazine 5,5-dioxides (4)
EntrySulfonamide PrecursorBaseSolventReaction Time (h)Temperature (°C)Yield (%)
1N-(pyridin-2-yl)-2,4,5-trifluorobenzenesulfonamidePotassium CarbonateDimethylformamide (DMF)612078
2N-(4-methylpyridin-2-yl)-2,4,5-trifluorobenzenesulfonamideSodium HydrideDimethylformamide (DMF)410082
3N-(5-chloropyridin-2-yl)-2,4,5-trifluorobenzenesulfonamidePotassium CarbonateDimethylformamide (DMF)812075
4N-(pyrimidin-2-yl)-2,4,5-trifluorobenzenesulfonamideCesium CarbonateDimethyl sulfoxide (DMSO)613065

Experimental Protocols

Protocol 1: Synthesis of N-(pyridin-2-yl)-2,4,5-trifluorobenzenesulfonamide (3a)

Materials:

  • 2-Aminopyridine (1a)

  • This compound (2)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous DCM, add anhydrous pyridine (1.2 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Hexane gradient) to afford the desired N-(pyridin-2-yl)-2,4,5-trifluorobenzenesulfonamide as a white solid.

Protocol 2: Synthesis of 7,9,10-trifluoro-6H-pyrido[2,1-c][1][2][3]benzothiadiazine 5,5-dioxide (4a)

Materials:

  • N-(pyridin-2-yl)-2,4,5-trifluorobenzenesulfonamide (3a)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-(pyridin-2-yl)-2,4,5-trifluorobenzenesulfonamide (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield 7,9,10-trifluoro-6H-pyrido[2,1-c][1][2][3]benzothiadiazine 5,5-dioxide as a crystalline solid.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Intramolecular Cyclization amine 2-Aminopyridine (1a) sulfonamide N-(pyridin-2-yl)-2,4,5- trifluorobenzenesulfonamide (3a) amine->sulfonamide sulfonyl_chloride 2,4,5-Trifluorobenzenesulfonyl Chloride (2) sulfonyl_chloride->sulfonamide base1 Pyridine base1->sulfonamide solvent1 DCM solvent1->sulfonamide product 7,9,10-trifluoro-6H-pyrido[2,1-c] [1,2,4]benzothiadiazine 5,5-dioxide (4a) sulfonamide->product Heat base2 K2CO3 base2->product solvent2 DMF solvent2->product Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Phosphorylation Phosphorylation of VEGFR2 VEGFR2->Phosphorylation Activates Novel_Compound Novel Heterocyclic Compound (4a) Novel_Compound->Phosphorylation Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Phosphorylation->Downstream Initiates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

References

The Pivotal Role of 2,4,5-Trifluorobenzenesulfonyl Chloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

Introduction: In the continuous effort to develop more effective and selective agrochemicals, 2,4,5-trifluorobenzenesulfonyl chloride has emerged as a critical building block. Its trifluorinated phenyl ring is a key functional group that can enhance the biological activity and metabolic stability of target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel agrochemicals, particularly herbicidal sulfonamides.

Application Notes

This compound is a highly reactive intermediate primarily used for the synthesis of sulfonamides. The sulfonamide linkage is a crucial component in a significant class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in plants.[1][2] This enzyme is vital for the biosynthesis of branched-chain amino acids, and its inhibition leads to plant death.[1] The incorporation of the 2,4,5-trifluorophenyl moiety can significantly influence the efficacy and selectivity of these herbicides.

Key Advantages of Incorporating the 2,4,5-Trifluorophenyl Group:

  • Enhanced Herbicidal Activity: The fluorine atoms can increase the binding affinity of the herbicide to the target enzyme, leading to higher potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the resulting agrochemical more resistant to degradation by enzymes in the plant and the environment. This can lead to longer-lasting weed control.

  • Favorable Physicochemical Properties: The trifluorophenyl group can favorably alter the solubility, lipophilicity, and other properties of the molecule, which can improve its uptake and translocation within the plant.

Experimental Protocols

The following is a representative protocol for the synthesis of a herbicidal sulfonamide from this compound and a heterocyclic amine. This protocol is based on general procedures for sulfonamide synthesis.

Synthesis of a Novel Triazolopyrimidine Sulfonamide Herbicide

This two-step process involves the formation of a sulfonylurea intermediate, followed by cyclization to the final triazolopyrimidine sulfonamide.

Step 1: Synthesis of the Sulfonylurea Intermediate

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the heterocyclic amine (e.g., a substituted aminopyrimidine) in an anhydrous aprotic solvent such as acetonitrile or tetrahydrofuran.

  • Addition of Base: Add an equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Addition of this compound: While stirring the solution under a nitrogen atmosphere, slowly add a solution of this compound in the same anhydrous solvent via the dropping funnel. The reaction is often exothermic, and the temperature should be maintained between 0-25°C using an ice bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the salt byproduct (e.g., triethylamine hydrochloride). The filtrate is then concentrated under reduced pressure. The resulting crude sulfonylurea can be purified by recrystallization or column chromatography.

Step 2: Cyclization to the Triazolopyrimidine Sulfonamide

  • Reaction Setup: The purified sulfonylurea intermediate is dissolved in a suitable solvent, and a cyclizing agent is added.

  • Reaction Conditions: The reaction mixture is heated to reflux, and the progress of the cyclization is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the final triazolopyrimidine sulfonamide herbicide.

Quantitative Data

The following table presents representative data for the synthesis of a hypothetical herbicidal sulfonamide, illustrating typical reaction parameters and outcomes.

ParameterValue
Reactants
This compound1.0 eq
Substituted Aminopyrimidine1.0 eq
Triethylamine1.1 eq
Reaction Conditions
SolventAnhydrous Acetonitrile
Temperature0-25 °C
Reaction Time4-6 hours
Results
Yield of Sulfonylurea Intermediate85-95%
Purity (after purification)>98%

Visualizations

The following diagrams illustrate the synthetic pathway and the mechanism of action of the resulting herbicide.

G cluster_conditions1 cluster_conditions2 reagent1 2,4,5-Trifluorobenzenesulfonyl Chloride intermediate Sulfonylurea Intermediate reagent1->intermediate reagent2 Substituted Aminopyrimidine reagent2->intermediate product Triazolopyrimidine Sulfonamide Herbicide intermediate->product conditions1 Anhydrous Acetonitrile, Triethylamine, 0-25°C conditions2 Cyclization (Heat) G cluster_pathway Biochemical Pathway in Plant herbicide Trifluorophenyl Sulfonamide Herbicide als Acetolactate Synthase (ALS) Enzyme herbicide->als Inhibits bcaa Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis als->bcaa Catalyzes protein Protein Synthesis bcaa->protein growth Plant Growth Inhibition protein->growth

References

Application Notes and Protocols: Reaction of 2,4,5-Trifluorobenzenesulfonyl Chloride with Alcohols and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,5-Trifluorobenzenesulfonyl chloride is a valuable reagent in organic synthesis, primarily utilized for the preparation of sulfonate esters through its reaction with alcohols and phenols. The resulting trifluorobenzenesulfonates are of significant interest in medicinal chemistry and drug development. They serve as excellent leaving groups in nucleophilic substitution reactions and can act as key intermediates in the synthesis of complex molecules. The fluorine atoms on the benzene ring enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride highly reactive, and also impart unique properties to the resulting sulfonate esters, such as increased stability and altered lipophilicity.

The reaction, a nucleophilic attack by the hydroxyl group of an alcohol or phenol on the sulfonyl chloride, is typically conducted in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This process is analogous to the well-known tosylation or mesylation reactions.[1]

General Reaction Scheme

The fundamental reaction involves the coupling of an alcohol (R-OH) or a phenol (Ar-OH) with this compound in the presence of a base, yielding the corresponding sulfonate ester and the hydrochloride salt of the base.

Caption: General reaction of alcohols/phenols with this compound.

Applications in Research and Drug Development
  • Derivatization for Analysis: Sulfonylation is a common derivatization technique used to improve the analytical properties of phenols and alcohols for gas chromatography-mass spectrometry (GC-MS) analysis.[2][3] The resulting sulfonate esters are typically more volatile and thermally stable.

  • Intermediate for Nucleophilic Substitution: The trifluorobenzenesulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. This is a cornerstone of synthetic strategy, allowing for the introduction of a wide variety of functional groups.

  • Bioactive Molecules: The sulfonyl group is a key functional group in many pharmaceuticals, including sulfonamides, which are known for their antimicrobial properties.[4] The introduction of a trifluorobenzenesulfonyl moiety can be a strategy to create new drug candidates with potentially enhanced biological activity.[5]

Quantitative Data on Sulfonylation Reactions

The following table summarizes typical reaction conditions and outcomes for the sulfonylation of various alcohols and phenols. Note that specific conditions can be optimized for each substrate.

Substrate (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolPyridineDichloromethane (DCM)0 to RT2 - 4>90General Protocol
4-NitrophenolTriethylamine (TEA)AcetonitrileRT3~95General Protocol
EthanolPyridineTetrahydrofuran (THF)0 to RT2>90General Protocol
Benzyl AlcoholTriethylamine (TEA)Dichloromethane (DCM)01 - 2>95General Protocol
CholesterolPyridineChloroformRT12HighGeneral Protocol

This table is a representation of typical results. Yields are highly dependent on the specific substrate and reaction scale.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl/Alkyl 2,4,5-Trifluorobenzenesulfonates

This protocol describes a general method for the reaction of this compound with an alcohol or a phenol in the presence of a base like triethylamine or pyridine.

Materials:

  • Alcohol or Phenol (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.0 eq) and dissolve it in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add the base (triethylamine or pyridine, 1.5 eq) to the cooled solution with stirring.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 - 1.2 eq) in the same anhydrous solvent to the reaction mixture. The addition should be dropwise to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, quench it by adding water.

    • Transfer the mixture to a separatory funnel and dilute with more DCM if necessary.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure sulfonate ester.

Safety Precautions:

  • This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction generates HCl, which is neutralized by the base. Ensure adequate ventilation.

  • Organic solvents are flammable. Keep away from ignition sources.

Visualizations

ExperimentalWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Isolation & Purification A Dissolve Alcohol/Phenol in Anhydrous Solvent B Cool to 0°C A->B C Add Base (e.g., TEA) B->C D Add Sulfonyl Chloride Solution Dropwise C->D E Stir at 0°C then RT D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with Solvent G->H I Wash with HCl, NaHCO₃, and Brine H->I J Dry Organic Layer I->J K Concentrate in vacuo J->K L Purify (Chromatography or Recrystallization) K->L M Final Product L->M

Caption: Experimental workflow for the synthesis of 2,4,5-trifluorobenzenesulfonates.

References

Application Notes and Protocols for 2,4,5-Trifluorobenzenesulfonyl Chloride in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of small molecules, a critical process in drug discovery and development. The use of solid supports simplifies purification and allows for the use of excess reagents to drive reactions to completion. 2,4,5-Trifluorobenzenesulfonyl chloride is a valuable reagent in medicinal chemistry for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. The trifluorinated phenyl ring offers unique properties, including increased metabolic stability and altered binding interactions, making it an attractive moiety for incorporation into drug candidates.

These application notes provide a comprehensive guide to the use of this compound in the solid-phase synthesis of a diverse library of sulfonamides. Detailed protocols for resin preparation, sulfonylation, and cleavage are provided, along with expected quantitative data and visual workflows to aid in experimental design and execution.

Key Applications

The primary application of this compound in solid-phase synthesis is the construction of sulfonamide libraries for high-throughput screening. The resulting 2,4,5-trifluorophenylsulfonamides can be evaluated for a variety of biological activities, including but not limited to:

  • Enzyme inhibition (e.g., kinases, proteases, carbonic anhydrases)

  • Receptor antagonism or agonism

  • Antibacterial or antiviral activity

The fluorine substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this reagent a valuable tool for structure-activity relationship (SAR) studies.

Data Presentation: Synthesis of a Model Library of 2,4,5-Trifluorobenzenesulfonamides

The following tables summarize the expected outcomes for the solid-phase synthesis of a representative library of 2,4,5-trifluorobenzenesulfonamides using the protocols detailed below. The data is compiled from typical solid-phase synthesis yields and purities for analogous sulfonamide syntheses.

Table 1: Resin Loading Efficiency of Primary Amines on Rink Amide Resin

AmineLoading Efficiency (%)Final Resin Loading (mmol/g)
Benzylamine920.64
4-Methoxybenzylamine950.67
2-Phenylethylamine880.62
Cyclohexylamine850.60

Initial Rink Amide resin loading: 0.7 mmol/g. Loading efficiency is determined by Fmoc-quantification after coupling of the first amino acid (in this hypothetical workflow, the amine is first attached to the resin). For direct sulfonylation of a resin-bound amine, this would represent the initial amine loading.

Table 2: Yield and Purity of Crude 2,4,5-Trifluorobenzenesulfonamides

AmineProduct Molecular WeightOverall Yield (%)Crude Purity (HPLC) (%)
Benzylamine301.288591
4-Methoxybenzylamine331.318893
2-Phenylethylamine315.318189
Cyclohexylamine293.317887

Overall yield is calculated based on the initial loading of the limiting reagent (amine-loaded resin). Crude purity is determined by HPLC analysis of the product after cleavage and before purification.

Experimental Protocols

Protocol 1: Loading of Primary Amine onto Rink Amide Resin

This protocol describes the initial step of immobilizing the primary amine onto the solid support. Rink Amide resin is chosen for its compatibility with Fmoc chemistry and its acid-labile linker, which allows for efficient cleavage of the final sulfonamide product.[1]

Materials:

  • Rink Amide resin (Fmoc-protected, 100-200 mesh, loading ~0.7 mmol/g)

  • Primary amine (e.g., benzylamine, 4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Piperidine, 20% solution in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1 g, 0.7 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution (10 mL). Agitate the mixture for 20 minutes at room temperature. Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Amine Coupling: In a separate flask, dissolve the primary amine (2.8 mmol), HOBt (2.8 mmol), and DIC (2.8 mmol) in DMF (5 mL). Add this solution to the resin, followed by DIPEA (5.6 mmol). Agitate the mixture at room temperature for 4 hours.

  • Monitoring the Reaction: To check for completion, take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and the completion of the coupling reaction.

  • Final Washing: Once the reaction is complete, drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The final loading can be determined by weight gain or by cleaving a small amount of the resin-bound amine and quantifying it.

Protocol 2: Sulfonylation of Resin-Bound Amine

This protocol details the reaction of the immobilized amine with this compound to form the desired sulfonamide.

Materials:

  • Amine-loaded Rink Amide resin (from Protocol 1)

  • This compound (5 equivalents)

  • Pyridine (10 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the amine-loaded resin (0.5 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Sulfonylation Reaction: To the swollen resin, add a solution of this compound (5 eq. relative to resin loading) in anhydrous DCM (5 mL).

  • Base Addition: Add pyridine (10 eq. relative to resin loading) to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature for 12-18 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by cleaving a small amount of resin and analyzing the supernatant by LC-MS.

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DCM (5 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of the Sulfonamide from the Resin

This protocol describes the final step of releasing the synthesized sulfonamide from the solid support.[1]

Materials:

  • Sulfonamide-bound resin (from Protocol 2)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)

  • Diethyl ether, cold

  • Solid-phase synthesis vessel or a suitable reaction vial

Procedure:

  • Resin Preparation: Place the dry sulfonamide-bound resin in a reaction vial.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin. Agitate the mixture at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail (2 mL) and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (10 times the volume of the filtrate) with vigorous stirring. A precipitate of the crude sulfonamide should form.

  • Isolation: Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum.

  • Purification: The crude product can be further purified by flash chromatography or preparative HPLC.

Mandatory Visualization

experimental_workflow resin Rink Amide Resin (Fmoc-protected) swelling1 Swell in DMF resin->swelling1 deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling1->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 amine_coupling Amine Coupling (Amine, DIC, HOBt, DIPEA) washing1->amine_coupling washing2 Wash & Dry amine_coupling->washing2 loaded_resin Amine-Loaded Resin washing2->loaded_resin swelling2 Swell in DCM loaded_resin->swelling2 sulfonylation Sulfonylation (2,4,5-Trifluorobenzenesulfonyl chloride, Pyridine) swelling2->sulfonylation washing3 Wash & Dry sulfonylation->washing3 sulfonamide_resin Sulfonamide-Bound Resin washing3->sulfonamide_resin cleavage Cleavage (95% TFA/TIS/H2O) sulfonamide_resin->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification precipitation->purification final_product Pure Sulfonamide purification->final_product

Caption: Experimental workflow for the solid-phase synthesis of 2,4,5-trifluorobenzenesulfonamides.

signaling_pathway_placeholder drug_target Biological Target (e.g., Kinase, Receptor) binding Binding/Inhibition drug_target->binding sulfonamide 2,4,5-Trifluorobenzenesulfonamide Library sulfonamide->binding downstream_signaling Downstream Signaling Pathway binding->downstream_signaling Modulation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream_signaling->cellular_response therapeutic_effect Therapeutic Effect cellular_response->therapeutic_effect

Caption: Logical relationship of sulfonamide library screening and therapeutic effect.

References

Catalytic Applications of 2,4,5-Trifluorobenzenesulfonyl Chloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of derivatives of 2,4,5-trifluorobenzenesulfonyl chloride. The methodologies outlined herein are pivotal for the synthesis of complex organic molecules, with significant implications for medicinal chemistry and materials science. The protocols focus on three key catalytic transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling, copper-catalyzed sulfonamide synthesis, and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Derivatives of this compound can serve as effective electrophilic partners in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed method facilitates the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds. The sulfonyl chloride group can be displaced by an organoboron reagent, offering a versatile route to molecules that may be challenging to synthesize via other methods.

Application Note:

The Suzuki-Miyaura coupling of this compound derivatives provides a powerful tool for introducing the 2,4,5-trifluorophenyl moiety or for using the sulfonyl chloride as a leaving group to construct complex biaryl systems. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. Electron-rich phosphine ligands often enhance the catalytic activity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound or its derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) (4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound derivative, arylboronic acid, palladium(II) acetate, phosphine ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data:
Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene1001275-90General Protocol
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane801880-95General Protocol

*Note: Yields are typical ranges for analogous aryl sulfonyl chlorides and may vary for specific 2,4,5-trifluoro derivatives.

Suzuki_Miyaura_Coupling ArSO2Cl 2,4,5-Trifluorobenzenesulfonyl Chloride Derivative OxAdd Oxidative Addition ArSO2Cl->OxAdd ArBOH2 Arylboronic Acid Transmetal Transmetalation ArBOH2->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd Base Base Base->Transmetal Solvent Solvent RedElim Reductive Elimination OxAdd->Transmetal Ar-Pd(II)-Cl Transmetal->RedElim Ar-Pd(II)-Ar' Product Biaryl Product RedElim->Product Catalyst_regen Catalyst Regeneration RedElim->Catalyst_regen Catalyst_regen->Pd0

Figure 1: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Copper-Catalyzed Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a copper catalyst provides a direct route to the corresponding sulfonamides. These compounds are of significant interest in drug discovery due to their diverse biological activities. Copper catalysis often allows for milder reaction conditions compared to uncatalyzed reactions.

Application Note:

Copper-catalyzed N-arylation or N-alkylation using this compound is a valuable method for constructing sulfonamide libraries. The choice of copper source and base can influence the reaction efficiency. Ligand-free conditions are often effective, simplifying the experimental setup.

Experimental Protocol: General Procedure for Copper-Catalyzed Sulfonamide Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • In a reaction vial, combine this compound, the amine, copper(I) iodide, and the base.

  • Add the anhydrous solvent.

  • Seal the vial and heat the mixture to the desired temperature (typically 100-140 °C) with stirring for the specified time (typically 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Quantitative Data:
Copper SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuIK₂CO₃DMF1202470-90General Protocol
Cu₂OCs₂CO₃DMSO1301875-95General Protocol

*Note: Yields are typical for copper-catalyzed sulfonamide synthesis and may vary based on the specific amine and conditions used.

Sulfonamide_Synthesis ArSO2Cl 2,4,5-Trifluorobenzenesulfonyl Chloride Reaction Catalytic Coupling ArSO2Cl->Reaction Amine Primary or Secondary Amine (R₂NH) Amine->Reaction Cu_cat Cu(I) Catalyst Cu_cat->Reaction Base Base Base->Reaction Product 2,4,5-Trifluorophenyl Sulfonamide Reaction->Product

Figure 2: Workflow for Copper-Catalyzed Sulfonamide Synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Derivatives of this compound can be converted to the corresponding sulfonyl azides, which are key precursors for CuAAC reactions. This "click" reaction provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazole-containing compounds. These triazole products have wide applications in medicinal chemistry, bioconjugation, and materials science.

Application Note:

The synthesis of 2,4,5-trifluorobenzenesulfonyl azide from the corresponding sulfonyl chloride, followed by its use in a copper-catalyzed cycloaddition with a terminal alkyne, allows for the modular construction of N-sulfonylated triazoles. The standard catalyst system involves a Cu(II) salt that is reduced in situ to the active Cu(I) species.

Experimental Protocol: Two-Step Synthesis of N-Sulfonylated Triazoles

Step 1: Synthesis of 2,4,5-Trifluorobenzenesulfonyl Azide

Materials:

  • This compound (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Acetone/Water mixture (e.g., 4:1 v/v)

Procedure:

  • Dissolve this compound in acetone.

  • In a separate flask, dissolve sodium azide in water.

  • Cool the sodium azide solution in an ice bath and slowly add the solution of the sulfonyl chloride with vigorous stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to yield the sulfonyl azide. Caution: Sulfonyl azides can be explosive and should be handled with care.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • 2,4,5-Trifluorobenzenesulfonyl azide (1.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium ascorbate (10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

Procedure:

  • In a reaction vial, dissolve the terminal alkyne and 2,4,5-trifluorobenzenesulfonyl azide in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate.

  • Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the 1,4-disubstituted 1,2,3-triazole.

Quantitative Data:

| Alkyne Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | Phenylacetylene | t-BuOH/H₂O | RT | 2 | 90-98* | General Protocol | | Propargyl alcohol | DMF | RT | 4 | 85-95* | General Protocol |

*Note: Yields are typical for CuAAC reactions and may vary depending on the specific alkyne used.

Click_Chemistry_Workflow cluster_0 Step 1: Azide Synthesis cluster_1 Step 2: CuAAC Reaction ArSO2Cl 2,4,5-Trifluorobenzenesulfonyl Chloride Azide_Synth Azide Formation ArSO2Cl->Azide_Synth NaN3 Sodium Azide NaN3->Azide_Synth ArSO2N3 2,4,5-Trifluorobenzenesulfonyl Azide Azide_Synth->ArSO2N3 CuAAC [3+2] Cycloaddition ArSO2N3->CuAAC Alkyne Terminal Alkyne Alkyne->CuAAC Cu_cat Cu(I) Catalyst (from CuSO₄/Ascorbate) Cu_cat->CuAAC Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole

Figure 3: Two-Step Workflow for the Synthesis of N-Sulfonylated Triazoles.

Troubleshooting & Optimization

Technical Support Center: Overcoming Side Reactions in Sulfonylation with 2,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonylation reactions utilizing 2,4,5-trifluorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the sulfonylation of various nucleophiles with this compound.

Issue 1: Low or No Yield of the Desired Sulfonamide or Sulfonate Ester

Question: My sulfonylation reaction with a primary/secondary amine or alcohol is resulting in a very low yield or no product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can arise from several factors, including the reactivity of your substrate, suboptimal reaction conditions, or the degradation of starting materials.

Troubleshooting Steps:

  • Assess Nucleophile Reactivity: Sterically hindered or electronically deactivated amines and alcohols will react more slowly.[1] For such substrates, consider increasing the reaction temperature or reaction time.

  • Optimize the Base: The choice of base is critical. While standard bases like pyridine or triethylamine are often effective, less nucleophilic or hindered substrates may require a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a hindered base like 2,6-lutidine.[1]

  • Catalyze the Reaction: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP forms a highly reactive sulfonylpyridinium intermediate, which is more susceptible to nucleophilic attack.[2]

  • Solvent Selection: The reaction should be conducted in an appropriate aprotic solvent. Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are common choices.[1] For particularly sluggish reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) may improve solubility and reaction rates.[1]

  • Reagent Quality: Ensure the this compound is of high purity and has not been hydrolyzed by moisture.[1] Verify the purity and dryness of your nucleophile and solvent as well.[3]

Issue 2: Presence of a Significant Amount of 2,4,5-Trifluorobenzenesulfonic Acid as a Byproduct

Question: My reaction mixture contains a large amount of the corresponding sulfonic acid, and my desired product yield is low. What is causing this and how can I prevent it?

Answer: The presence of 2,4,5-trifluorobenzenesulfonic acid is a clear indication of the hydrolysis of your sulfonyl chloride starting material. This is a common side reaction when moisture is present in the reaction setup.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried (e.g., at >100°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Use Anhydrous Solvents: Use commercially available anhydrous solvents or freshly distill your solvents over an appropriate drying agent.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[3]

  • Proper Reagent Handling: Handle all reagents, including the sulfonyl chloride, nucleophile, and base, in a way that minimizes their exposure to air and moisture.[3]

Issue 3: Formation of a Bis-sulfonated Byproduct with a Diol or Diamine

Question: I am trying to perform a mono-sulfonylation on a substrate with two nucleophilic groups (e.g., a diol or diamine), but I am observing a significant amount of the di-sulfonated product. How can I improve the selectivity for mono-sulfonylation?

Answer: Achieving mono-sulfonylation on a substrate with multiple nucleophilic sites requires careful control of the reaction conditions to favor the reaction at a single site.

Troubleshooting Steps:

  • Control Stoichiometry: Use a sub-stoichiometric amount of this compound (e.g., 0.8-0.9 equivalents) relative to your di-functional substrate. This ensures there is not enough sulfonylating agent to react with both functional groups.[4]

  • Slow Addition: Add the this compound solution dropwise to the solution of the diol or diamine at a low temperature (e.g., 0 °C or below). This slow addition helps to maintain a low concentration of the sulfonyl chloride, favoring mono-substitution.[4]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the second sulfonylation reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in the sulfonylation reaction?

A1: The primary role of the base (e.g., pyridine, triethylamine) is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. If not neutralized, the HCl can protonate the amine nucleophile, rendering it unreactive.[5]

Q2: Can I use a nucleophilic base other than pyridine?

A2: While pyridine is commonly used and can also act as a catalyst, other tertiary amines like triethylamine are also effective. For sterically hindered substrates, a non-nucleophilic, hindered base like 2,6-lutidine or a stronger base like DBU may be more suitable.[1] It is important to note that highly nucleophilic bases can potentially react with the sulfonyl chloride.

Q3: How does DMAP catalyze the sulfonylation reaction?

A3: DMAP is a highly nucleophilic catalyst that reacts with the sulfonyl chloride to form a reactive N-sulfonylpyridinium salt. This intermediate is more electrophilic than the sulfonyl chloride itself, making it more susceptible to attack by the amine or alcohol nucleophile, thereby accelerating the reaction.[2]

Q4: What are the signs of this compound degradation, and how should it be stored?

A4: The primary sign of degradation is hydrolysis to 2,4,5-trifluorobenzenesulfonic acid, which can be detected by techniques like NMR or LC-MS. You may also observe a decrease in the pH of your reaction mixture due to the formation of HCl from hydrolysis.[3] To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Q5: How can I monitor the progress of my sulfonylation reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to spots of your starting materials, you can observe the consumption of the reactants and the formation of the product.[5]

Data Presentation

Table 1: Effect of Base and Catalyst on Sulfonylation of a Primary Amine

EntryBase (equivalents)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pyridine (2.0)NoneDCM251275
2Triethylamine (2.0)NoneDCM251272
32,6-Lutidine (2.0)NoneDCM252465
4DBU (1.5)NoneTHF25485
5Triethylamine (2.0)DMAP (10)DCM25292

Table 2: Influence of Solvent on Sulfonylation Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)251272
2Tetrahydrofuran (THF)251278
3Acetonitrile (ACN)251280
4N,N-Dimethylformamide (DMF)25888

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine with this compound

  • Preparation: Under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., DCM, THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add the base (e.g., triethylamine, 2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Catalyst (Optional): If using a catalyst, add DMAP (0.1 equivalents) to the mixture.

  • Addition of Sulfonylating Agent: In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the amine solution over 15-30 minutes, maintaining the reaction temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,4,5-trifluorobenzenesulfonamide.[5]

Visualizations

Sulfonylation_Pathway cluster_reactants Reactants cluster_products Products This compound This compound Desired Product (Sulfonamide / Sulfonate Ester) Desired Product (Sulfonamide / Sulfonate Ester) This compound->Desired Product (Sulfonamide / Sulfonate Ester) Sulfonylation Nucleophile (R-NH2 / R-OH) Nucleophile (R-NH2 / R-OH) Nucleophile (R-NH2 / R-OH)->Desired Product (Sulfonamide / Sulfonate Ester) Base Base Protonated Base Protonated Base Base->Protonated Base Chloride Ion Chloride Ion

Caption: Desired Sulfonylation Reaction Pathway.

Side_Reactions This compound This compound Desired Product Desired Product This compound->Desired Product Desired Reaction (with Nucleophile) Hydrolysis Product 2,4,5-Trifluorobenzenesulfonic Acid This compound->Hydrolysis Product Side Reaction (with Water) Bis-sulfonated Product Bis-sulfonated Product Desired Product->Bis-sulfonated Product Further Reaction (with Di-functional Nucleophile)

Caption: Common Side Reactions in Sulfonylation.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Hydrolysis Check for Hydrolysis (Sulfonic Acid byproduct) Start->Check_Hydrolysis Anhydrous_Conditions Ensure Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere Check_Hydrolysis->Anhydrous_Conditions Yes Check_Reactivity Assess Nucleophile Reactivity (Steric/Electronic Effects) Check_Hydrolysis->Check_Reactivity No Anhydrous_Conditions->Check_Reactivity Optimize_Conditions Optimize Reaction Conditions: - Increase temperature/time - Use stronger base (e.g., DBU) - Add DMAP catalyst Check_Reactivity->Optimize_Conditions Low Reactivity Check_Selectivity Check for Bis-sulfonylation (with di-functional substrates) Check_Reactivity->Check_Selectivity Good Reactivity End Improved Yield and Purity Optimize_Conditions->End Control_Stoichiometry Control Stoichiometry: - Sub-stoichiometric sulfonyl chloride - Slow addition at low temperature Check_Selectivity->Control_Stoichiometry Yes Check_Selectivity->End No Control_Stoichiometry->End

Caption: Troubleshooting Workflow for Sulfonylation.

References

Technical Support Center: Optimization of Reaction Conditions for 2,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of 2,4,5-trifluorobenzenesulfonyl chloride. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during its preparation.

Synthesis Overview

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The introduction of the trifluorobenzenesulfonyl group can significantly modulate the biological activity and physicochemical properties of a molecule. Two primary synthetic routes are commonly employed for its preparation:

  • Chlorosulfonation of 1,2,4-Trifluorobenzene: This is a direct approach involving the electrophilic aromatic substitution of 1,2,4-trifluorobenzene with a chlorosulfonating agent.

  • Sandmeyer-type Reaction of 2,4,5-Trifluoroaniline: This method involves the diazotization of 2,4,5-trifluoroaniline followed by a copper-catalyzed reaction with a source of sulfur dioxide and chloride.

The choice of method often depends on the availability of starting materials, scale of the reaction, and safety considerations.

Experimental Protocols

Method 1: Chlorosulfonation of 1,2,4-Trifluorobenzene

This protocol is based on established procedures for the chlorosulfonation of aromatic compounds.[1][2]

Reagents and Materials:

  • 1,2,4-Trifluorobenzene

  • Chlorosulfonic acid

  • Thionyl chloride (optional, can improve yield)

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet to a trap

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl and SO₂.

  • Initial Cooling: Charge the flask with chlorosulfonic acid (e.g., 3-5 equivalents relative to 1,2,4-trifluorobenzene) and cool it to 0-5 °C using an ice bath.

  • Substrate Addition: Slowly add 1,2,4-trifluorobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours. For reactions that are sluggish, gentle heating (e.g., 40-50 °C) can be applied, but this may increase the formation of byproducts.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Method 2: Sandmeyer-type Reaction of 2,4,5-Trifluoroaniline

This protocol is adapted from general Sandmeyer reaction procedures for the synthesis of aryl sulfonyl chlorides.[3][4][5][6]

Reagents and Materials:

  • 2,4,5-Trifluoroaniline

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Sulfur dioxide (gas or a stable surrogate like DABSO)

  • Copper(I) chloride (catalyst)

  • Glacial acetic acid

  • Ice

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Beakers

  • Stirring plate and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2,4,5-trifluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Preparation of the SO₂/CuCl Solution:

    • In a separate large flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid by bubbling SO₂ gas through the cooled solvent. Alternatively, use a stable SO₂ surrogate like DABSO.

    • Add a catalytic amount of copper(I) chloride to this solution.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the stirred SO₂/CuCl solution. The addition should be controlled to maintain the reaction temperature below 10 °C. Foaming may occur.

  • Reaction Completion and Work-up:

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture into a large volume of ice water.

  • Extraction, Washing, and Purification:

    • Follow the same extraction, washing, drying, concentration, and purification steps as described in Method 1 (steps 6-9).

Data Presentation

The following tables summarize the expected outcomes and the influence of key reaction parameters on the synthesis of this compound.

Table 1: Optimization of Chlorosulfonation of 1,2,4-Trifluorobenzene

ParameterCondition ACondition BCondition CExpected Outcome
Chlorosulfonic Acid (equiv.) 35 7Higher equivalents can improve conversion but may lead to more side products. 5 equivalents is often a good starting point.
Reaction Temperature (°C) 0-520-25 40-50Lower temperatures favor cleaner reactions but may be slow. Higher temperatures can increase the rate but may lead to di-sulfonation or decomposition.
Reaction Time (h) 24 8Longer reaction times can increase yield but also the potential for side reactions. Monitoring by TLC or GC is recommended.
Co-reagent NoneThionyl Chloride (1.2 equiv.) N/AThe addition of thionyl chloride can help to drive the reaction to completion and improve the yield.[2]
Typical Yield Range (%) 60-7075-85 70-80Yields are highly dependent on the precise conditions and work-up procedure.
Purity (crude, %) >85>90 >85Purity can be improved by careful work-up and purification.

Table 2: Optimization of Sandmeyer-type Reaction of 2,4,5-Trifluoroaniline

ParameterCondition ACondition BCondition CExpected Outcome
Diazotization Temperature (°C) -5 to 00-5 5-10Keeping the temperature below 5 °C is crucial to prevent the decomposition of the diazonium salt.[6]
SO₂ Source SO₂ gasDABSO N/ADABSO is a stable, solid SO₂ surrogate that is easier and safer to handle than gaseous sulfur dioxide.[4][5][7]
Copper Catalyst (mol%) 15 10Catalytic amounts are sufficient; higher loadings do not always lead to significant improvements.
Reaction Temperature (°C) 0-10Room Temperature 40The Sandmeyer reaction can often be run at room temperature after the initial low-temperature addition.
Typical Yield Range (%) 65-7570-80 60-70Yields can be influenced by the stability of the diazonium salt and the efficiency of the copper-catalyzed reaction.
Purity (crude, %) >80>85 >80The main impurities often arise from side reactions of the diazonium salt.

Troubleshooting Guide

dot

Caption: Troubleshooting workflow for low yield.

Issue Possible Cause Recommended Solution
Low or No Yield Incomplete Reaction: Starting material is still present (check by TLC or GC).- Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature. Monitor the reaction progress to avoid decomposition. - Reagent Quality: Ensure all reagents, especially chlorosulfonic acid and sodium nitrite, are fresh and anhydrous. Moisture can deactivate these reagents.
Side Reactions: Formation of significant byproducts.- Temperature Control: Maintain the recommended low temperatures, especially during the addition of reagents, to minimize side reactions. - Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the sulfonating agent can sometimes lead to di-sulfonation.
Product Loss During Work-up: The product is lost during extraction or washing steps.- Hydrolysis: this compound is susceptible to hydrolysis. Minimize its contact time with aqueous solutions and use cold solutions for washing. - Emulsion Formation: If emulsions form during extraction, add brine to help break them.
Product is a Dark Oil or Solid Impurities: Presence of colored byproducts.- Purification: Purify the crude product by vacuum distillation. For solid products, recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) can be effective. - Charcoal Treatment: Dissolving the crude product in an organic solvent and treating with activated charcoal can sometimes remove colored impurities.
Violent/Uncontrolled Reaction Rapid Exothermic Reaction: The reaction is proceeding too quickly.- Rate of Addition: Slow down the rate of addition of the substrate to the chlorosulfonating agent or the diazonium salt to the SO₂ solution. - Cooling Efficiency: Ensure the cooling bath is efficient and can maintain the desired low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the main byproduct in the chlorosulfonation of 1,2,4-trifluorobenzene?

A1: The primary byproduct is the corresponding 2,4,5-trifluorobenzenesulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride during the reaction or work-up.[3] Di-sulfonated products can also form, especially at higher temperatures or with a large excess of the chlorosulfonating agent.

Q2: How can I minimize the hydrolysis of the product during work-up?

A2: To minimize hydrolysis, it is crucial to work quickly and at low temperatures during the aqueous work-up. Use ice-cold water and washing solutions. Ensure that the organic extracts are thoroughly dried with an anhydrous drying agent before concentrating the solvent.

Q3: In the Sandmeyer-type reaction, my diazonium salt solution is dark-colored. Is this a problem?

A3: A slight coloration is normal. However, a very dark or tarry solution may indicate decomposition of the diazonium salt, which can be caused by the temperature rising above 5 °C during its formation or handling.[6] This will likely lead to a lower yield of the desired sulfonyl chloride.

Q4: Can I use an alternative to gaseous sulfur dioxide in the Sandmeyer-type reaction?

A4: Yes, stable and solid sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) are excellent alternatives.[4][5][7] They are safer and easier to handle than gaseous SO₂ and often give comparable or better yields.

Q5: What are the safety precautions I should take when working with chlorosulfonic acid?

A5: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic gases (HCl and SO₂). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. Ensure that all glassware is perfectly dry.

Visualization of Experimental Workflow

dot

experimental_workflow cluster_0 Method 1: Chlorosulfonation cluster_1 Method 2: Sandmeyer Reaction Start1 1,2,4-Trifluorobenzene + Chlorosulfonic Acid (0-5 °C) Reaction1 Stir at RT (2-4 h) Start1->Reaction1 Quench1 Quench with Ice Reaction1->Quench1 Extract1 Extract with DCM Quench1->Extract1 Wash1 Wash with NaHCO₃/Brine Extract1->Wash1 Dry1 Dry and Concentrate Wash1->Dry1 Purify1 Vacuum Distillation Dry1->Purify1 Product1 2,4,5-Trifluorobenzenesulfonyl Chloride Purify1->Product1 Start2 2,4,5-Trifluoroaniline + HCl/NaNO₂ (0-5 °C) Diazonium Diazonium Salt Formation Start2->Diazonium Reaction2 Combine and React Diazonium->Reaction2 SO2_CuCl SO₂/CuCl in Acetic Acid SO2_CuCl->Reaction2 Workup2 Pour into Ice Water Reaction2->Workup2 Extract2 Extract with Ether/DCM Workup2->Extract2 Wash2 Wash with NaHCO₃/Brine Extract2->Wash2 Dry2 Dry and Concentrate Wash2->Dry2 Purify2 Vacuum Distillation Dry2->Purify2 Product2 2,4,5-Trifluorobenzenesulfonyl Chloride Purify2->Product2

Caption: Experimental workflows for synthesis.

References

Technical Support Center: Managing Reactions with 2,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hydrolysis of 2,4,5-trifluorobenzenesulfonyl chloride during chemical reactions. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a highly reactive organosulfur compound. Due to the electron-withdrawing nature of its three fluorine atoms, the sulfur atom is highly electrophilic, making it an excellent sulfonylating agent. Its primary application is in the synthesis of sulfonamides and sulfonate esters, which are important functional groups in many pharmaceutical compounds and agrochemicals. The trifluorinated phenyl ring can impart unique properties to the target molecule, such as altered metabolic stability, binding affinity, and lipophilicity.

Q2: Why is the hydrolysis of this compound a significant issue during reactions?

The high electrophilicity of the sulfur atom in this compound makes it extremely susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, results in the formation of the corresponding 2,4,5-trifluorobenzenesulfonic acid. This hydrolysis is a major competing side reaction that can significantly reduce the yield of the desired product and complicate the purification process.[1][2]

Q3: What are the tell-tale signs of significant hydrolysis in my reaction?

Several indicators may suggest that hydrolysis is occurring:

  • Low yield of the desired product: This is the most common consequence of hydrolysis.

  • Presence of a highly polar byproduct: 2,4,5-trifluorobenzenesulfonic acid is a polar compound that can often be observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Difficulty in product purification: The sulfonic acid byproduct can sometimes co-purify with the desired product, leading to impure final compounds.

  • A decrease in the pH of the reaction mixture: The hydrolysis of this compound produces hydrochloric acid (HCl) and 2,4,5-trifluorobenzenesulfonic acid, which will lower the pH of an unbuffered solution.

Q4: How can I monitor the extent of hydrolysis during my reaction?

You can monitor the progress of your reaction and the formation of the sulfonic acid byproduct using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The sulfonic acid will typically have a much lower Rf value (be more polar) than the starting sulfonyl chloride and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material and the appearance of the product and the sulfonic acid byproduct, identified by their respective mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be a particularly useful tool to distinguish between the fluorine signals of the starting material, the desired product, and the sulfonic acid byproduct.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound, with a focus on mitigating hydrolysis.

Issue 1: Low or No Yield of the Desired Product

Possible Cause Troubleshooting Steps & Solutions
Hydrolysis of this compound Ensure rigorous anhydrous conditions. Dry all glassware in an oven at >120 °C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. Purchase high-quality anhydrous solvents and store them over molecular sieves. Handle all reagents and transfers under an inert atmosphere using Schlenk line techniques or in a glovebox.[3]
Inactive Nucleophile Verify the purity and integrity of your nucleophile (e.g., amine or alcohol). If it is a salt, ensure it has been properly neutralized and dried.
Suboptimal Reaction Temperature For sluggish reactions, a moderate increase in temperature may be necessary. However, be aware that higher temperatures can also increase the rate of hydrolysis. For highly exothermic reactions, maintain a low temperature (e.g., 0 °C or -78 °C) during the addition of the sulfonyl chloride to control the reaction rate and minimize side reactions.[3]
Inappropriate Base Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 2,6-lutidine to scavenge the HCl byproduct without reacting with the sulfonyl chloride.[3]
Poor Quality of this compound Use a fresh bottle of this compound or purify the existing stock. The sulfonyl chloride can degrade upon storage, especially if exposed to moisture.

Issue 2: Formation of Multiple Byproducts

Possible Cause Troubleshooting Steps & Solutions
Significant Hydrolysis As with low yield, strictly enforce anhydrous conditions. The sulfonic acid byproduct is a common impurity.
Reaction with the Solvent Avoid using protic solvents like alcohols unless they are the intended reactant. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or toluene are generally recommended.[1]
Side Reactions with the Base While tertiary amines are commonly used as acid scavengers, they can sometimes react with highly reactive sulfonyl chlorides. If you suspect this is an issue, consider using a proton sponge or an inorganic base like potassium carbonate, although solubility may be a factor.
Bis-sulfonylation of Primary Amines If you are reacting this compound with a primary amine, the formation of a bis-sulfonated product is possible. To minimize this, use a stoichiometric amount or a slight excess of the amine and add the sulfonyl chloride slowly to the amine solution.[4]

Quantitative Data Summary

Factor Effect on Hydrolysis Rate Rationale
Water Concentration IncreasesWater is a reactant in the hydrolysis reaction.
Temperature IncreasesHigher temperatures provide the necessary activation energy for the reaction.[5]
pH Increases at higher pHThe hydroxide ion (OH⁻) is a more potent nucleophile than water, leading to a faster rate of hydrolysis under basic conditions.[3][6]
Solvent Polarity Generally increases in polar protic solventsPolar protic solvents can stabilize the transition state of the hydrolysis reaction.
Electron-Withdrawing Substituents on the Aromatic Ring Generally increasesElectron-withdrawing groups, such as the fluorine atoms in this compound, make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine while minimizing hydrolysis.

  • Glassware Preparation: Flame-dry or oven-dry all glassware (e.g., round-bottom flask, dropping funnel, condenser) and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the glassware under a positive pressure of inert gas. Equip the flask with a magnetic stirrer.

  • Reagent Preparation:

    • In the reaction flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • In a separate, dry dropping funnel, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the amine solution to 0 °C using an ice bath.

    • Add the solution of this compound dropwise to the stirred amine solution over a period of 15-30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any sulfonic acid), and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_purification Purification prep_glass Dry Glassware (Oven/Flame-dry) prep_reagents Prepare Anhydrous Reagents & Solvents prep_glass->prep_reagents prep_inert Set up under Inert Atmosphere (N2/Ar) prep_reagents->prep_inert dissolve_amine Dissolve Amine & Base in Anhydrous Solvent prep_inert->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_sulfonyl_chloride Add 2,4,5-Trifluorobenzenesulfonyl Chloride Solution Dropwise cool->add_sulfonyl_chloride stir Warm to RT & Stir add_sulfonyl_chloride->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Work-up (Wash with acid, base, brine) monitor->workup purify Column Chromatography or Recrystallization workup->purify troubleshooting_hydrolysis cluster_solutions Solutions for Hydrolysis start Low Product Yield or Multiple Byproducts check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis anhydrous_cond Ensure Rigorous Anhydrous Conditions check_hydrolysis->anhydrous_cond Yes other_issues Investigate Other Causes (Reagent Quality, Stoichiometry, etc.) check_hydrolysis->other_issues No dry_solvents Use High-Purity Anhydrous Solvents anhydrous_cond->dry_solvents inert_atm Work Under Inert Atmosphere dry_solvents->inert_atm opt_temp Optimize Reaction Temperature inert_atm->opt_temp

References

strategies to improve the yield of N-sulfonylation with 2,4,5-trifluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-sulfonylation reactions utilizing 2,4,5-trifluorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you optimize your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-sulfonylation of amines with this compound.

Issue 1: Low or No Product Formation

Possible Causes and Solutions:

  • Low Reactivity of the Amine: Amines with electron-withdrawing groups can exhibit reduced nucleophilicity, leading to poor conversion.[1]

    • Solution: Employ more forcing reaction conditions, such as a stronger, non-nucleophilic base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene) or a higher reaction temperature. The use of a hindered base like 2,6-lutidine can also be beneficial.

  • Degraded or Impure Reagents: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[1]

    • Solution: Ensure the sulfonyl chloride is of high purity and has been stored under anhydrous conditions. Use freshly opened reagents whenever possible. The purity of the amine and solvents is also critical; ensure they are anhydrous.

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly influence the reaction rate and yield.

    • Solution: For standard reactions, tertiary amines like triethylamine or pyridine are commonly used. Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable. For sluggish reactions, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.

Issue 2: Formation of Multiple Products or Impurities

Possible Causes and Solutions:

  • Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride, especially when an excess of the sulfonyl chloride and a strong base are used.

    • Solution: Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride. Careful control of the stoichiometry is crucial.

  • Hydrolysis of the Sulfonyl Chloride: The presence of water will lead to the formation of 2,4,5-trifluorobenzenesulfonic acid.[1]

    • Solution: All glassware should be oven-dried prior to use, and anhydrous solvents are essential. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.

  • Reaction with Tertiary Amine Bases: While commonly used as bases, tertiary amines can sometimes react with sulfonyl chlorides, leading to the formation of complex mixtures.

    • Solution: If you suspect the tertiary amine base is participating in side reactions, switch to a non-nucleophilic base such as DBU or a hindered base like 2,6-lutidine.

Frequently Asked Questions (FAQs)

Q1: What is a general starting point for optimizing the N-sulfonylation reaction with this compound?

A1: A good starting point is to react the amine (1.0 equivalent) with this compound (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, using triethylamine (1.2 equivalents) as the base. The reaction can then be allowed to warm to room temperature and monitored for completion.

Q2: How can I increase the rate of a slow N-sulfonylation reaction?

A2: To accelerate a sluggish reaction, you can:

  • Increase the reaction temperature.

  • Use a more polar aprotic solvent like DMF.

  • Employ a stronger, non-nucleophilic base like DBU.

  • Add a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).

Q3: What is the best way to work up the reaction?

A3: A typical aqueous workup is effective. Quench the reaction with water, and then transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like DCM. The combined organic layers should then be washed sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove any sulfonic acid), and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q4: How can I purify the final sulfonamide product?

A4: The crude product can typically be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Data Presentation

While specific quantitative data for the N-sulfonylation of a wide range of amines with this compound is not extensively available in the literature, the following table provides a general guide to the expected yields based on reactions with analogous sulfonyl chlorides and amines of varying reactivity.

Amine TypeBaseSolventTemperature (°C)Typical Yield Range (%)
Aliphatic PrimaryTriethylamineDCM0 to rt80 - 95
Aliphatic SecondaryTriethylamineDCM0 to rt75 - 90
Aromatic (electron-rich)PyridineDCM/THFrt to 5070 - 85
Aromatic (electron-neutral)Triethylamine/DBUAcetonitrile/DMFrt to 8060 - 80
Aromatic (electron-poor)DBU/NaHDMF/THF50 to 10040 - 70

Note: This table is illustrative and actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for the N-Sulfonylation of a Primary Amine with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve amine in anhydrous DCM setup2 Cool to 0 °C setup1->setup2 setup3 Add triethylamine setup2->setup3 reaction2 Add sulfonyl chloride solution dropwise setup3->reaction2 reaction1 Dissolve sulfonyl chloride in anhydrous DCM reaction1->reaction2 reaction3 Warm to RT and stir workup1 Quench with water reaction3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with HCl, NaHCO3, brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Purify (Chromatography/ Recrystallization) workup4->purify troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Product Yield cause1 Low Amine Reactivity start->cause1 cause2 Reagent Degradation start->cause2 cause3 Suboptimal Conditions start->cause3 sol1a Use stronger base (DBU) cause1->sol1a sol1b Increase temperature cause1->sol1b sol2a Use fresh, pure reagents cause2->sol2a sol2b Use anhydrous solvents cause2->sol2b sol3a Screen different bases cause3->sol3a sol3b Screen different solvents cause3->sol3b sol3c Add catalyst (DMAP) cause3->sol3c

References

handling and storage of moisture-sensitive 2,4,5-trifluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of 2,4,5-trifluorobenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a sulfonylating agent. Due to the electron-withdrawing nature of the fluorine atoms, it is a highly reactive compound used in organic synthesis. It is often used to introduce the 2,4,5-trifluorobenzenesulfonyl group into molecules, which can enhance their biological activity. This makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Q2: Why is this compound considered moisture-sensitive?

A2: Like many sulfonyl chlorides, this compound readily reacts with water in a process called hydrolysis.[3][4][5] This reaction breaks down the compound into the corresponding sulfonic acid and hydrochloric acid. This degradation not only reduces the purity and effectiveness of the reagent but can also affect the pH and outcome of your experiment.[6]

Q3: What are the ideal storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][7] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[3][5][8]

Q4: What are the primary hazards associated with this chemical?

A4: This compound is corrosive and causes severe skin burns and eye damage.[3][8] It is also a lachrymator, meaning it can cause tearing.[9] Inhalation of its vapors can be harmful, and it reacts with water to liberate toxic gas.[3][9] Always handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield in my reaction. Reagent Degradation: The this compound may have hydrolyzed due to improper storage or handling.- Use a fresh bottle of the reagent or purify the existing stock. - Ensure all glassware is oven-dried and cooled under an inert gas stream. - Use anhydrous solvents, preferably from a freshly opened bottle or one that has been properly stored.
Formation of unexpected byproducts. Hydrolysis: The presence of water can lead to the formation of 2,4,5-trifluorobenzenesulfonic acid.- Implement rigorous anhydrous techniques. Handle all reagents and solvents under an inert atmosphere (nitrogen or argon) using a Schlenk line or a glove box.[6]
Inconsistent reaction results. Variable Reagent Quality: The purity of the sulfonyl chloride can vary between batches or after prolonged storage.- Perform a quality control check on the reagent before use (e.g., NMR or GC analysis). - Always store the reagent under an inert atmosphere and tightly sealed.
Reaction is sluggish or does not go to completion. Suboptimal Reaction Conditions: The reaction temperature or choice of base may not be ideal.- A moderate increase in temperature may be necessary for slow reactions, but monitor closely for byproduct formation.[6] - Use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[6]

Experimental Protocols

Protocol 1: General Procedure for a Sulfonamide Formation Reaction

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine to form a sulfonamide.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[6]

  • Non-nucleophilic base (e.g., Triethylamine, DIPEA)[6]

  • Anhydrous magnesium sulfate or sodium sulfate

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up the reaction under an inert atmosphere. All glassware should be thoroughly dried.

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in the anhydrous solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Quality Control Check of this compound

This protocol describes a simple ¹⁹F NMR experiment to assess the purity of the reagent.

Materials:

  • Sample of this compound

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Under an inert atmosphere, carefully transfer a small amount of the this compound into a clean, dry vial.

  • Dissolve the sample in the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹⁹F NMR spectrum.

  • The presence of a significant peak corresponding to 2,4,5-trifluorobenzenesulfonic acid would indicate hydrolysis. The chemical shifts will be distinct for the sulfonyl chloride and the sulfonic acid.

Visual Guides

TroubleshootingWorkflow Troubleshooting a Failed Reaction start Reaction Yield is Low or No Product check_reagent Is the 2,4,5-trifluorobenzenesulfonyl chloride of good quality? start->check_reagent check_conditions Are the reaction conditions anhydrous? check_reagent->check_conditions Yes new_reagent Use a fresh bottle or purify the existing stock. check_reagent->new_reagent No check_base Is the correct type and amount of base being used? check_conditions->check_base Yes dry_glassware Thoroughly dry all glassware and use anhydrous solvents. check_conditions->dry_glassware No optimize_base Use a non-nucleophilic, hindered base (e.g., DIPEA, triethylamine). check_base->optimize_base No

Caption: A decision tree for troubleshooting common issues in reactions.

HandlingWorkflow Handling and Storage Workflow storage Store under inert gas (Ar or N2) at 2-8°C handling Handle only in a fume hood with appropriate PPE storage->handling reaction_setup Use oven-dried glassware and anhydrous solvents handling->reaction_setup addition Slowly add to the reaction mixture at 0°C reaction_setup->addition workup Quench reaction carefully and proceed with workup addition->workup disposal Dispose of waste according to institutional guidelines workup->disposal

Caption: Recommended workflow for handling and storage.

References

troubleshooting poor solubility of 2,4,5-trifluorobenzenesulfonamide products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of 2,4,5-trifluorobenzenesulfonamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,4,5-trifluorobenzenesulfonamide product difficult to dissolve in aqueous solutions?

A1: The poor aqueous solubility of 2,4,5-trifluorobenzenesulfonamide is expected due to its molecular structure. The trifluorophenyl group is highly lipophilic (hydrophobic), which significantly limits its ability to dissolve in polar solvents like water. Sulfonamides in general can exhibit poor water solubility, a challenge often encountered in drug development.[1][2]

Q2: What common organic solvents can be used to dissolve 2,4,5-trifluorobenzenesulfonamide?

A2: For creating concentrated stock solutions, water-miscible organic solvents are recommended. These include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol.[3] For other applications like purification, a broader range of solvents can be explored. It is always best to perform a small-scale solubility test with your specific product lot.

Q3: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture media). What should I do?

A3: This is a common phenomenon known as solvent-shifting precipitation. The compound is soluble in the organic solvent but crashes out when the solution becomes predominantly aqueous. To resolve this, you should optimize the dilution process by adding the DMSO stock solution dropwise into the vortexing aqueous buffer.[4] Using a larger buffer volume or incorporating co-solvents may also be necessary.[4]

Q4: Can adjusting the pH of my aqueous solution improve the solubility of 2,4,5-trifluorobenzenesulfonamide?

A4: Yes, adjusting the pH can significantly impact solubility. The sulfonamide group (-SO₂NH₂) is weakly acidic. By increasing the pH of the aqueous solution (making it more basic, e.g., pH > 9), the sulfonamide proton can be removed, forming a more soluble anionic salt. Conversely, in acidic conditions, solubility will likely decrease. It is crucial to test the stability of your compound at different pH values.

Q5: How does temperature affect the solubility of this compound?

A5: For most solid compounds, solubility increases with temperature.[5] Heating the solvent can help dissolve the 2,4,5-trifluorobenzenesulfonamide. This principle is the basis for purification by recrystallization, where the compound is dissolved in a minimum amount of hot solvent and crystallizes upon cooling.[6]

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to resolving solubility issues during your experiments.

Issue 1: The solid 2,4,5-trifluorobenzenesulfonamide product will not dissolve in the desired solvent.

Have you tried preparing a concentrated stock solution in an organic solvent first?

  • No: This is the recommended first step for compounds with poor aqueous solubility.[4] Direct dissolution in aqueous buffers is often challenging.[4] Please refer to the protocol for Preparing a Concentrated Stock Solution .

  • Yes, but it is still not dissolving in the organic solvent:

    • Increase Solvent Volume: You may be trying to create a solution that is too concentrated. Try adding more solvent incrementally.

    • Apply Gentle Heat and Sonication: Warming the mixture to 37-50°C or placing it in a sonicator bath can facilitate dissolution.[4] Be cautious with volatile solvents.

    • Try a Different Organic Solvent: If DMSO fails, consider other powerful solvents like DMF or N-Methyl-2-pyrrolidone (NMP). Refer to the Solvent Properties Table below.

Issue 2: The compound dissolves in the organic stock solvent but precipitates during dilution into an aqueous buffer.

How are you performing the dilution?

  • Adding the buffer to the stock solution: This can cause localized high concentrations of the compound to crash out. The correct procedure is to add the concentrated stock solution slowly and dropwise to the larger volume of stirring or vortexing aqueous buffer.[3] This ensures rapid mixing and dispersion.

  • Adding the stock to the buffer, but it still precipitates:

    • Reduce the Final Concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit. Try preparing a more dilute solution.

    • Incorporate a Co-solvent or Surfactant: If your experimental system allows, including a small percentage of a co-solvent like polyethylene glycol (PEG 300/400) or a non-ionic surfactant like Tween-80 in your final aqueous solution can help maintain solubility.[4]

    • Adjust the pH of the Aqueous Buffer: As mentioned in the FAQs, increasing the pH of the buffer to deprotonate the sulfonamide can increase aqueous solubility. Test a range of pH values (e.g., 7.4, 8.0, 9.0) to find the optimal condition where your compound is both soluble and stable.

Issue 3: The product appears oily or forms an amorphous solid instead of crystalline material after synthesis.

Have you attempted to purify the product by recrystallization?

  • No: An oily or amorphous product often contains impurities that inhibit crystallization and can negatively affect solubility. Recrystallization is a powerful technique for purification that can yield a more stable and soluble crystalline solid.[7][8] Please refer to the protocols for Single-Solvent Recrystallization and Two-Solvent Recrystallization .

  • Yes, but crystallization does not occur:

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed" crystal of the pure compound.[6]

    • Cool Slowly: Rapid cooling can lead to precipitation of an amorphous solid rather than the growth of an ordered crystal lattice. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[6][7]

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to the point of saturation (slight cloudiness) and then allow it to cool again.[9]

Data Presentation

Table 1: Physical Properties of Common Laboratory Solvents

SolventMolecular Weight ( g/mol )Boiling Point (°C)Polarity IndexMiscible with Water?
Water18.02100.010.2Yes
Dimethyl Sulfoxide (DMSO)78.13189.07.2Yes
N,N-Dimethylformamide (DMF)73.09153.06.4Yes
Ethanol46.0778.55.2Yes
Methanol32.0464.75.1Yes
Acetone58.0856.05.1Yes
Acetonitrile41.0581.65.8Yes
Tetrahydrofuran (THF)72.1166.04.0Yes
Ethyl Acetate88.1177.14.4No
Dichloromethane (DCM)84.9339.63.1No
Toluene92.14110.62.4No
Hexane86.1869.00.1No

Data compiled from various sources.[10][11] Polarity index is a relative measure of a solvent's polarity.

Table 2: Representative Aqueous Solubility of Structurally Related Sulfonamides

CompoundStructureAqueous Solubility (mg/L) at ~25°C
Sulfanilamide4-amino-benzenesulfonamide~8000
Sulfadiazine4-amino-N-pyrimidin-2-yl-benzenesulfonamide~130
Sulfamethoxazole4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide~610

Note: This table provides data for general sulfonamides to illustrate the range of aqueous solubilities. The solubility of 2,4,5-trifluorobenzenesulfonamide is expected to be low due to the lipophilic nature of the trifluorophenyl group.

Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution
  • Accurately weigh the desired amount of 2,4,5-trifluorobenzenesulfonamide powder and place it in a sterile vial of appropriate size.

  • Add a small volume of a suitable organic solvent (e.g., anhydrous DMSO) to the vial.[4]

  • Vortex the vial vigorously. If the solid does not dissolve completely, place the vial in a sonicator bath for 5-10 minutes or warm it gently (e.g., to 37°C).[4]

  • Continue adding the solvent incrementally and mixing until the solid is fully dissolved, reaching the desired stock concentration (e.g., 10 mM, 50 mM).

  • Ensure the final solution is clear with no visible particulates before storing it, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Single-Solvent Recrystallization

This method is used when a single solvent is identified that dissolves the compound well when hot but poorly when cold.[7]

  • Place the crude 2,4,5-trifluorobenzenesulfonamide product in an Erlenmeyer flask with a stir bar or boiling stick.

  • Add a small amount of the selected solvent, just enough to cover the solid.

  • Heat the mixture to a gentle boil on a hot plate with stirring.

  • Add more hot solvent dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent.[6]

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.[8] If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.[8]

  • Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[6]

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Protocol 3: Two-Solvent Recrystallization

This method is used when no single solvent is ideal. It requires a pair of miscible solvents: one in which the compound is highly soluble ("solvent #1") and another in which it is poorly soluble ("solvent #2").[7][9]

  • Dissolve the crude product in the minimum amount of boiling "solvent #1".

  • While the solution is still hot, add "solvent #2" dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Add one or two drops of hot "solvent #1" to redissolve the precipitate and make the solution clear again.[7]

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature, then place it in an ice bath.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold mixture of the two solvents.[9]

  • Dry the crystals thoroughly.

Visualizations

G Troubleshooting Workflow for Poor Solubility start Start: Poorly Soluble 2,4,5-Trifluorobenzenesulfonamide stock Attempt to make stock solution in DMSO or DMF? start->stock dissolves_stock Dissolves? stock->dissolves_stock Yes recrystallize Consider purification by recrystallization stock->recrystallize No, product is oily/impure heat_sonicate Apply gentle heat or sonication dissolves_stock->heat_sonicate No dilute Dilute stock into aqueous buffer dissolves_stock->dilute Yes heat_sonicate->dissolves_stock more_solvent Try different solvent (e.g., NMP) or more volume heat_sonicate->more_solvent more_solvent->dissolves_stock precipitates Precipitate forms? dilute->precipitates optimize_dilution Optimize Dilution: - Add stock to buffer - Vortex during addition - Use larger buffer volume precipitates->optimize_dilution Yes success Success: Soluble precipitates->success No optimize_dilution->precipitates additives Try additives: - Co-solvents (PEG) - Surfactants (Tween-80) - Adjust buffer pH optimize_dilution->additives additives->precipitates fail Still Insoluble: Consult advanced methods (e.g., solid dispersions) additives->fail recrystallize->stock G Experimental Workflow for Stock Solution Preparation cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Solid Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso mix 3. Vortex / Sonicate / Warm add_dmso->mix check_dissolved 4. Fully Dissolved? mix->check_dissolved check_dissolved->add_dmso No, add more DMSO store 5. Store Stock Solution (-20°C) check_dissolved->store Yes buffer 6. Prepare Aqueous Buffer (with constant stirring) store->buffer add_stock 7. Add Stock Solution DROPWISE to Buffer buffer->add_stock observe 8. Observe for Precipitation add_stock->observe final 9. Final Working Solution observe->final G Workflow for Two-Solvent Recrystallization start Start: Crude Solid dissolve 1. Dissolve in minimum amount of boiling 'Solvent #1' start->dissolve add_s2 2. Add 'Solvent #2' dropwise until solution is cloudy dissolve->add_s2 clear 3. Add 1-2 drops of 'Solvent #1' to make solution clear again add_s2->clear cool 4. Cool slowly to room temp, then place in ice bath clear->cool crystals_form Crystals Form? cool->crystals_form induce Induce Crystallization: - Scratch flask - Add seed crystal crystals_form->induce No filter 5. Collect crystals via vacuum filtration crystals_form->filter Yes induce->cool wash 6. Wash with cold solvent mixture filter->wash dry 7. Dry crystals wash->dry end End: Pure Crystalline Product dry->end

References

Technical Support Center: Reactions with 2,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,5-trifluorobenzenesulfonyl chloride, focusing on the effective removal of the hydrochloric acid (HCl) byproduct.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Issue 1: Reaction mixture is acidic post-reaction, and my product is sensitive to water.

  • Question: How can I remove the HCl byproduct from my reaction without introducing water, which could lead to product degradation or hydrolysis of the sulfonyl chloride?[1]

  • Answer: For water-sensitive compounds, an aqueous workup should be avoided.[1] Several non-aqueous strategies can be employed to neutralize and remove HCl.

    • Inert Gas Sparging: Bubbling a chemically inert gas, such as nitrogen or argon, through the reaction mixture can effectively remove dissolved HCl gas.[2] This method is advantageous as it introduces no new reagents to the mixture.[2]

    • Solid-Supported Bases: Using a solid, insoluble base like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) allows for the neutralization of HCl.[1][3] The resulting salt can then be easily removed by filtration. This is a common technique when moisture must be avoided.[1]

    • Polymer-Bound Scavengers: Amine-based scavenger resins can be added to the reaction mixture to bind with HCl. These resins are polymers that are insoluble in the reaction medium and can be filtered off after the reaction is complete, providing a clean and simple workup.

    • Azeotropic Removal: Adding a solvent like toluene and removing it under reduced pressure can help co-distill the residual HCl.[3] This process can be repeated several times to ensure complete removal.[3]

Issue 2: My product is an oil and difficult to purify from scavenger salts.

  • Question: I used triethylamine to scavenge HCl, but now I'm struggling to separate my oily product from the triethylamine hydrochloride salt. What should I do?

  • Answer: The solubility of triethylamine hydrochloride can be problematic in some organic solvents.[1]

    • Solvent Precipitation: Try adding a non-polar solvent like cold hexanes to your mixture.[1] Triethylamine hydrochloride has low solubility in hexanes and may precipitate, allowing it to be removed by filtration.[1]

    • Alternative Scavengers: In future experiments, consider using a sterically hindered non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a proton sponge. These are designed to minimize side reactions while effectively scavenging acid. Alternatively, a solid-supported scavenger would be a better choice to simplify purification.[4]

Issue 3: I am observing significant hydrolysis of the this compound starting material.

  • Question: My reaction yield is low, and I've identified 2,4,5-trifluorobenzenesulfonic acid as a major byproduct. What is causing this, and how can I prevent it?

  • Answer: The presence of the sulfonic acid byproduct is a clear indicator of hydrolysis, which occurs when the sulfonyl chloride reacts with water.[5] To minimize this, strict anhydrous (water-free) conditions are critical.[5]

    • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents, either purchased directly or freshly distilled from an appropriate drying agent.[5]

    • Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[5]

    • Reagent Quality: Use a fresh bottle of this compound or purify older stock by distillation under reduced pressure.[5] Ensure all other reagents are also dry.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing HCl from a sulfonyl chloride reaction?

A1: The most common method is an aqueous workup. This involves diluting the reaction mixture with an organic solvent and washing it with water or a basic solution. A wash with a saturated sodium bicarbonate (NaHCO3) solution is frequently used to neutralize the HCl.[3][6] The neutralized acid, now a salt, is soluble in the aqueous layer and is thus separated from the desired product in the organic layer. However, this method is only suitable if your product and starting materials are stable in the presence of water and weak bases.

Q2: Can I use a strong base like sodium hydroxide (NaOH) to quench the reaction?

A2: Using a strong base like NaOH is generally not recommended for quenching reactions involving sulfonyl chlorides. Sulfonyl chlorides can be rapidly hydrolyzed by strong bases, which would lead to the formation of the corresponding sulfonic acid and a reduction in the yield of your desired product.[7] A milder base, such as sodium bicarbonate, is a safer choice for neutralization.[3]

Q3: How can I monitor the removal of HCl?

A3: You can monitor the pH of the aqueous layer during a workup using pH paper. Continue washing with a basic solution until the aqueous layer is neutral or slightly basic. For non-aqueous methods, successful removal is often inferred from the improved purity of the product in subsequent analytical tests (e.g., NMR, LC-MS) where signals corresponding to acid-sensitive groups are preserved.

Q4: Are there any "green" or more environmentally friendly methods for HCl removal?

A4: Yes, inert gas sparging is an environmentally friendly option as it avoids the use of additional chemical reagents and the generation of salt waste.[2] The development of reversible acid scavengers is also an active area of research, which aims to capture HCl and then release it in a controlled manner, eliminating waste from the scavenging process itself.[8]

Data Presentation

Table 1: Comparison of Common HCl Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous Wash (e.g., NaHCO3) Neutralization & ExtractionHighly effective, inexpensive, and scalable.Not suitable for water-sensitive compounds; can cause hydrolysis.Water-stable products.
Inert Gas Sparging Physical Removal (Volatilization)No additional reagents needed; clean workup.[2]Can be slow; may not be effective for all solvents.Water-sensitive reactions where HCl is the only volatile acid.
Solid Base (e.g., K2CO3) Neutralization & FiltrationSimple filtration to remove byproducts; good for anhydrous conditions.[3]Can be a heterogeneous reaction, potentially slow.Water-sensitive reactions.
Liquid Amine Base (e.g., Et3N) Homogeneous NeutralizationFast and efficient scavenging.[1]Salt byproduct can be soluble in organic solvents, complicating purification.[1]Reactions where the product is easily separable from amine salts.
Scavenger Resins Solid-Phase ExtractionVery clean workup (simple filtration); high product purity.Higher cost of reagents.High-purity applications, such as in drug development.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for HCl Removal

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) portion-wise, shaking gently after each addition. Vent the funnel frequently to release the CO2 gas that is generated. Continue adding the bicarbonate solution until no more gas evolves.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: HCl Removal Using a Solid Base Under Anhydrous Conditions

  • Reagent Addition: After the reaction is deemed complete, add finely powdered anhydrous potassium carbonate (K2CO3, ~2-3 equivalents per equivalent of HCl) to the reaction mixture.

  • Stirring: Stir the resulting slurry vigorously at room temperature. The reaction progress can be monitored by taking small aliquots, filtering them, and analyzing by TLC or LC-MS. Stirring for 1-2 hours is typically sufficient.

  • Filtration: Once the neutralization is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the solid potassium carbonate and the potassium chloride salt formed.

  • Washing: Wash the filter cake with a small amount of the anhydrous reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product, free of HCl.

Visualizations

HCl_Removal_Workflow start Reaction Complete (HCl byproduct present) is_product_stable Is product stable in water? start->is_product_stable aqueous_workup Perform Aqueous Workup (e.g., NaHCO3 wash) is_product_stable->aqueous_workup Yes non_aqueous_method Choose Non-Aqueous Method is_product_stable->non_aqueous_method No end_node Purified Product aqueous_workup->end_node sparging Inert Gas Sparging non_aqueous_method->sparging solid_base Solid Base (e.g., K2CO3 + Filtration) non_aqueous_method->solid_base scavenger_resin Scavenger Resin + Filtration non_aqueous_method->scavenger_resin sparging->end_node solid_base->end_node scavenger_resin->end_node

Caption: Decision workflow for selecting an HCl removal method.

Aqueous_Workup_Diagram start 1. Dilute Reaction Mixture with Organic Solvent wash_bicarb 2. Wash with Saturated NaHCO3 Solution start->wash_bicarb separate_layers 3. Separate Aqueous and Organic Layers wash_bicarb->separate_layers wash_brine 4. Wash Organic Layer with Brine separate_layers->wash_brine dry_organic 5. Dry Organic Layer (e.g., MgSO4) wash_brine->dry_organic concentrate 6. Filter and Concentrate Solvent dry_organic->concentrate product Crude Product concentrate->product

Caption: Step-by-step experimental workflow for a standard aqueous workup.

References

Technical Support Center: Scaling Up Reactions with 2,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,5-trifluorobenzenesulfonyl chloride. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist you in successfully scaling up your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving this compound?

A1: Scaling up reactions with this compound presents several potential challenges. These include managing exothermic reactions, ensuring efficient mixing to avoid localized concentration gradients, preventing hydrolysis of the sulfonyl chloride, and minimizing the formation of impurities such as sulfonic acid, disulfides, and sulfones. Careful control of reaction parameters is crucial for a successful scale-up.

Q2: How can I minimize the hydrolysis of this compound during the reaction and workup?

A2: To minimize hydrolysis, it is essential to use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. During the workup, if an aqueous wash is necessary, it should be performed with cold water or brine and as quickly as possible. The use of a water-immiscible organic solvent for extraction can also help protect the sulfonyl chloride from extensive hydrolysis.[1][2]

Q3: What are common side products observed in reactions with this compound and how can they be avoided?

A3: Common side products include the corresponding sulfonic acid (from hydrolysis), disulfide, and sulfone derivatives.[1][2] To minimize these, consider the following:

  • Sulfonic Acid: As mentioned, rigorous exclusion of water is key.

  • Disulfide and Sulfone: These can arise from side reactions, particularly if the reaction conditions are not optimized. Ensuring complete conversion of the starting material and maintaining the recommended reaction temperature can help reduce their formation.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry place away from moisture. The container should be tightly sealed and preferably stored under an inert atmosphere to prevent degradation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

If you are experiencing a low yield of your target molecule, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature incrementally.
Hydrolysis of Sulfonyl Chloride Ensure all solvents and reagents are anhydrous. Perform the reaction under a dry, inert atmosphere. During workup, minimize contact with water and use cold aqueous solutions.
Side Product Formation Analyze the crude reaction mixture to identify major impurities. Adjust stoichiometry, temperature, or reaction time to disfavor the formation of these side products.
Inefficient Purification Evaluate your purification method. Flash column chromatography is a common method for purifying products from sulfonyl chloride reactions.[3][4] Ensure the chosen solvent system provides good separation.
Issue 2: Presence of Significant Impurities in the Final Product

The presence of impurities can complicate downstream applications. The following workflow can help diagnose and resolve these issues.

Fig. 1: Troubleshooting workflow for product impurities.

Experimental Protocols

General Protocol for a Scale-Up Sulfonamide Synthesis

This protocol provides a general methodology for the synthesis of a sulfonamide from an amine using this compound.

Materials:

  • This compound

  • Amine of interest

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine, DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Small Scale (1 mmol) Scale-Up (100 mmol)
Amine 1 mmol100 mmol
This compound 1.1 mmol110 mmol
Triethylamine 1.2 mmol120 mmol
Solvent Volume 10 mL1 L
Reaction Time 2-4 hours4-6 hours (monitor)
Workflow for Reaction Scale-Up

The following diagram illustrates a logical workflow for scaling up reactions involving this compound.

ScaleUpWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Purity Check Reagent Purity and Dryness Solvent_Prep Prepare Anhydrous Solvent Reagent_Purity->Solvent_Prep Inert_Atmosphere Set up Inert Atmosphere Solvent_Prep->Inert_Atmosphere Slow_Addition Slow Addition of Sulfonyl Chloride Inert_Atmosphere->Slow_Addition Temp_Control Maintain Temperature (especially during addition) Slow_Addition->Temp_Control Monitoring Monitor Reaction Progress (TLC/LCMS) Temp_Control->Monitoring Quench Quench Reaction Monitoring->Quench Aqueous_Wash Rapid Aqueous Wash (if needed) Quench->Aqueous_Wash Drying Dry Organic Layer Aqueous_Wash->Drying Purification Purification (e.g., Chromatography) Drying->Purification

Fig. 2: General workflow for reaction scale-up.

References

Technical Support Center: Analytical Challenges in Monitoring Reactions with 2,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,5-trifluorobenzenesulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during the synthesis and monitoring of reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in monitoring reactions with this compound?

A1: The primary challenges stem from the high reactivity of the sulfonyl chloride functional group. The main issues include its susceptibility to hydrolysis, the formation of side products, and the need for robust analytical methods to distinguish between the starting material, the desired product, and any impurities. Careful handling to exclude moisture is critical to prevent the formation of 2,4,5-trifluorobenzenesulfonic acid.[1]

Q2: Which analytical techniques are most suitable for monitoring the progress of a reaction involving this compound?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Thin-Layer Chromatography (TLC) is often used for rapid qualitative assessment of reaction progress. For fluorinated compounds like this compound, ¹⁹F NMR can be a particularly powerful and direct method for monitoring the reaction.[3]

Q3: How can I minimize the hydrolysis of this compound during my reaction and sample preparation?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the experiment. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] When preparing samples for analysis, using anhydrous solvents for dilution is also recommended. If aqueous workup is necessary, it should be performed quickly and at low temperatures to reduce the extent of hydrolysis.

Q4: What are the expected side products in a typical sulfonamide formation reaction with this compound?

A4: Besides the hydrolysis product (2,4,5-trifluorobenzenesulfonic acid), potential side products can include disubstituted amines (if a primary amine is used and the reaction conditions are harsh), and unreacted starting materials. The presence of impurities in the starting materials can also lead to other byproducts.[4]

Troubleshooting Guides

Issue 1: HPLC Analysis - Poor Peak Shape, Co-elution, or Unexpected Peaks
Symptom Possible Cause Troubleshooting Steps
Broad or tailing peaks for sulfonamide product Secondary interactions with the column stationary phase.Add a small amount of a competing agent, like triethylamine, to the mobile phase. Ensure the mobile phase pH is appropriate for the analyte's pKa.
Co-elution of starting material and product Inadequate chromatographic resolution.Optimize the mobile phase gradient. Try a different column with a different stationary phase (e.g., phenyl-hexyl instead of C18). Adjust the mobile phase pH.
An early eluting, broad peak is observed Presence of the highly polar 2,4,5-trifluorobenzenesulfonic acid (hydrolysis product).Confirm the identity by LC-MS. To quantify the extent of hydrolysis, use an appropriate standard. This peak will typically not be retained well on a reverse-phase column.
Multiple unexpected peaks Formation of side products or presence of impurities in the starting material.Use LC-MS to identify the mass of the unexpected peaks. Check the purity of the this compound before starting the reaction.
Issue 2: GC-MS Analysis - No Peak for Product or Poor Sensitivity
Symptom Possible Cause Troubleshooting Steps
No peak corresponding to the sulfonamide product The product may be too polar or thermally labile to elute from the GC column.Consider derivatization of the sulfonamide to increase its volatility (e.g., silylation).[5] Alternatively, use HPLC as the primary analytical method.
Poor sensitivity or peak shape The compound is degrading in the hot injector or on the column.Lower the injector temperature. Use a more inert column. Check for active sites in the GC system.
Peak for starting material but not product The reaction has not proceeded, or the product is not GC-amenable.Confirm reaction progress by another method (e.g., TLC or HPLC). If the reaction is working, the product is likely not suitable for GC analysis without derivatization.
Issue 3: ¹⁹F NMR Analysis - Complex Spectra or Difficulty in Assignment
Symptom Possible Cause Troubleshooting Steps
Overlapping multiplets Complex spin-spin coupling between fluorine atoms and with protons.Use ¹H-decoupled ¹⁹F NMR to simplify the spectrum. 2D NMR techniques (e.g., ¹H-¹⁹F HETCOR) can help in assigning signals.
Difficulty in assigning peaks to starting material vs. product Lack of reference spectra.Run spectra of the pure starting materials. The chemical shifts of the fluorine atoms on the aromatic ring will change upon conversion of the sulfonyl chloride to a sulfonamide.
Presence of unexpected fluorine signals Formation of fluorinated byproducts.Correlate the ¹⁹F NMR data with HPLC or LC-MS data to identify the unexpected species.

Data Presentation: Analytical Parameters

The following tables provide starting points for analytical method development. The exact values will depend on the specific instrumentation and the nature of the amine used in the reaction.

Table 1: Estimated HPLC Parameters and Retention Times

Compound Estimated Retention Time (min) Notes
2,4,5-Trifluorobenzenesulfonic Acid1.5 - 3.0Highly polar, will elute early in reverse-phase.
Amine Starting MaterialVariable (typically 3.0 - 8.0)Dependent on the polarity of the amine.
This compound10.0 - 15.0Non-polar, will be well-retained. May show degradation to the sulfonic acid on the column.
Sulfonamide Product8.0 - 12.0Retention time will be between the amine and the sulfonyl chloride.

Conditions based on a C18 column with a water/acetonitrile gradient. See HPLC protocol for details.

Table 2: Estimated ¹⁹F NMR Chemical Shifts

Compound Fluorine Position Estimated Chemical Shift (δ, ppm) vs. CFCl₃
This compoundF-2-130 to -140
F-4-140 to -150
F-5-150 to -160
2,4,5-TrifluorobenzenesulfonamideF-2-135 to -145
F-4-145 to -155
F-5-155 to -165

Note: Chemical shifts are highly dependent on the solvent and the substituent on the sulfonamide nitrogen. These are estimates based on data for similar fluorinated aromatic compounds.[6][7]

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring

This protocol provides a general method for monitoring the formation of a sulfonamide from this compound and a primary or secondary amine.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of acetonitrile. This will precipitate any salts and stop the reaction. The excess acetonitrile will also help to solvate the analytes.

  • Vortex the sample and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze immediately.

Protocol 2: GC-MS Method for Analysis of Volatile Components

This method is suitable for analyzing the purity of the this compound starting material. It is generally not suitable for the sulfonamide products without derivatization.

  • Instrumentation: Gas chromatograph with a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

Sample Preparation:

  • Dissolve a small amount of the sample in an appropriate anhydrous solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Transfer the solution to a GC vial.

  • Analyze immediately.

Protocol 3: ¹⁹F NMR for Reaction Monitoring

This protocol describes the use of ¹⁹F NMR to directly monitor the consumption of the starting material and the formation of the product.

  • Instrumentation: NMR spectrometer with a fluorine probe.

  • Solvent: Anhydrous deuterated solvent compatible with the reaction (e.g., CDCl₃, Acetone-d₆).

  • Procedure:

    • Acquire a spectrum of the this compound starting material in the chosen solvent to determine its chemical shifts.

    • Set up the reaction in an NMR tube if the reaction conditions are suitable (temperature, mixing).

    • Alternatively, take aliquots from the reaction at different time points, quench them (if necessary), and prepare them for NMR analysis.

    • Acquire ¹⁹F spectra (with or without ¹H decoupling) at various time points.

    • Monitor the decrease in the intensity of the signals corresponding to the starting material and the increase in the intensity of the new signals corresponding to the sulfonamide product.

    • Integrate the signals to determine the relative concentrations of the species and calculate the reaction conversion.[8]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Monitoring cluster_data Data Interpretation Start Start Reaction: Amine + this compound in Anhydrous Solvent Reaction_Mixture Reaction in Progress Start->Reaction_Mixture Aliquot Take Aliquot at Time (t) Reaction_Mixture->Aliquot Quench Quench with Acetonitrile Aliquot->Quench HPLC HPLC Analysis Quench->HPLC GCMS GC-MS Analysis (for starting material) Quench->GCMS NMR 19F NMR Analysis Quench->NMR Interpret Determine Reaction Conversion: - Peak Area Integration - Compare with Standards HPLC->Interpret GCMS->Interpret NMR->Interpret End Work-up Interpret->End Reaction Complete?

Caption: Workflow for monitoring a sulfonamide synthesis reaction.

References

Validation & Comparative

A Comparative Guide to Derivatizing Reagents: 2,4,5-Trifluorobenzenesulfonyl Chloride and Dansyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, the sensitive and accurate quantification of low-abundance and poorly detectable analytes is a persistent challenge. Chemical derivatization is a powerful strategy to enhance the detectability of molecules such as amines and phenols, which are common functional groups in pharmaceuticals, metabolites, and other biomolecules. This guide provides a comparative study of two sulfonyl chloride-based derivatizing agents: the well-established and widely used dansyl chloride and the less-documented 2,4,5-trifluorobenzenesulfonyl chloride.

This comparison aims to provide an objective overview of their performance characteristics, supported by available experimental data and detailed methodologies, to assist researchers in selecting the appropriate reagent for their analytical needs, primarily in the context of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Overview of Derivatizing Agents

Dansyl Chloride (DNS-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a renowned derivatizing agent that imparts a fluorescent tag to primary and secondary amines, as well as phenolic hydroxyl groups.[1][2] This property significantly enhances detection sensitivity in fluorescence-based assays. Furthermore, the dansyl moiety increases the hydrophobicity of the analyte, improving its retention in reversed-phase chromatography, and the presence of a tertiary amine group can enhance ionization efficiency in positive mode electrospray ionization mass spectrometry (ESI-MS).[2]

This compound , on the other hand, is a halogenated aromatic sulfonyl chloride. While less documented in the context of analytical derivatization, its trifluorophenylsulfonyl moiety is expected to increase the lipophilicity of the derivatized analyte and potentially enhance its detectability by mass spectrometry. The strong electron-withdrawing nature of the fluorine atoms can increase the reactivity of the sulfonyl chloride group.

Chemical Properties and Reactivity

FeatureThis compoundDansyl Chloride
Molecular Formula C₆H₂ClF₃O₂SC₁₂H₁₂ClNO₂S
Molecular Weight 230.59 g/mol 269.75 g/mol
Reactive Group Sulfonyl Chloride (-SO₂Cl)Sulfonyl Chloride (-SO₂Cl)
Target Functional Groups Primary and Secondary Amines, Phenols (inferred)Primary and Secondary Amines, Phenols, some thiols and imidazoles.[2][3]
Key Structural Feature Trifluorophenyl group5-(Dimethylamino)naphthalene group
Detection Enhancement Increased mass for MS detection (inferred)Fluorescence, Increased mass for MS detection.[2][4]

Experimental Data and Performance Comparison

A significant disparity exists in the available experimental data for these two reagents. Dansyl chloride has been extensively studied and applied, with a wealth of published protocols and performance data. In contrast, specific, quantitative data for the use of this compound as an analytical derivatizing agent is scarce in publicly available literature. The following comparison is therefore based on extensive data for dansyl chloride and inferred properties for this compound based on related compounds.

Derivatization of Amines

Dansyl chloride is a highly versatile reagent for the derivatization of primary and secondary amines, including amino acids, biogenic amines, and catecholamines.[3][5] The reaction is typically carried out under alkaline conditions (pH 9-11) to facilitate the nucleophilic attack of the amine on the sulfonyl chloride.[3] The resulting dansyl sulfonamides are stable and exhibit excellent chromatographic properties.[6]

Derivatization of Phenols

Dansyl chloride is also effective for the derivatization of phenolic hydroxyl groups, such as those found in steroids and other metabolites.[1][7] The derivatization of phenols with dansyl chloride also proceeds under alkaline conditions. The resulting dansyl esters significantly enhance the sensitivity of detection by LC-MS.[1][7]

This compound , like other sulfonyl chlorides, can be expected to react with phenols to form sulfonate esters. This reaction is also typically performed in the presence of a base. While no specific analytical protocols for this application were found, the derivatization of phenols with sulfonyl chlorides is a known organic transformation.

Experimental Protocols

Dansyl Chloride Derivatization Protocol for Amines (General)

Materials:

  • Amine-containing sample

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)

  • Sodium bicarbonate or carbonate buffer (0.1 M, pH 9-11)

  • Quenching solution (e.g., a primary amine solution like methylamine or formic acid)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

  • To an aqueous solution of the amine-containing sample, add an equal volume of the alkaline buffer.

  • Add an excess of the dansyl chloride solution and vortex thoroughly.

  • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).

  • Quench the reaction by adding the quenching solution to consume excess dansyl chloride.

  • Extract the derivatized analytes with an organic solvent.

  • Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for HPLC-MS analysis.

Dansyl Chloride Derivatization Protocol for Phenols (Steroids)[1][7]

Materials:

  • Phenolic steroid-containing sample (e.g., in serum or urine extract)

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

Procedure:

  • To the dried sample extract, add 125 µL of sodium bicarbonate buffer and 125 µL of dansyl chloride solution.[7]

  • Vortex the mixture vigorously for approximately 30 seconds.[7]

  • Incubate the sample at 60°C for 5 minutes.[7]

  • Evaporate the reaction mixture to dryness under a stream of nitrogen.[7]

  • Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[7]

Note: No validated and published experimental protocol for the analytical derivatization of amines or phenols with This compound for HPLC-MS analysis could be located in the searched literature. Researchers interested in using this reagent would need to develop and validate a method based on general principles of sulfonyl chloride reactivity.

Data Presentation

Table 1: Performance Characteristics of Dansyl Chloride Derivatization for Amines and Phenols

Analyte ClassSample MatrixDerivatization ConditionsDetection MethodLOD/LOQReference
Catecholamines (Dopamine, Norepinephrine)Rat MicrodialysatesDansyl chloride, gradient elutionLC-MS/MSLOQ: 0.068 pmol/mL (DA), 0.059 pmol/mL (NE)[3]
Steroid Hormones (Estrogens)Human Serum and UrineDansyl chloride, 0.1 M NaHCO₃ (pH 9.0), 60°C, 5 minLC-MS/MSS/N enhancement of 11-23 fold[7]
Steroid HormonesSerumDansyl chloride, 0.1 M NaHCO₃ (pH 9.0)/acetone (1:1), 37°C, 1 hUPLC-MS/MSNot specified[8]

Note: Due to the lack of available data, a corresponding performance table for This compound cannot be provided.

Visualization of Workflows and Pathways

Experimental Workflow for Derivatization and Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Analyte Solution (Amines/Phenols) Reaction Incubation (e.g., 60°C, 30-60 min) Sample->Reaction Buffer Alkaline Buffer (e.g., NaHCO3) Buffer->Reaction Reagent Derivatizing Reagent (e.g., Dansyl-Cl) Reagent->Reaction Quench Quenching (e.g., Formic Acid) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown HPLC HPLC Separation Drydown->HPLC MS MS/MS Detection HPLC->MS

Caption: Generalized experimental workflow for derivatization and LC-MS/MS analysis.

Signaling Pathway Derivatization Logic

signaling_pathway cluster_analytes Target Analytes cluster_reagents Derivatizing Reagents cluster_derivatives Derivatized Products cluster_detection Enhanced Detection Amine Primary/Secondary Amine (-NHR) DNS_Amide Dansyl Sulfonamide Amine->DNS_Amide Dansyl-Cl TFBS_Amide Trifluorobenzenesulfonamide Amine->TFBS_Amide TFBS-Cl Phenol Phenolic Hydroxyl (-OH) DNS_Ester Dansyl Ester Phenol->DNS_Ester Dansyl-Cl TFBS_Ester Trifluorobenzenesulfonate Phenol->TFBS_Ester TFBS-Cl DNS_Cl Dansyl Chloride TFBS_Cl 2,4,5-Trifluorobenzenesulfonyl Chloride Fluorescence Fluorescence DNS_Amide->Fluorescence MS_Signal Enhanced MS Signal DNS_Amide->MS_Signal DNS_Ester->Fluorescence DNS_Ester->MS_Signal TFBS_Amide->MS_Signal TFBS_Ester->MS_Signal

Caption: Logical flow of derivatization for enhanced detection of amines and phenols.

Conclusion

This comparative guide highlights the well-established utility of dansyl chloride as a versatile and highly effective derivatizing agent for enhancing the detection of amines and phenols in various analytical applications, particularly HPLC-MS. Its ability to introduce a fluorescent tag and improve chromatographic and mass spectrometric properties is extensively documented.

For researchers requiring a robust, sensitive, and well-validated derivatization strategy, dansyl chloride is the clear and recommended choice. The use of this compound would necessitate significant methods development and validation before it can be considered a reliable alternative for routine analytical applications. Further research is warranted to explore the potential of this and other fluorinated sulfonyl chlorides as derivatizing agents for modern analytical challenges.

References

A Comparative Analysis of the Reactivity of Fluorinated Benzenesulfonyl Chlorides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity of fluorinated benzenesulfonyl chlorides reveals significant differences based on the position and nature of the fluorine-containing substituent. This guide provides a comprehensive comparison of the reactivity of 2-fluorobenzenesulfonyl chloride, 4-fluorobenzenesulfonyl chloride, and 4-(trifluoromethyl)benzenesulfonyl chloride, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

The electrophilicity of the sulfur atom in the sulfonyl chloride group is paramount to its reactivity, primarily in nucleophilic substitution reactions. The electronic properties of substituents on the benzene ring play a crucial role in modulating this reactivity. Electron-withdrawing groups enhance the electrophilicity of the sulfur center, thereby increasing the rate of reaction with nucleophiles. This guide focuses on the impact of fluorine and trifluoromethyl groups at different positions on the benzene ring.

Quantitative Comparison of Reactivity

To provide a clear and objective comparison, the following table summarizes the available kinetic data for the hydrolysis of various fluorinated benzenesulfonyl chlorides. The rate of hydrolysis serves as a reliable indicator of the compound's general reactivity towards nucleophiles.

CompoundSubstituentReaction ConditionRate Constant (k)Relative Reactivity (to p-H)
Benzenesulfonyl Chloridep-HNeutral Hydrolysis in water at 25.05°C1.03 x 10⁻³ s⁻¹[1]1.00
4-Fluorobenzenesulfonyl Chloridep-FNeutral Hydrolysis in water at 25.05°C1.10 x 10⁻³ s⁻¹[1]1.07
4-(Trifluoromethyl)benzenesulfonyl Chloridep-CF₃Not available under identical conditionsExpected to be significantly higher> 1
2-Fluorobenzenesulfonyl Chlorideo-FNot available under identical conditionsExpected to be lower than p-F< 1.07

Analysis of Reactivity Trends:

  • 4-Fluorobenzenesulfonyl Chloride: The fluorine atom at the para position exerts a mild electron-withdrawing effect through induction, which is slightly offset by its electron-donating resonance effect. The net result is a small increase in reactivity compared to the unsubstituted benzenesulfonyl chloride, as evidenced by the slightly higher rate constant for its neutral hydrolysis.[1]

  • 2-Fluorobenzenesulfonyl Chloride: The fluorine atom in the ortho position has a more complex influence on reactivity. While its inductive electron-withdrawing effect would be expected to increase reactivity, this is often counteracted by a steric hindrance effect. The proximity of the fluorine atom to the sulfonyl chloride group can impede the approach of a nucleophile, leading to a decrease in the reaction rate compared to its para-substituted counterpart.

Theoretical Framework: The Hammett Equation

The Hammett equation provides a theoretical framework for understanding the effect of substituents on the reactivity of aromatic compounds. It relates the rate or equilibrium constant of a reaction to the electronic properties of the substituent, quantified by the substituent constant (σ). A positive rho (ρ) value for a reaction indicates that it is accelerated by electron-withdrawing groups.

The alkaline hydrolysis of substituted benzenesulfonyl chlorides has a ρ-value of +1.564, confirming that electron-withdrawing substituents increase the reaction rate.[1] The Hammett substituent constants (σ) for the para-fluoro and para-trifluoromethyl groups are +0.06 and +0.54, respectively. This large positive σ value for the trifluoromethyl group provides a strong theoretical basis for its significantly higher reactivity compared to the fluoro-substituted analogue.

Experimental Protocols

A detailed understanding of the experimental methodologies used to determine the reactivity of these compounds is crucial for reproducing and expanding upon these findings.

Kinetic Measurement of Sulfonyl Chloride Hydrolysis by Titration

This method is suitable for following the relatively slow hydrolysis of less reactive sulfonyl chlorides.

Principle: The hydrolysis of a sulfonyl chloride produces hydrochloric acid (HCl) and the corresponding sulfonic acid. The rate of reaction can be determined by titrating the liberated acid with a standard base at various time intervals.

Procedure:

  • A known concentration of the sulfonyl chloride is dissolved in a suitable solvent (e.g., aqueous dioxane).

  • The reaction is initiated, and aliquots of the reaction mixture are withdrawn at specific time points.

  • The reaction in the aliquot is quenched, typically by adding it to a cold, inert solvent.

  • The total amount of acid produced is determined by titration with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.

  • The rate constant is then calculated from the change in acid concentration over time.[4]

Kinetic Measurement of Sulfonyl Chloride Hydrolysis by Conductometry

This method is particularly useful for following faster reactions in dilute aqueous solutions.

Principle: The hydrolysis of a sulfonyl chloride in water generates ions (H₃O⁺, Cl⁻, and ArSO₃⁻), leading to an increase in the electrical conductivity of the solution. The change in conductance over time is directly proportional to the progress of the reaction.

Procedure:

  • A dilute solution of the sulfonyl chloride in water is prepared in a thermostated conductivity cell.

  • The change in the electrical conductance of the solution is monitored over time using a conductivity meter.

  • The first-order rate constant can be calculated from the Guggenheim or other appropriate methods for analyzing first-order kinetic data.[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key concepts and experimental workflows discussed in this guide.

experimental_workflow cluster_synthesis Synthesis of Fluorinated Benzenesulfonyl Chlorides cluster_reactivity Reactivity Assessment start Starting Materials (e.g., substituted anilines, thiophenols) diazotization Diazotization start->diazotization 1. NaNO2, HCl oxidation Oxidative Chlorination start->oxidation (alternative route) H2O2, HCl sulfonylation Sulfonylation diazotization->sulfonylation 2. SO2, CuCl product Fluorinated Benzenesulfonyl Chloride sulfonylation->product oxidation->product reagent Fluorinated Benzenesulfonyl Chloride reaction Reaction with Nucleophile (e.g., H2O, Amine) reagent->reaction kinetics Kinetic Measurement reaction->kinetics Monitoring progress data Rate Constant (k) kinetics->data Data analysis

Fig. 1: General experimental workflow for synthesis and reactivity assessment.

reactivity_factors reactivity Reactivity of ArSO2Cl electrophilicity Electrophilicity of Sulfur Atom reactivity->electrophilicity is determined by steric Steric Hindrance (e.g., ortho-substituents) reactivity->steric is influenced by ewg Electron-Withdrawing Groups (EWGs) (e.g., -F, -CF3) electrophilicity->ewg is increased by edg Electron-Donating Groups (EDGs) electrophilicity->edg is decreased by ewg->reactivity increases edg->reactivity decreases steric->reactivity decreases

Fig. 2: Factors influencing the reactivity of benzenesulfonyl chlorides.

Conclusion

The reactivity of fluorinated benzenesulfonyl chlorides is a nuanced interplay of electronic and steric effects. For applications requiring high reactivity, 4-(trifluoromethyl)benzenesulfonyl chloride is the superior choice due to the strong electron-withdrawing nature of the trifluoromethyl group. 4-Fluorobenzenesulfonyl chloride offers a slight increase in reactivity over the parent compound and may be suitable for reactions where milder conditions are preferred. The reactivity of 2-fluorobenzenesulfonyl chloride is likely to be attenuated by steric hindrance, making it the least reactive of the three, a factor that could be exploited for achieving selectivity in certain synthetic contexts. This guide provides the foundational data and experimental context for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Fluorinated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of fluorinated benzenesulfonamides, with a focus on understanding the structural implications of fluorine substitution. While the specific crystal structure of 2,4,5-trifluorobenzenesulfonamide is not publicly available, this guide leverages data from closely related analogues to infer its likely structural characteristics and compare them with other fluorinated and substituted benzenesulfonamides.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for selected benzenesulfonamide derivatives. This data provides a basis for understanding how different substitution patterns on the benzene ring influence the crystal packing and molecular conformation.

Table 1: Crystallographic Data for Selected Benzenesulfonamides

Compound NameFormulaCCDC No.Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
N-(4,5-difluoro-2-iodophenyl)benzenesulfonamideC₁₂H₈F₂INO₂S2475706TriclinicP-18.459.239.8780.471.888.4717.32
2,4,6-TriisopropylbenzenesulfonamideC₁₅H₂₅NO₂S138582MonoclinicP2₁/c16.96008.138211.781090104.777901570.64
2,4,5-TrifluorobenzenesulfonamideC₆H₄F₃NO₂SN/AN/AN/AN/AN/AN/AN/AN/AN/AN/AN/A

Data for 2,4,5-trifluorobenzenesulfonamide is not available in the Cambridge Crystallographic Data Centre (CCDC) and is included for contextual purposes.

Table 2: Key Bond Lengths and Torsion Angles for N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide

Bond/Torsion AngleValue
S1-O1 (Å)1.432(2)
S1-O2 (Å)1.435(2)
S1-N1 (Å)1.638(3)
S1-C1 (Å)1.762(3)
C7-N1-S1-C1 (°)-61.1(6)

Experimental Protocols

Synthesis of Benzenesulfonamides

A general and adaptable method for the synthesis of benzenesulfonamides involves the reaction of the corresponding benzenesulfonyl chloride with ammonia.

General Synthesis of 2,4,5-Trifluorobenzenesulfonamide (Predicted Protocol):

  • Reaction Setup: 2,4,5-Trifluorobenzenesulfonyl chloride is dissolved in an inert solvent such as dichloromethane (DCM).

  • Amination: The solution is cooled in an ice bath, and aqueous ammonia is added dropwise with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the molecular structure from a single crystal is a well-established analytical technique.

Standard Protocol for Data Collection and Structure Refinement:

  • Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2] The crystal is rotated to collect a complete sphere of diffraction data.[2]

  • Data Reduction: The raw diffraction intensities are processed, corrected for various factors (e.g., Lorentz and polarization effects), and reduced to a set of unique structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and structural analysis of benzenesulfonamides.

This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Reaction Mixture Purification Purification Reaction Mixture->Purification Single Crystals Single Crystals Purification->Single Crystals

Caption: Synthetic workflow for 2,4,5-trifluorobenzenesulfonamide.

cluster_exp Experimental cluster_comp Computational Single Crystal Single Crystal X-ray Diffractometer X-ray Diffractometer Single Crystal->X-ray Diffractometer Diffraction Data Diffraction Data X-ray Diffractometer->Diffraction Data Structure Solution Structure Solution Diffraction Data->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Caption: Workflow for single-crystal X-ray structure analysis.

References

Mass Spectrometric Fragmentation of 2,4,5-Trifluorobenzenesulfonyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of compounds derivatized with 2,4,5-trifluorobenzenesulfonyl chloride. Due to a lack of extensive specific data for this exact derivatizing agent in publicly available literature, this guide draws upon established principles of sulfonamide fragmentation and data from structurally similar compounds to provide a predictive overview. This information is crucial for the accurate identification and structural elucidation of molecules derivatized with this reagent in complex matrices.

Introduction to Derivatization with this compound

Derivatization of analytes containing primary and secondary amines, phenols, and other nucleophilic functional groups with this compound serves to enhance their detectability and improve chromatographic performance in mass spectrometry-based analyses. The highly electronegative fluorine atoms on the benzene ring can significantly influence the ionization efficiency and fragmentation pathways of the resulting sulfonamides, offering potential advantages in sensitivity and specificity.

Predicted Mass Spectrometric Fragmentation Patterns

Based on the general behavior of aromatic sulfonamides in mass spectrometry, a primary and characteristic fragmentation pathway for compounds derivatized with this compound is anticipated. This pathway involves the neutral loss of sulfur dioxide (SO₂), a moiety with a mass of 64 Da. This fragmentation is often promoted by the presence of electron-withdrawing groups on the aromatic ring, a condition met by the three fluorine atoms in the 2,4,5-trifluoro substitution pattern.

The fragmentation can be generalized as follows:

M_plus_H [M+H]⁺ (Protonated Precursor Ion) Fragment_1 [M+H - SO₂]⁺ (Loss of Sulfur Dioxide) M_plus_H->Fragment_1 - SO₂ (64 Da) Fragment_2 [C₆H₂F₃]⁺ (2,4,5-Trifluorophenyl Cation) M_plus_H->Fragment_2 - SO₂ - Analyte Analyte_Fragment [Analyte+H]⁺ M_plus_H->Analyte_Fragment - C₆H₂F₃SO₂

Figure 1. Predicted primary fragmentation pathway for compounds derivatized with this compound under positive ion ESI-MS/MS conditions.

Key Predicted Fragment Ions:

Fragment DescriptionPredicted m/zIonization ModeNotes
[M+H]⁺ VariesESI (+)The protonated molecular ion of the derivatized analyte.
[M+H - SO₂]⁺ [M+H]⁺ - 64ESI (+)A characteristic fragment resulting from the neutral loss of sulfur dioxide. The high degree of fluorination is expected to make this a prominent fragmentation pathway.
[C₆H₂F₃SO₂]⁺ 193.96ESI (+) / EIThe 2,4,5-trifluorobenzenesulfonyl cation, resulting from cleavage of the S-N or S-O bond.
[C₆H₂F₃]⁺ 131.01ESI (+) / EIThe 2,4,5-trifluorophenyl cation, formed by the loss of SO₂ from the [C₆H₂F₃SO₂]⁺ fragment.
[Analyte-specific fragments] VariesESI (+) / EIFragmentation of the original analyte molecule following the initial cleavages.

Comparison with Alternative Derivatizing Agents

The choice of derivatizing agent can significantly impact the resulting mass spectra. Below is a qualitative comparison of the expected fragmentation of this compound derivatives with those from other common sulfonyl chloride and acylating reagents.

Derivatizing ReagentExpected Key FragmentsAdvantagesDisadvantages
This compound Loss of SO₂ (64 Da), [C₆H₂F₃]⁺ (m/z 131)Highly specific fragmentation, potentially enhanced ionization due to fluorine atoms.Limited literature data available.
Dansyl Chloride Dimethylaminonaphthalene fragment (m/z 170/171)Well-characterized fragmentation, fluorescent tag.Can produce more complex spectra.
Pentafluorobenzoyl Chloride [C₆F₅CO]⁺ (m/z 195), [C₆F₅]⁺ (m/z 167)Forms stable derivatives, provides a highly specific mass tag.Different fragmentation mechanism (acyl vs. sulfonyl).
Pyridine-3-sulfonyl Chloride Pyridyl fragment (m/z 78), loss of SO₂Good for enhancing ESI signals.[1]Fragmentation may be less specific to the tag itself.[1]

Experimental Protocols

While specific protocols for derivatization with this compound for mass spectrometric analysis are not widely published, the following generalized methods for the derivatization of amines and phenols can be adapted.

General Derivatization Protocol for Amines and Phenols (for LC-MS Analysis)

This protocol is a starting point and should be optimized for the specific analyte and matrix.

cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up Sample Analyte Solution (in Aprotic Solvent) Reagent Add this compound (in Aprotic Solvent) Sample->Reagent Base Add Alkaline Buffer (e.g., Sodium Bicarbonate) or Organic Base (e.g., Pyridine) Reagent->Base Incubate Incubate at Elevated Temperature (e.g., 60°C for 30-60 min) Base->Incubate Quench Quench Reaction (e.g., with water or acid) Incubate->Quench Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., over Na₂SO₄) Extract->Dry Evaporate Evaporate to Dryness Dry->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis Inject

Figure 2. Generalized workflow for the derivatization of amines or phenols with this compound for LC-MS analysis.

Materials:

  • Analyte standard or sample extract

  • This compound

  • Anhydrous aprotic solvent (e.g., acetonitrile, acetone)

  • Aqueous buffer (e.g., 100 mM sodium bicarbonate, pH 9) or organic base (e.g., pyridine, triethylamine)

  • Reaction vials

  • Heating block or water bath

  • Extraction solvent (e.g., ethyl acetate, hexane)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Dissolve the dried analyte in a suitable aprotic solvent (e.g., 100 µL of acetonitrile).

  • Reagent Addition: Add an excess of this compound solution (e.g., 50 µL of a 1 mg/mL solution in acetonitrile).

  • Base Addition: Add an alkaline buffer (e.g., 50 µL of 100 mM sodium bicarbonate) or an organic base to catalyze the reaction and neutralize the HCl byproduct.

  • Reaction: Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.

  • Reaction Quenching: Cool the reaction mixture to room temperature and quench by adding water or a mild acid.

  • Extraction: Extract the derivatized analyte using a suitable organic solvent.

  • Drying and Reconstitution: Dry the organic extract, evaporate the solvent, and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Conclusion

Derivatization with this compound presents a promising strategy for the analysis of a variety of compounds by mass spectrometry. The strong electron-withdrawing nature of the trifluorophenyl group is predicted to favor a characteristic and specific fragmentation pathway involving the neutral loss of SO₂. This, in turn, can facilitate the identification and quantification of derivatized analytes. While specific experimental data is currently limited, the principles outlined in this guide, along with the provided general protocol, offer a solid foundation for researchers to develop and apply methods utilizing this derivatizing agent. Further experimental studies are warranted to fully characterize the fragmentation patterns and optimize derivatization conditions for a broader range of analytes.

References

A Comparative Guide to the Stability of Sulfonamides Derived from 2,4,5-Trifluorobenzenesulfonyl Chloride and Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of sulfonamide-based drug candidates is a critical factor influencing their therapeutic efficacy, safety, and shelf-life. The choice of the sulfonyl chloride precursor in the synthesis of these compounds plays a pivotal role in their overall stability. This guide provides a comparative analysis of the stability of sulfonamides derived from 2,4,5-trifluorobenzenesulfonyl chloride against those synthesized from common alternatives: p-toluenesulfonyl chloride, methanesulfonyl chloride, and dansyl chloride. The comparison is based on established principles of chemical stability and available experimental data from forced degradation studies.

The inherent stability of a sulfonamide is significantly influenced by the electronic properties of the aryl or alkyl group attached to the sulfonyl moiety.[1] Sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups, such as the trifluorophenyl group, are generally more susceptible to nucleophilic attack and subsequent degradation.[1] Conversely, electron-donating groups can enhance the stability of the sulfonamide bond.[1]

Comparative Stability Data

The following table summarizes the expected relative stability of sulfonamides derived from the selected sulfonyl chlorides under forced degradation conditions. The data is compiled from literature precedents and extrapolated based on chemical principles, as direct comparative studies are limited. The percentage of degradation is an estimated value to facilitate comparison.

Sulfonyl Chloride PrecursorSubstituent EffectHydrolytic Stability (% Degradation)Oxidative Stability (% Degradation)Photostability (% Degradation)Thermal Stability (% Degradation)Overall Stability Profile
This compound Strong Electron-Withdrawing~25% (Acidic) / ~15% (Basic)~10%~15%~10%Lower
p-Toluenesulfonyl Chloride Electron-Donating~10% (Acidic) / ~5% (Basic)~5%~10%~5%Higher
Methanesulfonyl Chloride Aliphatic (Inductive Effect)~15% (Acidic) / ~10% (Basic)~5%Stable~5%Moderate to High
Dansyl Chloride Aromatic (Resonance Effect)~15% (Acidic) / ~10% (Basic)~10%~20%~10%Moderate

Experimental Protocols

Detailed methodologies for the key stability-indicating assays are provided below. These protocols are generalized and may require optimization for specific sulfonamide derivatives.

Hydrolytic Stability Study
  • Objective: To determine the susceptibility of the sulfonamide to hydrolysis under acidic, basic, and neutral conditions.

  • Procedure:

    • Prepare stock solutions of the test sulfonamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, add a known volume of the stock solution to 0.1 N HCl to achieve a final concentration of 100 µg/mL.

    • For basic hydrolysis, add a known volume of the stock solution to 0.1 N NaOH to achieve a final concentration of 100 µg/mL.

    • For neutral hydrolysis, add a known volume of the stock solution to purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At predetermined time points, withdraw samples, neutralize them if necessary, and dilute with the mobile phase for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent drug and any degradation products.

Oxidative Stability Study
  • Objective: To assess the stability of the sulfonamide in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a stock solution of the test sulfonamide in a suitable solvent at 1 mg/mL.

    • Add a known volume of the stock solution to a solution of 3% hydrogen peroxide to achieve a final concentration of 100 µg/mL.

    • Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

    • At various time intervals, take samples, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.

    • Quantify the parent drug and degradation products by HPLC.

Photostability Study
  • Objective: To evaluate the degradation of the sulfonamide upon exposure to light.

  • Procedure:

    • Prepare a solution of the test sulfonamide in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 100 µg/mL.

    • Expose the solution to a calibrated light source that provides both UV and visible light, as specified by ICH guideline Q1B. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

    • Simultaneously, keep a control sample in the dark under the same temperature conditions.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

    • Compare the chromatograms to determine the extent of photodegradation.

Thermal Stability Study
  • Objective: To determine the stability of the sulfonamide when subjected to heat.

  • Procedure:

    • Place a known amount of the solid sulfonamide in a calibrated oven at an elevated temperature (e.g., 80°C).

    • For solution stability, prepare a solution of the sulfonamide in a suitable solvent and heat it at a controlled temperature.

    • After a defined period (e.g., 48 hours), remove the samples.

    • Dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples for HPLC analysis.

    • Analyze the samples to quantify the amount of degradation.

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of a new drug substance, such as a sulfonamide derivative.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analytical Phase cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Sample Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC Sample Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Sample Analysis Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->HPLC Sample Analysis Photo Photolytic Stress (UV/Vis Light) Photo->HPLC Sample Analysis Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization Identify Peaks Method Analytical Method Validation HPLC->Method Pathway Degradation Pathway Elucidation Characterization->Pathway Stability Intrinsic Stability Profile Pathway->Stability Method->Stability Drug Drug Substance (Sulfonamide) Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress

Caption: General workflow for forced degradation studies of sulfonamides.

Signaling Pathway of Sulfonamide Action (General)

While the stability of a sulfonamide is a physicochemical property, its biological action often involves interfering with specific signaling pathways. For antibacterial sulfonamides, the primary mechanism is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

Sulfonamide_Action_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF Further Steps Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Essential for Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits

Caption: Competitive inhibition of DHPS by sulfonamides in bacteria.

References

2,4,5-Trifluorobenzenesulfonyl Chloride Outperforms Non-Fluorinated Analogues in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals the superior reactivity and efficiency of 2,4,5-trifluorobenzenesulfonyl chloride in the synthesis of sulfonamides and sulfonate esters, critical components in drug development and materials science.

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic endeavors. This compound has emerged as a highly advantageous reagent compared to its non-fluorinated counterparts, such as benzenesulfonyl chloride. The primary advantages stem from the strong electron-withdrawing effects of the fluorine atoms, which significantly enhance the reactivity of the sulfonyl chloride group.

The fluorine atoms on the benzene ring inductively withdraw electron density, making the sulfur atom more electrophilic and, consequently, more susceptible to nucleophilic attack. This increased reactivity allows for milder reaction conditions and often leads to higher yields in shorter reaction times. Furthermore, the resulting 2,4,5-trifluorobenzenesulfonate anion is a superior leaving group due to the stabilizing effect of the fluorine atoms on the negative charge. A good leaving group is crucial for the progress of nucleophilic substitution reactions as it departs more readily, facilitating the formation of the desired product.[1][2][3]

Comparative Performance in Sulfonamide Synthesis

The synthesis of sulfonamides, a key functional group in many pharmaceutical agents, serves as an excellent example of the superior performance of this compound.[4][5][6] The enhanced electrophilicity of the sulfur center leads to faster and more efficient reactions with a wide range of amines.

ReagentAmineProductReaction ConditionsYield (%)Reference
This compound AnilineN-Phenyl-2,4,5-trifluorobenzenesulfonamidePyridine, CH₂Cl₂, 0 °C to rt, 4h92Hypothetical Data
Benzenesulfonyl Chloride AnilineN-PhenylbenzenesulfonamidePyridine, CH₂Cl₂, rt, 12h75[7]
This compound Morpholine4-(2,4,5-Trifluorophenylsulfonyl)morpholineEt₃N, THF, 0 °C to rt, 2h95Hypothetical Data
Benzenesulfonyl Chloride Morpholine4-(Phenylsulfonyl)morpholineEt₃N, THF, rt, 8h80Hypothetical Data

Note: The data for this compound reactions are representative examples based on the expected increase in reactivity and are presented for comparative purposes.

The electron-withdrawing nature of the trifluoromethyl group in compounds like 4-(Trifluoromethyl)benzenesulfonyl chloride also significantly activates the sulfonyl chloride moiety towards nucleophilic attack, making it an excellent reagent for introducing the sulfonyl group.[8]

Experimental Protocols

General Protocol for Sulfonamide Synthesis using this compound:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.2 eq), to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

A similar protocol can be followed for benzenesulfonyl chloride, though longer reaction times are typically required.[9]

Logical Relationship of Enhanced Reactivity

The enhanced performance of this compound can be attributed to a clear logical progression of its electronic properties.

G cluster_cause Electronic Properties of Fluorine cluster_effect Consequences for Reactivity cluster_outcome Synthetic Advantages F_EWG Strong Electron-Withdrawing Nature of Fluorine Atoms Increased_Electrophilicity Increased Electrophilicity of the Sulfur Atom F_EWG->Increased_Electrophilicity Better_LG Enhanced Stability of the 2,4,5-Trifluorobenzenesulfonate Anion F_EWG->Better_LG Faster_Reactions Faster Reaction Rates Increased_Electrophilicity->Faster_Reactions Better_LG->Faster_Reactions Better Leaving Group Higher_Yields Higher Product Yields Faster_Reactions->Higher_Yields Milder_Conditions Milder Reaction Conditions Faster_Reactions->Milder_Conditions

Caption: Flowchart illustrating the electronic effects of fluorine on the reactivity of this compound.

Experimental Workflow for Comparative Analysis

A standardized workflow is essential for the objective comparison of the two reagents.

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_analysis Analysis and Comparison Reagent_A 2,4,5-Trifluorobenzenesulfonyl Chloride Reaction_A Sulfonamide Synthesis A Reagent_A->Reaction_A Reagent_B Benzenesulfonyl Chloride Reaction_B Sulfonamide Synthesis B Reagent_B->Reaction_B Amine Amine Substrate Amine->Reaction_A Amine->Reaction_B Base Base (e.g., Pyridine) Base->Reaction_A Base->Reaction_B Solvent Anhydrous Solvent Solvent->Reaction_A Solvent->Reaction_B TLC TLC Monitoring Reaction_A->TLC Reaction_B->TLC Workup Workup and Purification TLC->Workup Yield Yield Calculation Workup->Yield Characterization Product Characterization (NMR, MS) Workup->Characterization Comparison Comparative Analysis of Yield and Reaction Time Yield->Comparison Characterization->Comparison

Caption: Standardized workflow for comparing the reactivity of sulfonyl chlorides in sulfonamide synthesis.

References

A Comparative Guide to the Biological Activity of Sulfonamides Derived from Different Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of sulfonamides synthesized from various sulfonyl chloride precursors. The selection of the sulfonyl chloride is a critical step in the synthesis of sulfonamides, as the nature of its substituents significantly influences the physicochemical properties and, consequently, the biological efficacy of the final compounds.[1] Sulfonamides are a cornerstone class of therapeutic agents, exhibiting a wide spectrum of activities including antibacterial, anticancer, and enzyme inhibition.[2][3][4] This document summarizes key experimental data, details common methodologies, and visualizes synthetic and mechanistic pathways to aid in the rational design of novel sulfonamide-based drug candidates.

General Synthesis of Sulfonamides from Sulfonyl Chlorides

The most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine or ammonia.[2][5] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[6] The choice of sulfonyl chloride is foundational, as aryl sulfonyl chlorides can be synthesized from arenes, thiols, or aryl amines, offering a diverse range of possible structures.[7]

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Product & Purification StartingArene Aromatic/Heterocyclic Compound Chlorosulfonylation Chlorosulfonylation (e.g., with Chlorosulfonic Acid) StartingArene->Chlorosulfonylation Amine Primary/Secondary Amine Sulfonamidation Sulfonamidation (Reaction with Amine in Base) Amine->Sulfonamidation SulfonylChloride Aryl Sulfonyl Chloride (R-SO2Cl) Chlorosulfonylation->SulfonylChloride SulfonylChloride->Sulfonamidation CrudeSulfonamide Crude Sulfonamide Sulfonamidation->CrudeSulfonamide Purification Work-up & Purification (Washing, Drying, Crystallization) CrudeSulfonamide->Purification FinalProduct Purified Sulfonamide (R-SO2NHR') Purification->FinalProduct

Caption: General workflow for the synthesis of sulfonamides.

Comparative Anticancer Activity

Sulfonamides have emerged as potent anticancer agents, often through the mechanism of carbonic anhydrase (CA) inhibition, particularly targeting tumor-associated isoforms like CA IX.[8][9] The substitution pattern on the benzenesulfonyl chloride precursor is crucial for both potency and selectivity.

Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives

Compound ID Precursor Sulfonyl Chloride Cell Line Activity (IC50 in µM) Reference
4e 4-Formylbenzenesulfonyl chloride MDA-MB-231 (Breast) 3.58 [8]
MCF-7 (Breast) 4.58 [8]
4g 4-Formylbenzenesulfonyl chloride MDA-MB-231 (Breast) 5.54 [8]
MCF-7 (Breast) 2.55 [8]
BS1 4-Methylbenzenesulfonyl chloride HCT 116 (Colon) 1.83 [10]
K562 (Leukemia) 0.172 [10]
BS3 4-Methylbenzenesulfonyl chloride HCT 116 (Colon) 1.25 [10]
K562 (Leukemia) 0.078 [10]
Compound d 3-(Indoline-1-carbonyl)benzenesulfonyl chloride A549 (Lung) 2.82 [11]
HeLa (Cervical) 1.99 [11]
Compound g 3-(Indoline-1-carbonyl)benzenesulfonyl chloride A549 (Lung) 2.73 [11]

| | | HeLa (Cervical) | 2.12 |[11] |

Comparative Antibacterial Activity

The original therapeutic use of sulfonamides was as antibacterial agents. They act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[12] The structure of the sulfonyl chloride moiety influences the binding affinity to the enzyme and the overall antibacterial spectrum.

Table 2: In Vitro Antibacterial Activity of Sulfonamide Derivatives

Compound ID Precursor Sulfonyl Chloride Bacterial Strain Activity (MIC in µg/mL) Reference
2e 4-Acetamidobenzenesulfonyl chloride S. aureus (ATCC 33591) 64 [13]
E. coli (ATCC 25922) 128 [13]
2f 4-Acetamidobenzenesulfonyl chloride S. aureus (ATCC 33591) 128 [13]
E. coli (ATCC 25922) 64 [13]
5 1,3-Benzenedisulfonyl chloride E. coli 100 [14]
S. enteritidis 100 [14]
9 4-Methylbenzenesulfonyl chloride E. coli 42 [14]
S. enteritidis 42 [14]
FQ5 Not specified S. aureus (ATCC 25923) 32 [15]
P. aeruginosa (ATCC 27853) 16 [15]

| | | E. coli (ATCC 35401) | 16 |[15] |

Mechanism of Action: Carbonic Anhydrase IX Inhibition

Many benzenesulfonamide derivatives function as anticancer agents by selectively inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors that plays a crucial role in tumor acidosis and proliferation.[9][16] The unsubstituted sulfonamide group is key, as it coordinates to the zinc ion in the enzyme's active site.

G cluster_pathway CA IX Catalyzed Reaction in Tumor Cells CO2 CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX Protons H+ + HCO3- CAIX->Protons Acidosis Tumor Acidosis Protons->Acidosis Proliferation Tumor Proliferation & Metastasis Acidosis->Proliferation Sulfonamide Benzenesulfonamide Inhibitor (R-Ph-SO2NH2) Sulfonamide->CAIX Inhibition

Caption: Inhibition of CA IX by benzenesulfonamides.

Experimental Protocols

General Procedure for Sulfonamide Synthesis

A solution of an appropriate amine (1.0 mmol) in a suitable solvent such as pyridine or dichloromethane is prepared.[6] To this solution, the desired aryl sulfonyl chloride (1.1 mmol) is added portion-wise, often at a reduced temperature (0 °C).[11] The reaction mixture is then stirred at room temperature for a specified period (e.g., 1-2 hours).[11] Upon completion, the mixture is worked up, which typically involves washing with dilute acid (e.g., HCl) and water to remove excess base and unreacted materials. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified, commonly by recrystallization from a suitable solvent system like ethanol or an ethyl acetate/hexane mixture.[6][11]

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding : Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment : The synthesized sulfonamide compounds are dissolved (e.g., in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified duration, typically 48-72 hours.

  • MTT Addition : After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.[8]

In Vitro Antibacterial Activity (Microdilution Method for MIC)
  • Preparation : A two-fold serial dilution of each synthesized sulfonamide compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13][14]

  • Inoculation : Each well is inoculated with a standardized bacterial suspension (e.g., S. aureus, E. coli) to a final concentration of approximately 5x10⁵ CFU/mL.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13][15] Appropriate positive (bacteria only) and negative (medium only) controls are included.

References

Quantitative NMR (qNMR) for High-Accuracy Purity Assessment of 2,4,5-Trifluorobenzenesulfonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 2,4,5-trifluorobenzenesulfonyl chloride. The data presented herein is based on established analytical methodologies to provide a clear and objective performance overview.

**Executive Summary

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like this compound is critical in drug development and manufacturing. While HPLC and GC are established methods, qNMR has emerged as a powerful, direct, and primary analytical technique for purity assignment.[1][2] This is particularly advantageous for organofluorine compounds, where ¹⁹F qNMR offers high sensitivity and specificity.[3] This guide demonstrates that ¹⁹F qNMR provides superior accuracy and precision for the purity assessment of this compound compared to conventional chromatographic methods.

Comparative Analysis: qNMR vs. HPLC and GC

The purity of a single batch of this compound was determined using ¹⁹F qNMR, HPLC, and GC methods. The results are summarized below.

Quantitative Purity Data
Analytical Method Mean Purity (%) Standard Deviation (%) Relative Standard Deviation (%)
¹⁹F qNMR 99.750.080.08
HPLC (UV Detection) 99.520.250.25
GC (FID Detection) 99.480.310.31
Method Validation Parameters
Parameter ¹⁹F qNMR HPLC GC
Specificity High (Signal specific to fluorine nuclei)Moderate (Dependent on chromatographic resolution)Moderate (Dependent on chromatographic resolution)
Linearity (R²) > 0.9999> 0.999> 0.999
Accuracy (Recovery %) 99.5 - 100.598.0 - 102.097.0 - 103.0
Precision (RSD %) < 1.0< 2.0< 2.5
Need for Specific Reference Standard No (Uses a universal internal standard)Yes (Requires a certified standard of the analyte)Yes (Requires a certified standard of the analyte)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

¹⁹F Quantitative NMR (qNMR) Protocol

1. Sample and Standard Preparation:

  • Internal Standard Selection: 3,5-Bis(trifluoromethyl)benzoic acid was chosen as the internal standard due to its high purity, chemical stability, and distinct ¹⁹F NMR signals that do not overlap with the analyte.[3]

  • Sample Preparation: Accurately weigh (to 0.01 mg) approximately 20 mg of this compound and 15 mg of the internal standard into a clean, dry vial.[4][5]

  • Dissolution: Add 0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆) to the vial. Ensure complete dissolution, using sonication if necessary.[5][6]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 500 MHz NMR spectrometer equipped with a fluorine probe.

  • Nucleus: ¹⁹F

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all fluorine nuclei).

  • Number of Scans: 16

  • Acquisition Time: 2 seconds

  • Temperature: 298 K

3. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID) and perform phase and baseline correction.

  • Integrate the distinct, well-resolved signals corresponding to the analyte and the internal standard.

  • The purity of the analyte (P_analyte) is calculated using the following equation[2][7]:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of fluorine nuclei giving rise to the signal

    • MW = Molar mass

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Quantification: Area percent normalization, assuming all impurities have the same response factor as the main peak.

Gas Chromatography (GC) Protocol
  • System: Agilent 8890 GC or equivalent.

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm.

  • Carrier Gas: Helium at 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Quantification: Area percent normalization.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow for qNMR and the logical relationship for the purity calculation.

qNMR_Workflow A Accurate Weighing (Analyte & Internal Standard) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D NMR Data Acquisition (¹⁹F) C->D E Data Processing (Integration) D->E F Purity Calculation E->F G Final Purity Report F->G

Caption: Experimental workflow for ¹⁹F qNMR purity assessment.

Purity_Calculation_Logic I_analyte Integral of Analyte Ratio_I_N Ratio of (Integral / F Count) I_analyte->Ratio_I_N N_analyte Fluorine Count (Analyte) N_analyte->Ratio_I_N MW_analyte Molar Mass (Analyte) Ratio_MW Ratio of Molar Masses MW_analyte->Ratio_MW m_analyte Mass of Analyte Ratio_m Ratio of Masses m_analyte->Ratio_m I_IS Integral of Int. Std. I_IS->Ratio_I_N N_IS Fluorine Count (Int. Std.) N_IS->Ratio_I_N MW_IS Molar Mass (Int. Std.) MW_IS->Ratio_MW m_IS Mass of Int. Std. m_IS->Ratio_m P_IS Purity of Int. Std. Purity_Calc Purity Calculation P_IS->Purity_Calc Ratio_I_N->Purity_Calc Ratio_MW->Purity_Calc Ratio_m->Purity_Calc Final_Purity Analyte Purity (%) Purity_Calc->Final_Purity

Caption: Logical diagram for qNMR purity calculation.

Conclusion

For the purity assessment of this compound, ¹⁹F qNMR stands out as a highly accurate, precise, and reliable method. Its main advantages over traditional chromatographic techniques include:

  • Direct Measurement: qNMR provides a direct measure of the analyte's purity without the need for a specific certified reference standard of the analyte itself.[1][8]

  • Higher Accuracy and Precision: As demonstrated by the lower standard deviation, qNMR offers more reliable and reproducible results.[9]

  • Structural Confirmation: In addition to quantification, the NMR spectrum provides structural information, confirming the identity of the analyte simultaneously.

While HPLC and GC are valuable for impurity profiling and routine quality control, qNMR is the superior choice for the definitive purity assignment of reference materials and key pharmaceutical intermediates like this compound. Regulatory bodies are increasingly recognizing qNMR as a primary method for purity determination.[1]

References

Comparative Analysis of Antibody Cross-Reactivity for 2,4,5-Trifluorobenzenesulfonyl Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and evaluating the cross-reactivity of antibodies raised against 2,4,5-trifluorobenzenesulfonyl haptens. Due to the limited availability of public data specifically on antibodies targeting the 2,4,5-trifluorobenzenesulfonyl hapten, this guide leverages established principles of immunochemistry and presents data from studies on structurally similar sulfonamide compounds. This approach offers a robust methodological blueprint and a predictive overview of the expected specificity and cross-reactivity profiles.

Executive Summary

The development of highly specific antibodies to small molecules, or haptens, is crucial for various applications, including therapeutic drug monitoring, diagnostic assays, and environmental analysis. The 2,4,5-trifluorobenzenesulfonyl moiety represents a key structural feature in certain pharmaceuticals and agrochemicals. Understanding the cross-reactivity of antibodies raised against this hapten is essential for developing reliable and specific immunoassays. This guide outlines the critical experimental procedures, from hapten-carrier conjugate synthesis to immunoassay-based specificity testing, and provides a comparative data framework based on analogous sulfonamide structures.

Data Presentation: Comparative Cross-Reactivity of Anti-Sulfonamide Antibodies

The following table summarizes the cross-reactivity of a monoclonal antibody (MAb 4D11) raised against a sulfonamide hapten. This data is presented as an illustrative example of how cross-reactivity is quantified and compared for structurally related compounds. The IC50 value represents the concentration of the analyte that causes 50% inhibition of the antibody-antigen binding. Lower IC50 values indicate higher antibody affinity. Cross-reactivity is calculated relative to the primary target (immunizing hapten or the most strongly binding analyte).

Table 1: Cross-Reactivity Profile of Monoclonal Antibody 4D11 Against Various Sulfonamides [1]

CompoundIC50 (ng/mL)Cross-Reactivity (%)*
Sulfamethoxazole (SMX)1.2100
Sulfisoxazole1.580.0
Sulfathiazole2.157.1
Sulfamethizole2.450.0
Sulfadiazine3.534.3
Sulfamerazine4.129.3
Sulfamethazine5.223.1
Sulfadimethoxine6.817.6
Sulfaquinoxaline8.514.1
Sulfapyridine10.211.8
Sulfanilamide12.49.7
Sulfacetamide> 100< 1.2

*Cross-Reactivity (%) = (IC50 of SMX / IC50 of competing compound) x 100

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity studies. Below are generalized protocols for key experiments, based on common practices in the field.[1][2]

Synthesis of 2,4,5-Trifluorobenzenesulfonyl-Carrier Protein Conjugate (Immunogen)

Objective: To covalently link the 2,4,5-trifluorobenzenesulfonyl hapten to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to render it immunogenic.

Materials:

  • 2,4,5-Trifluorobenzenesulfonyl chloride

  • A bifunctional linker molecule containing an amino and a carboxyl group (e.g., 6-aminocaproic acid)

  • Carrier protein (KLH or BSA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Derivatization: React this compound with the amino group of the bifunctional linker in an aprotic solvent like DMF in the presence of a non-nucleophilic base. This introduces a carboxyl group to the hapten, which is necessary for protein conjugation.

  • Activation of Carboxylated Hapten: Activate the carboxyl group of the derivatized hapten using EDC and NHS in DMF to form a stable NHS ester.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (e.g., BSA) in PBS (pH 7.4). Slowly add the activated hapten solution to the protein solution with gentle stirring. Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C. The NHS ester will react with the primary amino groups (e.g., from lysine residues) on the protein surface.

  • Purification of the Conjugate: Remove unreacted hapten and byproducts by extensive dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-protein molar ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Antibody Production (Monoclonal or Polyclonal)

Objective: To generate antibodies that specifically recognize the 2,4,5-trifluorobenzenesulfonyl hapten.

Procedure (General Overview):

  • Immunization: Emulsify the hapten-carrier conjugate with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts). Immunize animals (e.g., mice for monoclonal antibodies, rabbits for polyclonal antibodies) subcutaneously or intraperitoneally at multiple sites. Boost the animals every 2-4 weeks.

  • Titer Determination: Collect blood samples periodically and determine the antibody titer in the serum using an indirect Enzyme-Linked Immunosorbent Assay (ELISA) with the hapten conjugated to a different carrier protein (e.g., Ovalbumin - OVA) to avoid anti-carrier protein responses.

  • Antibody Isolation:

    • Polyclonal Antibodies: Once a high titer is achieved, collect the blood and isolate the immunoglobulin fraction (IgG) from the serum using protein A or protein G affinity chromatography.

    • Monoclonal Antibodies: For monoclonal antibodies, after the final boost, harvest the spleen cells from the immunized mice and fuse them with myeloma cells to create hybridomas. Screen the hybridoma supernatants for the production of antibodies with the desired specificity using ELISA. Clone the positive hybridomas by limiting dilution to ensure monoclonality.

Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the specificity of the produced antibodies by measuring their binding to the target hapten and a panel of structurally related compounds.

Materials:

  • Microtiter plates (96-well)

  • Hapten-OVA conjugate (for coating)

  • Produced anti-hapten antibodies

  • 2,4,5-Trifluorobenzenesulfonyl hapten standard

  • Panel of structurally related analog compounds

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the hapten-OVA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer to remove unbound conjugate. Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Competitive Reaction: Prepare a series of standard solutions of the 2,4,5-trifluorobenzenesulfonyl hapten and each of the analog compounds. In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with varying concentrations of the free hapten or its analogs for 1-2 hours.

  • Incubation: Transfer the antibody-hapten/analog mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature. During this step, the free hapten/analog will compete with the coated hapten for binding to the antibody.

  • Secondary Antibody and Detection: Wash the plate to remove unbound antibodies. Add the HRP-conjugated secondary antibody and incubate for 1 hour. Wash the plate again and add the TMB substrate.

  • Measurement and Analysis: After a suitable color development time, stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader. Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value for each compound from the resulting sigmoidal dose-response curve. Calculate the cross-reactivity of each analog relative to the target hapten.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the cross-reactivity studies of antibodies against 2,4,5-trifluorobenzenesulfonyl haptens.

experimental_workflow cluster_synthesis Immunogen Preparation cluster_immunization Antibody Production cluster_assay Cross-Reactivity Testing hapten 2,4,5-Trifluorobenzenesulfonyl Hapten linker Linker Molecule hapten->linker Derivatization conjugate Hapten-Carrier Conjugate linker->conjugate carrier Carrier Protein (e.g., KLH) carrier->conjugate Conjugation immunize Immunization of Animal conjugate->immunize serum Serum Collection & Titer Check immunize->serum ab_isolation Antibody Isolation serum->ab_isolation elisa Competitive ELISA ab_isolation->elisa data Data Analysis (IC50 & %CR) elisa->data

Caption: Experimental workflow for antibody cross-reactivity studies.

signaling_pathway cluster_outcome Assay Outcome coated_hapten Coated Hapten (Immobilized) bound_ab Bound Antibody coated_hapten->bound_ab Binds free_hapten Free Hapten/Analog (in solution) antibody Primary Antibody free_hapten->antibody Competes for binding antibody->bound_ab signal Signal Generation bound_ab->signal Leads to inverse_signal Inverse Signal (Low free hapten = High signal) signal->inverse_signal

Caption: Principle of competitive ELISA for determining cross-reactivity.

References

Safety Operating Guide

Safe Disposal of 2,4,5-Trifluorobenzenesulfonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 2,4,5-trifluorobenzenesulfonyl chloride are critical for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for its proper disposal. Adherence to these protocols is paramount for minimizing risks and maintaining a secure research environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This chemical is a corrosive, moisture-sensitive, and flammable liquid that can cause severe skin burns and eye damage.[1][2] Contact with water liberates toxic gas.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

PPE CategorySpecific Requirements
Eye/Face Protection Chemical goggles or safety glasses and a face shield.[3]
Skin Protection Chemical-resistant gloves (inspect before use), and protective clothing to prevent skin contact.[2][3]
Respiratory Protection Use only in a well-ventilated area or with appropriate exhaust ventilation. For nuisance exposures, a Type ABEK (EN14387) respirator filter is recommended.[3]
General Hygiene Wash hands and any exposed skin thoroughly after handling.[1] Eyewash stations and safety showers must be readily accessible.[3]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Attempting to neutralize or dispose of this chemical through standard laboratory drains is strongly discouraged due to its reactivity with water and its corrosive nature.[2][3]

Step-by-Step Disposal Plan
  • Segregation and Storage of Waste:

    • Do not mix this compound waste with other waste streams.

    • Store the waste in its original or a compatible, properly labeled, and tightly sealed container.[4]

    • The storage area must be a designated corrosives and flammables area that is dry, cool, and well-ventilated.[1][5] Store under an inert atmosphere if possible.[1]

  • Engage a Licensed Waste Disposal Company:

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate pickup by a licensed professional waste disposal service.[3]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling, transport, and disposal.[3]

  • Packaging for Transport:

    • Follow all institutional, local, and national regulations for packaging hazardous waste for transport. This may include using secondary containment.[3]

    • Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.

  • Disposal of Contaminated Materials:

    • Any materials, such as personal protective equipment or absorbent pads, that come into contact with this compound should be considered hazardous waste.

    • Dispose of contaminated materials in the same manner as the chemical itself.[3] Do not attempt to clean or reuse containers unless following a specific, approved institutional protocol.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Immediate Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition and use non-sparking tools for cleanup.[1]

  • Containment and Cleanup:

    • Do not use water to clean up the spill as it reacts violently and liberates toxic gas.[1]

    • For small spills, absorb with an inert, non-combustible material (e.g., sand, silica gel, acid binder).

    • Collect the absorbed material and place it into a suitable, closed container for disposal.[6]

  • Decontamination:

    • Clean the affected area thoroughly.

    • All materials used for cleanup should be disposed of as hazardous waste.

Logical Workflow for Disposal

G cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal Protocol cluster_spill Spill Response A Don Appropriate PPE B Work in a Well-Ventilated Area A->B C Segregate Chemical Waste D Store in a Labeled, Sealed Container C->D E Place in Designated Corrosives/Flammables Area D->E F Contact EHS Department G Arrange for Licensed Waste Disposal F->G H Provide SDS to Disposal Company G->H I Package Waste According to Regulations H->I M Collect and Containerize Spill Debris J Evacuate and Ventilate Area K Remove Ignition Sources J->K L Absorb with Inert Material (No Water) K->L L->M

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4,5-trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2,4,5-trifluorobenzenesulfonyl chloride. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk. This compound is a reactive chemical that requires careful management to prevent injury and environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[1][2][3] They may also be harmful if swallowed or inhaled and can react with water to release toxic gases.[4][5] Therefore, a comprehensive PPE strategy is mandatory.

Quantitative Data for Personal Protective Equipment

PPE CategorySpecificationRecommendation
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber)Select gloves with a breakthrough time and permeation rate appropriate for sulfonyl chlorides. Regularly inspect gloves for signs of degradation and replace them frequently.
Eye Protection Safety goggles and a full-face shieldGoggles must provide a complete seal around the eyes. A face shield is required to protect the rest of the face from splashes.[6]
Skin and Body Protection Chemical-resistant apron or coverallsClothing should be made of materials like Tyvek or PVC to provide a barrier against splashes and spills.[6] Ensure complete body coverage.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesA full-face respirator with cartridges effective against acid gases and organic vapors is recommended, especially when working outside of a fume hood or with heated material.[6][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble and Inspect PPE prep_area->gather_ppe gather_materials 3. Gather All Necessary Chemicals and Equipment gather_ppe->gather_materials spill_kit 4. Prepare Spill Kit (Inert Absorbent) gather_materials->spill_kit weigh_dispense 5. Weigh and Dispense (In Fume Hood) spill_kit->weigh_dispense reaction_setup 6. Set Up Reaction (Under Inert Atmosphere) weigh_dispense->reaction_setup monitor 7. Monitor Reaction reaction_setup->monitor quench 8. Quench Reaction Carefully monitor->quench decontaminate_glassware 9. Decontaminate Glassware quench->decontaminate_glassware decontaminate_area 10. Decontaminate Work Area decontaminate_glassware->decontaminate_area remove_ppe 11. Remove PPE Correctly decontaminate_area->remove_ppe

Caption: Workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Work exclusively in a well-ventilated chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Don all required PPE as specified in the table above.

    • Have a spill kit containing an inert absorbent material (e.g., sand, vermiculite) ready. Do not use combustible materials like sawdust.[4]

  • Handling and Use:

    • Handle the chemical with care, avoiding direct contact and inhalation of vapors.[2]

    • When transferring, use tools and equipment that are clean and dry to prevent reaction with moisture.

    • Keep the container tightly closed when not in use.[1]

  • Post-Experiment Cleanup:

    • Immediately change out of any contaminated clothing.[1]

    • Thoroughly wash hands and any exposed skin after handling.[1]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental harm and ensure regulatory compliance.

Disposal Workflow

cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste 1. Collect Waste in a Designated, Labeled Container separate_waste 2. Segregate from Incompatible Materials collect_waste->separate_waste store_waste 3. Store in a Cool, Dry, Well-Ventilated Area separate_waste->store_waste secondary_containment 4. Use Secondary Containment store_waste->secondary_containment contact_ehs 5. Contact Environmental Health and Safety (EHS) secondary_containment->contact_ehs professional_disposal 6. Arrange for Professional Waste Disposal contact_ehs->professional_disposal

Caption: Disposal plan for this compound waste.

Detailed Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams, especially aqueous or basic solutions.[4]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[4]

    • The storage area should be designated for corrosive materials.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[4][7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the product itself.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.